molecular formula C15H30 B099187 Propylene pentamer CAS No. 15220-87-8

Propylene pentamer

Cat. No.: B099187
CAS No.: 15220-87-8
M. Wt: 210.4 g/mol
InChI Key: RQFVHGAXCJVPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylene pentamer, also known as this compound, is a useful research compound. Its molecular formula is C15H30 and its molecular weight is 210.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

15220-87-8

Molecular Formula

C15H30

Molecular Weight

210.4 g/mol

IUPAC Name

prop-1-ene

InChI

InChI=1S/5C3H6/c5*1-3-2/h5*3H,1H2,2H3

InChI Key

RQFVHGAXCJVPBZ-UHFFFAOYSA-N

SMILES

CC=C.CC=C.CC=C.CC=C.CC=C

Canonical SMILES

CC=C.CC=C.CC=C.CC=C.CC=C

Pictograms

Health Hazard; Environmental Hazard

Synonyms

POLYMER560

Origin of Product

United States

Foundational & Exploratory

Propylene Pentamer Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) pentamer, a C15 branched olefin, is a key intermediate in the synthesis of various chemical products, including surfactants, lubricant additives, and specialty chemicals. Its production is primarily achieved through the oligomerization of propylene, a process that can be catalyzed by different systems, each with its own distinct mechanism. This technical guide provides an in-depth exploration of the core synthesis mechanisms of propylene pentamer, focusing on acid-catalyzed and transition metal-catalyzed pathways. It includes a detailed examination of the reaction steps, catalysts, and process conditions. Furthermore, this guide presents quantitative data on catalyst performance and product distribution, detailed experimental protocols, and visual representations of the reaction mechanisms and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

The controlled oligomerization of light olefins, such as propylene, is a cornerstone of the modern chemical industry. The synthesis of this compound (C15H30) is of particular interest due to its applications as a precursor for detergents, as an alkylating agent, and in the production of plasticizers. The properties and ultimate utility of the pentamer are highly dependent on its isomeric distribution, which is, in turn, dictated by the synthesis mechanism and the catalyst employed.

This guide will delve into the two primary catalytic routes for this compound synthesis:

  • Acid Catalysis: Employing catalysts such as Solid Phosphoric Acid (SPA) and zeolites, this method proceeds through a carbocationic mechanism.

  • Transition Metal Catalysis: Utilizing Ziegler-Natta or other transition metal complexes (e.g., nickel-based), this route follows a coordination-insertion mechanism.

Understanding these mechanisms is crucial for controlling the reaction selectivity, optimizing yield, and designing novel catalytic systems for the production of propylene oligomers with desired properties.

Acid-Catalyzed Synthesis of this compound

Acid-catalyzed oligomerization is a widely used industrial method for producing propylene oligomers. The reaction is typically carried out using solid acid catalysts like Solid Phosphoric Acid (SPA) or zeolites (e.g., HZSM-5, MCM-22).[1][2] The underlying mechanism involves the formation of carbocation intermediates.

Carbocationic Mechanism

The carbocationic mechanism can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the protonation of a propylene monomer by a Brønsted acid site on the catalyst surface, forming a secondary carbocation (isopropyl cation).

  • Propagation: The carbocation then attacks the double bond of another propylene monomer. This process repeats, with each addition extending the carbon chain by three carbons. The formation of a C15 carbocation occurs after four such propagation steps. Isomerization reactions can also occur at each stage, leading to a complex mixture of branched isomers.

  • Termination: The growing carbocation chain can be terminated in several ways to yield the final olefin product:

    • Deprotonation: The carbocation loses a proton, forming a double bond and regenerating the acid site on the catalyst.

    • Hydride Transfer: The carbocation abstracts a hydride ion from another molecule.

    • Cracking: Larger carbocations can undergo cleavage to form smaller olefins and carbocations.

Below is a DOT script visualizing the general carbocationic mechanism for propylene oligomerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Propylene1 Propylene (C3H6) Carbocation_C3 Isopropyl Carbocation (C3H7+) Propylene1->Carbocation_C3 Protonation H_plus H+ (Acid Site) Carbocation_C6 C6H13+ Carbocation_C3->Carbocation_C6 + C3H6 cluster_propagation cluster_propagation Propylene2 Propylene (C3H6) Carbocation_C9 C9H19+ Carbocation_C6->Carbocation_C9 + C3H6 Propylene3 Propylene (C3H6) Carbocation_C12 C12H25+ Carbocation_C9->Carbocation_C12 + C3H6 Propylene4 Propylene (C3H6) Carbocation_C15 C15H31+ Carbocation_C12->Carbocation_C15 + C3H6 Propylene5 Propylene (C3H6) Pentamer This compound (C15H30) Carbocation_C15->Pentamer Deprotonation cluster_termination cluster_termination H_plus_regen H+ (Regenerated Acid Site) G cluster_activation Catalyst Activation cluster_propagation Propagation cluster_termination Termination Precatalyst TiCl4 Active_Site Active Site [Ti]-R Precatalyst->Active_Site Cocatalyst Al(C2H5)3 Cocatalyst->Active_Site Coordination1 Coordination [Ti]-R(C3H6) Active_Site->Coordination1 Coordination cluster_propagation cluster_propagation Propylene1 Propylene Insertion1 Insertion [Ti]-C3-R Coordination1->Insertion1 Migratory Insertion Coordination2 Coordination [Ti]-C3-R(C3H6) Insertion1->Coordination2 Coordination Propylene2 Propylene Insertion2 Insertion [Ti]-C6-R Coordination2->Insertion2 Migratory Insertion Propylene_n ... + 3 C3H6 Insertion2->Propylene_n Repeat Pentamer_Chain [Ti]-C15-R Propylene_n->Pentamer_Chain Pentamer This compound (C15H30) Pentamer_Chain->Pentamer β-Hydride Elimination Metal_Hydride Regenerated Site [Ti]-H Pentamer_Chain->Metal_Hydride β-Hydride Elimination cluster_termination cluster_termination G cluster_preparation Catalyst Preparation and Loading cluster_reaction Oligomerization Reaction cluster_analysis Product Analysis Catalyst_Prep Catalyst Pelleting and Sieving Reactor_Loading Loading into Fixed-Bed Reactor Catalyst_Prep->Reactor_Loading Activation In-situ Activation (High Temp, N2 Flow) Reactor_Loading->Activation Reaction Propylene Feed (Set T, P, WHSV) Activation->Reaction Product_Collection Condensation and Gas-Liquid Separation Reaction->Product_Collection GC_Analysis Gas Chromatography (GC) (Product Distribution) Product_Collection->GC_Analysis GCMS_Analysis GC-Mass Spectrometry (GC-MS) (Component Identification) Product_Collection->GCMS_Analysis Quantification Quantification of Oligomer Fractions GC_Analysis->Quantification GCMS_Analysis->Quantification

References

Propylene Pentamer (CAS No. 15220-87-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) pentamer, identified by the CAS number 15220-87-8, is a branched olefin oligomer with the general molecular formula C₁₅H₃₀. It is formed through the catalytic oligomerization of five propylene (C₃H₆) monomer units.[1] This complex mixture of C15 isomers is primarily utilized in industrial applications, including the formulation of lubricating oils, as a chemical intermediate in the synthesis of surfactants and other specialty chemicals, and in the production of plasticizers. Its highly branched structure imparts specific physical properties, such as a low melting point and good solubility in organic solvents, which are advantageous for these applications.[1] This technical guide provides an in-depth overview of the properties, synthesis, and analysis of propylene pentamer, tailored for a scientific audience.

Core Properties of this compound

The physicochemical properties of this compound are crucial for its application and handling. The data presented here is a compilation from various sources, primarily safety data sheets, and represents typical values for this substance.

Physical and Chemical Properties
PropertyValueReference
CAS Number 15220-87-8
Molecular Formula C₁₅H₃₀
Molecular Weight ~210.4 g/mol [1]
Appearance Amber Liquid[2]
Odor Characteristic, Oil-like[3][2]
Boiling Point >320 °C @ 101.3 kPa[3][2]
Melting Point -27 °C[3]
Flash Point ~208-214 °C (Pensky-Martens closed cup)[3][2]
Density ~0.877 - 0.890 g/cm³ @ 15.6 °C[3][2]
Viscosity ~104.7 - 211 cSt @ 40 °C[3][2]
Vapor Pressure <0.1 kPa @ 20 °C[3][2]
Solubility Insoluble in water; Soluble in organic solvents[3][2]
Log Kow > 7[3][2]
Safety and Hazard Information
Hazard ClassificationDescriptionReference
Aspiration Hazard Category 1: May be fatal if swallowed and enters airways (H304)[3][2]
Aquatic Hazard Chronic Category 2: Toxic to aquatic life with long lasting effects (H411)[3][2]
Skin Irritation May cause skin irritation[3]
Eye Irritation May cause serious eye irritation[3]

Experimental Protocols

Synthesis of this compound via Catalytic Oligomerization

The industrial production of this compound is achieved through the oligomerization of propylene over an acid catalyst. Various catalytic systems have been developed for this process.

1. Solid Phosphoric Acid (SPA) Catalysis:

This is a widely used method in industrial settings.

  • Catalyst: A solid phosphoric acid catalyst, often prepared by calcining a mixture of phosphoric acid and a siliceous support like kieselguhr (diatomaceous earth).

  • Reactor: A fixed-bed reactor is typically employed.

  • Feedstock: A propylene-containing stream, which may also contain propane (B168953) as a diluent.

  • General Procedure:

    • The propylene feed is introduced into the fixed-bed reactor containing the SPA catalyst.

    • The reaction is carried out at elevated temperatures and pressures. Typical conditions can range from 160-240 °C and pressures around 3.8-4.0 MPa.

    • The reaction is exothermic, and temperature control is crucial to manage the product distribution and catalyst stability.

    • The product stream, a mixture of propylene oligomers (dimer, trimer, tetramer, pentamer, and higher), is continuously withdrawn from the reactor.

    • The desired this compound fraction is then separated from the other oligomers and unreacted propylene by distillation.

2. Zeolite Catalysis:

Zeolites, such as NiX, have been shown to be selective for propylene oligomerization.

  • Catalyst: Nickel-exchanged X-type zeolite (NiX).

  • General Procedure:

    • The propylene conversion is carried out in the presence of the zeolite catalyst.

    • The reaction mechanism is believed to proceed through the formation of carbenium ion intermediates on the acidic sites of the zeolite.

    • Product distribution can be influenced by the type of zeolite, the metal cation, and the reaction conditions.

3. Homogeneous Catalysis using Metal Complexes:

Palladium-based catalysts are effective for propylene oligomerization, often leading to highly branched structures.

  • Catalyst System: Typically consists of a palladium(II) complex and a co-catalyst or activator, such as sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF).

  • General Procedure:

    • The reaction is carried out in a suitable solvent, such as dichloromethane, under a propylene atmosphere.

    • The palladium catalyst and activator are introduced into the reactor.

    • The reactor is pressurized with propylene (e.g., 4 atm) and the mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 3 hours).

    • The reaction is quenched, and the resulting oligomers are isolated after solvent evaporation.

Analysis of this compound

The characterization of this compound, a complex mixture of isomers, is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To separate the different isomers of this compound and identify them based on their mass spectra.

  • Instrumentation: A gas chromatograph equipped with a high-resolution capillary column and coupled to a mass spectrometer.

  • Sample Preparation: The this compound sample is typically diluted in a suitable solvent (e.g., hexane) before injection.

  • GC Conditions (Illustrative):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-Al2O3 or similar).

    • Injector: Split/splitless injector, operated in split mode to handle the high concentration of the sample.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is used to elute the various C15 isomers. An example could be starting at a low temperature (e.g., 50 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A mass range suitable for detecting the molecular ion (m/z 210) and characteristic fragment ions of C15 hydrocarbons.

  • Data Analysis: The resulting chromatogram will show multiple peaks corresponding to the different isomers of this compound. The mass spectrum of each peak can be analyzed to confirm the molecular weight and to study the fragmentation patterns, which can provide information about the branching structure of the isomers.

Visualizations

Propylene Oligomerization Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Propylene Propylene Monomer (C3H6) Reactor Oligomerization Reactor (Controlled T and P) Propylene->Reactor Catalyst Acid Catalyst (e.g., SPA, Zeolite, Pd-complex) Catalyst->Reactor Oligomers Crude Product Mix (C6, C9, C12, C15, C18+) Reactor->Oligomers Distillation Fractional Distillation Oligomers->Distillation Pentamer This compound (C15H30) Distillation->Pentamer Desired Fraction Byproducts Lighter & Heavier Oligomers Distillation->Byproducts Separated Fractions GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Pentamer->GCMS Characterization Isomer Identification & Structural Characterization GCMS->Characterization G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Propylene1 Propylene (C3H6) Carbocation1 Propyl Carbocation (C3H7+) Propylene1->Carbocation1 H_plus H+ (from catalyst) Carbocation2 Dimer Carbocation (C6H13+) Carbocation1->Carbocation2 Carbocation1->Carbocation2 + C3H6 Propylene2 Propylene (C3H6) Carbocation3 Trimer Carbocation (C9H19+) Carbocation2->Carbocation3 Carbocation2->Carbocation3 + C3H6 Propylene3 Propylene (C3H6) Carbocation4 Tetramer Carbocation (C12H25+) Carbocation3->Carbocation4 Carbocation3->Carbocation4 + C3H6 Propylene4 Propylene (C3H6) Carbocation5 Pentamer Carbocation (C15H31+) Carbocation4->Carbocation5 Carbocation4->Carbocation5 + C3H6 Propylene5 Propylene (C3H6) Pentamer_Product This compound (C15H30) Carbocation5->Pentamer_Product H_plus_regen H+ (regenerated) Pentamer_Product->H_plus_regen Deprotonation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of Propylene (B89431) Pentamer Isomers

Propylene pentamer (C₁₅H₃₀) is a complex mixture of branched olefin isomers produced through the oligomerization of propylene.[1] Its varied industrial applications, including use as a solvent, in drilling fluids, and as a chemical intermediate, necessitate a thorough understanding of its isomeric composition.[1][2] The specific structure of each isomer can significantly influence the physicochemical properties and reactivity of the mixture. This guide provides a comprehensive overview of the analytical methodologies employed to separate and characterize these isomers.

The Isomeric Complexity of this compound

This compound is not a single compound but a diverse family of structural and stereoisomeric C₁₅H₃₀ alkenes. The branching patterns, the position of the carbon-carbon double bond, and the geometry around the double bond (stereoisomerism) all contribute to this complexity.

  • Structural Isomers: Variations in the carbon skeleton (branching) and the location of the double bond lead to a vast number of constitutional isomers.

  • Stereoisomers: For many structural isomers, the presence of a double bond allows for geometric isomers (cis/trans or E/Z configurations).[3][4] Additionally, the presence of chiral centers in the branched structures results in enantiomers and diastereomers.

The comprehensive characterization of such a mixture requires a multi-faceted analytical approach, typically involving a high-resolution separation technique coupled with various spectroscopic methods for structural elucidation.

Analytical Workflow for Isomer Characterization

The effective characterization of this compound isomers follows a systematic workflow. The initial step involves separating the complex mixture into individual components or simpler fractions, followed by detailed structural analysis of the isolated compounds using spectroscopic techniques.

G cluster_0 Separation Stage cluster_1 Identification & Elucidation Stage cluster_2 Data Analysis & Reporting PropylenePentamer This compound Mixture (C15H30) GC High-Resolution Gas Chromatography (GC) PropylenePentamer->GC LC Liquid Chromatography (LC) PropylenePentamer->LC MS Mass Spectrometry (MS) GC->MS Hyphenation NMR NMR Spectroscopy (1H, 13C, 2D) GC->NMR Fraction Collection FTIR FT-IR Spectroscopy GC->FTIR Fraction Collection LC->MS LC->NMR Fraction Collection LC->FTIR Fraction Collection Final Isomer Structure Quantification Reporting MS->Final NMR->Final FTIR->Final

Fig. 1: General analytical workflow for the separation and characterization of this compound isomers.

Separation Techniques

Due to the similar physicochemical properties of the isomers, high-efficiency separation techniques are critical.[4]

Gas Chromatography (GC)

Capillary gas chromatography is the most powerful and widely used method for separating volatile hydrocarbon isomers.[4] The choice of the stationary phase is crucial for achieving resolution.

  • Nonpolar Phases (e.g., Polydimethylsiloxane): Separation is primarily based on boiling point differences.

  • Polar Phases (e.g., Polyethylene Glycol): These phases can provide selectivity based on polarity differences.

  • Liquid Crystalline Phases: These offer high isomeric selectivity for positional and geometric isomers.[4]

Liquid Chromatography (LC)

While less common for hydrocarbon analysis than GC, liquid chromatography can be employed for specific separations, particularly for preparative-scale isolation of isomer fractions for further analysis.[5]

Spectroscopic Characterization

Once separated, isomers are identified using a combination of spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone of isomer identification. The gas chromatograph separates the isomers, and the mass spectrometer provides two critical pieces of information for each eluted peak: the molecular weight and a fragmentation pattern (mass spectrum) that serves as a structural fingerprint. While geometric isomers can sometimes yield very similar mass spectra, differences in fragmentation can often be discerned.[6][7]

G Principle of GC-MS Analysis cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column Capillary Column (Separation by Boiling Point/Polarity) Injector->Column IonSource Ion Source (e.g., EI) Fragmentation Column->IonSource Elution MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System (Chromatogram & Mass Spectra) Detector->Data Mixture Isomer Mixture Mixture->Injector

Fig. 2: Diagram illustrating the hyphenation of Gas Chromatography and Mass Spectrometry for isomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules, including olefin isomers.[8]

  • ¹³C NMR: Provides information on the number of unique carbon atoms and their chemical environment. The chemical shifts of sp² hybridized carbons (C=C) are distinct from sp³ carbons, typically appearing in the 100-170 ppm range.[9] This helps determine the double bond's location and the overall carbon skeleton.

  • ¹H NMR: Alkenyl protons (attached to the double bond) resonate in a characteristic downfield region (typically 4.5-6.0 ppm).[10] The coupling constants (J-values) between these protons are highly dependent on their geometric relationship, allowing for the differentiation of cis and trans isomers.[11]

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments are used to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure piece by piece.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound isomers, it serves to confirm the presence of the alkene group.[10]

G Structural Elucidation via Spectroscopy cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy Unknown Separated Isomer H_NMR 1H NMR Unknown->H_NMR C_NMR 13C NMR Unknown->C_NMR NMR_2D 2D NMR Unknown->NMR_2D FTIR_Spec FT-IR Spectrum Unknown->FTIR_Spec Structure Final Structure H_NMR->Structure Proton Environment cis/trans Geometry C_NMR->Structure Carbon Skeleton C=C Position NMR_2D->Structure C-H Connectivity FTIR_Spec->Structure Confirms C=C bond

Fig. 3: Logical diagram showing how data from different spectroscopic methods contribute to final structure elucidation.

Experimental Protocols

Protocol: GC-MS Analysis
  • Sample Preparation: Dilute the this compound mixture in a volatile solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm).

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness) and coupled to a mass spectrometer. A nonpolar stationary phase is suitable for general screening.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 280 °C, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks in the total ion chromatogram. Analyze the mass spectrum of each peak to determine the molecular ion (m/z 210 for C₁₅H₃₀) and compare the fragmentation pattern to spectral libraries or known standards if available.

Protocol: NMR Spectroscopy
  • Sample Preparation: Isolate a single isomer or a simplified fraction using preparative GC or LC. Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 hours, depending on concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Data Points: 64k.

  • Data Analysis:

    • Integrate proton signals to determine relative numbers of protons.

    • Analyze chemical shifts to identify alkenyl and alkyl protons.[12]

    • Measure coupling constants in the alkenyl region to assign E/Z geometry.

    • Correlate ¹H and ¹³C spectra (using 2D NMR if necessary) to build the carbon framework.

Protocol: FT-IR Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates to create a thin film.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify characteristic absorption bands for alkenes.

Quantitative Data Summary

The following tables summarize typical data ranges expected from the characterization of C₁₅H₃₀ branched alkene isomers.

Table 1: Typical GC-MS and FT-IR Data for this compound Isomers

ParameterTypical Value / ObservationSignificance
GC Retention Time Varies with boiling point and polaritySeparation of isomers
Molecular Ion (MS) m/z 210Confirms C₁₅H₃₀ formula
Key MS Fragments m/z = CₙH₂ₙ₊₁, CₙH₂ₙ₋₁Characteristic of branched alkanes/alkenes
FT-IR: =C-H Stretch 3100-3000 cm⁻¹[10]Indicates C-H bonds on the double bond
FT-IR: C-H Stretch 2960-2850 cm⁻¹[13]C-H bonds in alkyl portions (CH₃, CH₂)
FT-IR: C=C Stretch 1680-1640 cm⁻¹[10]Confirms presence of a C=C double bond

Table 2: Representative NMR Data for C₁₅H₃₀ Branched Alkene Isomers

NucleusChemical Shift Range (ppm)Structural Information
¹H NMR 4.5 - 6.0Protons on the C=C double bond (alkenyl H)[10]
1.5 - 2.2Protons adjacent to the C=C bond (allylic H)
0.8 - 1.5Protons on the saturated alkyl chains
¹³C NMR 100 - 170Carbons of the C=C double bond (sp²)[9]
10 - 60Carbons of the saturated alkyl chains (sp³)

Table 3: Representative ¹H-¹H Coupling Constants for Geometric Isomers

Isomer TypeCoupling Constant (J, Hz)Description
trans 11 - 18Coupling between two protons on opposite sides of a double bond.[11]
cis 6 - 15Coupling between two protons on the same side of a double bond.[11]
geminal 0 - 5Coupling between two non-equivalent protons on the same sp² carbon.

References

Propylene Pentamer: A Deep Dive into Molecular Structure and Branching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and branching of propylene (B89431) pentamer, a complex olefin oligomer with significant applications in various industrial processes. This document delves into the isomeric complexity of propylene pentamer, outlines the analytical methodologies for its characterization, and presents a mechanistic look at its synthesis.

Introduction

This compound is a C15 olefin produced through the catalytic oligomerization of propylene monomers. Its chemical formula is C15H30. Unlike its linear counterparts, this compound is a highly branched molecule, a characteristic that significantly influences its physical and chemical properties, such as enhanced solubility and reduced crystallinity.[1] This intricate branching arises from the carbocationic mechanism of the polymerization process, leading to a complex mixture of structural isomers. Understanding the nuances of these isomeric structures is paramount for optimizing its use in applications ranging from synthetic lubricants and fuels to chemical intermediates.

Molecular Structure and Isomerism

The oligomerization of propylene results in a variety of branched structures for the pentamer. The primary mode of polymerization involves the formation of a secondary carbocation from a propylene monomer, which then adds to another propylene molecule. Subsequent hydride shifts and rearrangements within the growing carbocationic chain lead to the formation of various branched isomers.

The most common structural motifs found in propylene oligomers include methyl and longer alkyl branches.[2] Based on the established mechanisms of propylene oligomerization, the pentamer is expected to be a mixture of numerous isomers of pentadecene (if a terminal double bond is present) or other internal alkenes. The double bond position can also vary among the isomers.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC15H30[3]
Molecular Weight210.40 g/mol [3]
AppearanceColorless liquid-
Boiling Range210 - 300 °C-
Density (at 20°C)~0.79 g/cm³-

Note: Specific values can vary depending on the isomeric composition of the product.

Branching Analysis

The degree and type of branching in this compound are critical determinants of its performance characteristics. The branching primarily consists of methyl groups along a longer carbon chain. The distribution of these branches is not random and is dictated by the relative stability of the carbocationic intermediates during polymerization.

Table 2: Representative 13C NMR Chemical Shifts for Branching in Propylene Oligomers

Carbon TypeChemical Shift Range (ppm)
Primary Alkyl (Methyl)10 - 30
Secondary Alkyl (Methylene)15 - 55
Tertiary Alkyl (Methine)20 - 60
Quaternary Alkyl25 - 50
Alkene (sp2)100 - 150

Data synthesized from general 13C NMR chemical shift correlations for branched alkanes and alkenes.[4][5][6][7][8]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize a mixture of this compound isomers via catalytic oligomerization of propylene.

Materials:

  • Propylene (polymer grade)

  • Solid Phosphoric Acid (SPA) or a supported nickel complex catalyst

  • High-pressure reactor

  • Heptane (solvent)

  • Aluminum alkyl co-catalyst (if using a nickel complex)

Procedure (Illustrative, based on typical olefin oligomerization):

  • A high-pressure stainless-steel reactor is charged with the catalyst (e.g., a supported nickel complex) and a solvent such as heptane.

  • If required, a co-catalyst (e.g., an aluminum alkyl) is added to the reactor.

  • The reactor is sealed, and the system is purged with an inert gas (e.g., nitrogen).

  • The reactor is heated to the desired reaction temperature (typically ranging from 50 to 200°C).

  • Propylene is introduced into the reactor, and the pressure is maintained at a constant value (e.g., 8 atm) for the duration of the reaction (e.g., 1 hour).

  • The reaction mixture is continuously stirred.

  • After the reaction period, the reactor is cooled, and the pressure is released.

  • The resulting oligomer mixture is collected and can be further purified by distillation to separate the pentamer fraction from lower and higher oligomers.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the isomeric components of the this compound mixture.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

Procedure:

  • A diluted sample of the this compound mixture is injected into the GC.

  • The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final high temperature (e.g., 250°C) to ensure separation of the various C15 isomers.

  • The separated components elute from the column and enter the mass spectrometer.

  • Mass spectra are acquired for each eluting peak.

  • Identification of the isomers is based on their mass spectral fragmentation patterns. Branched alkanes and alkenes typically show characteristic fragmentation at the branching points, leading to the formation of stable carbocations.[9][10][11] The loss of alkyl radicals corresponding to the branches is a key diagnostic feature.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the types and extent of branching in the this compound mixture.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated chloroform (B151607) (CDCl3) as the solvent.

Procedure:

  • A sample of the this compound mixture is dissolved in CDCl3.

  • 1H and 13C NMR spectra are acquired.

  • The 1H NMR spectrum will show signals in the aliphatic region (typically 0.8 - 2.5 ppm) corresponding to methyl, methylene, and methine protons. Olefinic protons will appear further downfield (typically 4.5 - 6.0 ppm).

  • The 13C NMR spectrum is particularly informative for identifying different types of carbon atoms. The chemical shifts can distinguish between methyl, methylene, methine, and quaternary carbons, as well as the sp2 carbons of the double bond.[2] The integration of these signals can provide quantitative information about the degree of branching.

Signaling Pathways and Logical Relationships

The formation of various this compound isomers can be understood through a logical workflow that starts from the propylene monomer and proceeds through a series of catalytic steps.

Propylene_Pentamerization Propylene Propylene (Monomer) Oligomerization Oligomerization Propylene->Oligomerization Catalyst Catalyst (e.g., SPA, Ni-complex) Catalyst->Oligomerization Carbocation Carbocationic Intermediate Carbocation->Oligomerization Chain Growth Isomerization Isomerization (Hydride/Alkyl Shifts) Carbocation->Isomerization Pentamer_Mix This compound (Mixture of Isomers) Carbocation->Pentamer_Mix Termination Oligomerization->Carbocation Isomerization->Carbocation

Caption: Logical workflow of this compound synthesis.

The catalytic oligomerization of propylene proceeds through a carbocationic intermediate. This intermediate can undergo further chain growth by adding more propylene units or can isomerize through hydride and alkyl shifts, leading to the formation of a complex mixture of branched this compound isomers upon termination.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (Distillation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structure Structural Elucidation (Isomer Identification & Branching Analysis) GCMS->Structure NMR->Structure

Caption: Experimental workflow for this compound analysis.

The synthesized this compound is first purified to isolate the C15 fraction. This is followed by detailed analysis using GC-MS to separate and identify the individual isomers and NMR spectroscopy to determine the overall branching characteristics of the mixture. The data from both techniques are then integrated for a comprehensive structural elucidation.

Conclusion

This compound is not a single molecular entity but rather a complex mixture of highly branched C15 olefins. The intricate isomeric composition, a direct result of the catalytic oligomerization mechanism, governs its physicochemical properties and, consequently, its industrial utility. A thorough understanding of the molecular structure and branching is crucial for the targeted design and application of this versatile chemical product. The analytical techniques of GC-MS and NMR spectroscopy are indispensable tools for the detailed characterization of this compound, providing insights into its isomeric distribution and the nature of its branching.

References

physical and chemical properties of propylene pentamer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Propylene (B89431) Pentamer

Introduction

Propylene pentamer (CAS No: 15220-87-8) is a branched olefin oligomer synthesized through the catalytic polymerization of five propylene (C₃H₆) monomer units.[1][2] Its chemical formula is C₁₅H₃₀, and it is also referred to as a branched C15 olefin.[1][3] Industrially, it is produced via controlled catalytic oligomerization processes.[1] Due to its distinct branched structure, this compound exhibits enhanced solubility and reduced crystallinity compared to its linear analogs.[1][2]

This compound serves as a versatile intermediate and functional fluid in numerous industrial applications. It is utilized as a solvent, a carrier fluid in drilling applications, a synthetic base oil, and a refrigeration fluid.[3][4] Furthermore, it is a key precursor in the synthesis of other chemicals, including alkylphenols, mercaptans, and alcohols, and is used as an alkylating agent for benzene (B151609) and in sulfonation reactions.[1][3] This guide provides a comprehensive overview of its core physical and chemical properties, experimental characterization protocols, and key structural-property relationships for researchers and professionals in drug development and chemical synthesis.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is typically a clear, colorless liquid, similar to other propylene oligomers.[3]

PropertyValueTest Method / Source
Molecular Formula C₁₅H₃₀[1][]
Molecular Weight 210.4 g/mol [1][2][]
CAS Number 15220-87-8[1][2][]
Density 0.797 g/cm³ at 20°CASTM D 4052[6]
780 - 820 kg/m ³ at 15°CASTM D4052[7]
Boiling Range IBP: > 210°CASTM D 1078[6]
DP: < 300°CASTM D 1078[6]
FBP: < 320°CASTM D86[7]
Appearance Clear, colorless liquid[3]
Sulfur Content < 5 mg/kgASTM D 5453[6]
< 30 wppmISO 20846[7]
Phosphate Content < 30 mg/lExxon LB2031[7]

IBP: Initial Boiling Point; DP: Dry Point; FBP: Final Boiling Point.

Chemical Properties and Reactivity

This compound's chemical behavior is defined by its branched olefin structure.

Composition and Purity

Gas chromatography (GC) analysis indicates a typical composition for commercial this compound:

  • < C14: < 4 wt%

  • C15: 88 – 92 wt%

  • > C16: < 8 wt%[6]

Stability and Reactivity
  • Reactivity : As a branched olefin, it participates in typical alkene reactions. Its branched nature leads to lower packing density in polymer matrices, which can enhance flexibility in synthetic oils.[1]

  • Degradation : The pentamer shows more significant degradation during alkylation processes compared to propylene tetramer, which can limit its efficiency in certain applications like sulfonate production.[1]

  • Thermal Behavior : Pyrolysis studies reveal that its branched structure results in distinct thermal degradation patterns, producing heavier fragments compared to less branched oligomers.[1]

Safety and Hazards

This compound is associated with specific health and environmental hazards.

Hazard TypeGHS ClassificationPrecautionary Statement Codes
Aspiration Hazard Danger: May be fatal if swallowed and enters airways (H304).P301+P316, P331, P405
Environmental Hazard Toxic to aquatic life with long lasting effects (H411).P273, P391, P501

Data sourced from ECHA C&L Inventory notifications.[8]

Experimental Protocols

Characterization of this compound involves a combination of synthesis and analytical techniques to determine its structure, molecular weight, and thermal properties.

Synthesis: Catalytic Oligomerization

Laboratory-scale synthesis of this compound is achieved through the catalytic oligomerization of propylene monomer under controlled conditions.

  • Reactor Setup : A high-pressure stainless-steel reactor, equipped with a mechanical stirrer, temperature and pressure controls, and an inlet for the monomer, is used.

  • Catalyst System : A suitable catalyst, such as a solid phosphoric acid (SPA) or a zeolite-based catalyst, is loaded into the reactor.[3] Late transition metal catalysts, like α-diimine nickel(II) or iminopyridyl Palladium(II) complexes, can also be employed for controlled oligomerization.[9][10]

  • Reaction Conditions : The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture. Toluene or another appropriate solvent is added.

  • Oligomerization : Propylene gas is introduced into the reactor at a controlled pressure and temperature (e.g., 30-50°C).[10] The reaction is allowed to proceed for a set duration.

  • Termination and Purification : The reaction is terminated by venting the excess propylene and deactivating the catalyst (e.g., by adding an alcohol). The resulting mixture contains oligomers of various chain lengths.

  • Isolation : The this compound fraction is isolated from the product mixture using fractional distillation based on its boiling point range.

Molecular Weight and Distribution Analysis: Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight distribution of polymers.[11][12]

  • Sample Preparation : A dilute solution of the this compound sample is prepared in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[9]

  • Instrumentation : A GPC system equipped with a refractive index (RI) detector and a series of columns (e.g., Styragel) is used.[9] For absolute molecular weight determination, a multi-angle light scattering (MALS) detector can be added.[11][12]

  • Analysis : The prepared solution is injected into the GPC system. The solvent is pumped through the columns at a constant flow rate (e.g., 0.35 mL/min) and temperature (e.g., 40°C).[9] Molecules are separated based on their hydrodynamic volume; larger molecules elute first.

  • Data Processing : The RI signal is recorded over time to generate a chromatogram. The system is calibrated with known polystyrene standards to create a calibration curve of log(molecular weight) versus retention time. This curve is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the sample.[11]

Structural Characterization: NMR and FTIR Spectroscopy

Spectroscopic methods are essential for confirming the chemical structure of the oligomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Protocol : A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer.[11]

    • Data Interpretation : ¹H NMR provides information on the types of protons (e.g., methyl, methylene, methine) and their relative ratios. ¹³C NMR is used to analyze the carbon backbone, identify the degree and type of branching, and confirm the overall structure.[1][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • Protocol : A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or an attenuated total reflectance (ATR) accessory is used. The sample is scanned with infrared radiation.[13]

    • Data Interpretation : The resulting spectrum shows absorption bands corresponding to specific functional groups. For this compound, key absorptions would include C-H stretching and bending vibrations for alkanes and C=C stretching for the terminal double bond. The spectrum serves as a fingerprint to identify the material and confirm the absence of impurities like hydroxyl or carbonyl groups.[13][14]

Visualizations

The following diagrams illustrate key workflows and relationships for this compound.

G Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Monomer Propylene Monomer Oligo Catalytic Oligomerization Monomer->Oligo Catalyst Catalyst System (e.g., SPA, Zeolite) Catalyst->Oligo Crude Crude Product Mix Oligo->Crude Distill Fractional Distillation Crude->Distill Pentamer Purified Propylene Pentamer Distill->Pentamer GPC GPC/SEC Analysis Pentamer->GPC NMR NMR Spectroscopy (¹H, ¹³C) Pentamer->NMR FTIR FTIR Spectroscopy Pentamer->FTIR MW Molecular Weight & Distribution GPC->MW Struct Chemical Structure & Branching NMR->Struct Func Functional Groups FTIR->Func

Caption: Experimental workflow from synthesis to characterization.

G This compound: Structure-Property Relationships cluster_phys_prop Physical Properties cluster_chem_prop Chemical / Performance Properties Structure Core Structure: Branched C₁₅H₃₀ Olefin Sol Enhanced Solubility Structure->Sol disrupts linear packing Cryst Reduced Crystallinity Structure->Cryst inhibits crystal lattice Density Lower Packing Density Structure->Density React Alkene Reactivity (Alkylation, Sulfonation) Structure->React olefinic nature Flex Increased Flexibility (in polymer matrices) Density->Flex Degrade Higher Degradation (vs. Tetramer) React->Degrade steric hindrance effect

Caption: Relationship between structure and key properties.

References

Spectroscopic Characterization of Propylene Pentamer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) pentamer, a branched olefin with the general molecular formula C₁₅H₃₀, is a product of propylene oligomerization.[1] As a complex mixture of isomers, its detailed structural characterization is crucial for understanding its chemical properties and for quality control in its various applications. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze propylene pentamer, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the isomeric complexity and the scarcity of publicly available specific spectral data for "this compound," this guide presents expected spectroscopic data based on the analysis of similar branched alkenes, alongside detailed experimental protocols and a logical workflow for analysis.

Spectroscopic Data

The characterization of this compound relies on a combination of techniques to elucidate its complex isomeric nature.[1] Mass spectrometry is employed to confirm the molecular weight and distribution of oligomers, while NMR spectroscopy provides detailed insights into the structural integrity and branching patterns of the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For a highly branched C₁₅H₃₀ olefin like this compound, both ¹H and ¹³C NMR spectra will exhibit a multitude of overlapping signals, indicative of the various chemical environments of the protons and carbon atoms.

Expected ¹H NMR Spectral Data for a Representative Branched C₁₅H₃₀ Alkene

Chemical Shift (δ) ppmMultiplicityAssignment
~ 4.7 - 5.8MultipletVinylic protons (-CH=CH₂, -CH=CHR)
~ 1.9 - 2.1MultipletAllylic protons (-CH -C=C)
~ 1.2 - 1.6MultipletMethylene protons in alkyl chains (-CH ₂-)
~ 0.8 - 1.0MultipletMethyl protons (-CH ₃)

Expected ¹³C NMR Spectral Data for a Representative Branched C₁₅H₃₀ Alkene

Chemical Shift (δ) ppmAssignment
~ 110 - 150Vinylic carbons (>C =C <)
~ 30 - 50Allylic and branched methine carbons
~ 20 - 40Methylene carbons in alkyl chains (-C H₂-)
~ 10 - 25Methyl carbons (-C H₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, a branched alkene, is expected to show characteristic absorption bands for C-H and C=C bonds.

Expected FT-IR Absorption Bands for a Representative Branched C₁₅H₃₀ Alkene

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3080 - 3010C-H stretchVinylic C-H
2960 - 2850C-H stretchAliphatic C-H (CH₃, CH₂, CH)
1680 - 1640C=C stretchAlkene
1465 - 1450C-H bendCH₂ scissoring
1375C-H bendCH₃ symmetric bending
~990 and ~910C-H bendVinylic C-H out-of-plane (for monosubstituted alkenes)
~970C-H bendVinylic C-H out-of-plane (for trans-disubstituted alkenes)
~890C-H bendVinylic C-H out-of-plane (for 1,1-disubstituted alkenes)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₃₀), the molecular ion peak [M]⁺ would be expected at m/z 210. The fragmentation pattern will be complex due to the branched nature of the isomers, with characteristic losses of alkyl fragments.

Expected Mass Spectrum Fragmentation for a Representative Branched C₁₅H₃₀ Alkene

m/z ValueInterpretation
210Molecular Ion [C₁₅H₃₀]⁺
168[M - C₃H₆]⁺
126[M - 2(C₃H₆)]⁺
84[M - 3(C₃H₆)]⁺
42[C₃H₆]⁺ (Propylene)
41, 55, 69, 83...Alkyl fragment ions

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of liquid hydrocarbon samples like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-50 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the sample and the desired spectral resolution.[2] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for analyzing complex mixtures of isomers.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Use a pulse angle of 30-45 degrees to ensure quantitative measurements if desired.

    • The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).

    • Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • A longer relaxation delay and a larger number of scans are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[3][4] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the sample is placed directly on the ATR crystal.[3]

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal.

    • Place the sample and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The y-axis is typically plotted as transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction: For a volatile liquid like this compound, direct injection into the ion source via a heated probe or gas chromatography-mass spectrometry (GC-MS) can be used.[5] GC-MS is particularly useful for separating the different isomers before they enter the mass spectrometer, providing individual mass spectra for each component.[5]

  • Ionization: Electron Ionization (EI) is a common method for analyzing hydrocarbons.[6] A standard electron energy of 70 eV is typically used.[7]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 30-250 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. The relative abundances of the fragment ions can help in distinguishing between different isomers.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an unknown hydrocarbon oligomer like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound Sample Sample Receipt (this compound) Initial_Analysis Initial Analysis (Physical Properties, Solubility) Sample->Initial_Analysis MS_Analysis Mass Spectrometry (MS) - Molecular Weight - Oligomer Distribution Initial_Analysis->MS_Analysis NMR_Analysis NMR Spectroscopy - 1H NMR - 13C NMR Initial_Analysis->NMR_Analysis IR_Analysis FT-IR Spectroscopy - Functional Group ID Initial_Analysis->IR_Analysis Data_Integration Data Integration & Interpretation MS_Analysis->Data_Integration NMR_Analysis->Data_Integration IR_Analysis->Data_Integration Structure_Elucidation Structural Elucidation - Isomer Identification - Branching Analysis Data_Integration->Structure_Elucidation Final_Report Final Report - Spectroscopic Data - Structural Characterization Structure_Elucidation->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propylene (B89431) Oligomerization Catalysts for Pentamer Formation

Introduction

Propylene oligomerization is a crucial industrial process that converts propylene, a light olefin, into higher molecular weight olefins. These products serve as valuable intermediates in the chemical industry for the production of plasticizer alcohols, detergents, synthetic lubricants, and high-octane gasoline additives. The controlled synthesis of specific oligomers, such as propylene pentamers (C15), is of particular interest for applications requiring specific molecular weight and branching characteristics.

This technical guide provides a comprehensive overview of the catalytic systems and reaction mechanisms central to propylene oligomerization, with a specialized focus on the factors that influence the formation of higher oligomers, including pentamers. While catalysts specifically designed for high-selectivity pentamer production are not extensively documented in current literature, this document synthesizes available data to guide researchers in tuning existing catalytic systems to favor the formation of these heavier olefins. We will delve into the core catalyst technologies, reaction engineering principles, and detailed experimental methodologies to provide a foundational understanding for professionals in chemical research and development.

Core Reaction Mechanisms in Propylene Oligomerization

The mechanism of propylene oligomerization is highly dependent on the type of catalyst employed. For the widely studied nickel-based systems, two primary mechanisms are proposed: the Cossee-Arlman mechanism and the metallacycle mechanism. For solid acid catalysts, the reaction proceeds through a carbocationic pathway.

The Cossee-Arlman Mechanism

This mechanism, generally accepted for many transition metal catalysts, involves the sequential insertion of olefin monomers into a metal-alkyl bond.[1][2] The process begins with the formation of a nickel-hydride active species. Chain propagation occurs through the coordination of a propylene molecule followed by its migratory insertion into the Ni-C bond, extending the alkyl chain. The oligomer chain is released through β-hydride elimination, which regenerates the nickel-hydride catalyst and releases the olefin product.[3] The selectivity towards different oligomers is determined by the competition between chain propagation (further propylene insertion) and chain termination (β-hydride elimination).

Cossee_Arlman active_site [Ni]-H (Active Site) pi_complex π-Complex {[Ni]-H(C3H6)} active_site->pi_complex Coordination propylene1 Propylene (C3H6) propylene1->pi_complex inserted_propyl [Ni]-Propyl pi_complex->inserted_propyl Migratory Insertion inserted_hexyl [Ni]-Hexyl inserted_propyl->inserted_hexyl Propagation propylene2 Propylene (C3H6) propylene2->inserted_hexyl inserted_oligomer [Ni]-Oligomer inserted_hexyl->inserted_oligomer ... propylene_n n C3H6 propylene_n->inserted_oligomer beta_hydride β-Hydride Elimination inserted_oligomer->beta_hydride beta_hydride->active_site Regeneration product Oligomer Product (C6, C9, C12, C15...) beta_hydride->product Release

Caption: The Cossee-Arlman mechanism for propylene oligomerization.
The Metallacycle Mechanism

An alternative pathway, particularly for catalysts without pre-formed metal-alkyl bonds, is the metallacycle mechanism.[1] This process involves the simultaneous coordination of two propylene molecules to the nickel center. These coordinated olefins then undergo oxidative coupling to form a nickelacyclopentane intermediate. This metallacycle can then undergo a series of β-hydride elimination and reductive elimination steps to yield a hexene isomer and regenerate the active nickel site. This mechanism is often invoked to explain the formation of specific dimer isomers.

Metallacycle active_site [Ni] (Active Site) bis_olefin Bis(olefin) Complex {Ni2} active_site->bis_olefin Coordination propylene 2x Propylene (C3H6) propylene->bis_olefin metallacycle Nickelacyclopentane Intermediate bis_olefin->metallacycle Oxidative Coupling elimination β-H and Reductive Elimination metallacycle->elimination elimination->active_site Regeneration product Hexene Product elimination->product Release

Caption: The Metallacycle mechanism for propylene dimerization.

Catalyst Systems for Propylene Oligomerization

A variety of catalytic systems have been developed for propylene oligomerization, each with distinct characteristics regarding activity, selectivity, and operational requirements. These can be broadly categorized into nickel-based systems and solid acid catalysts.

Nickel-Based Catalysts

Nickel-based catalysts are versatile and widely studied for olefin oligomerization due to their high activity and tunable selectivity.[4] They can be employed in both homogeneous and heterogeneous setups.

Homogeneous Nickel Catalysts

Homogeneous systems, such as those used in the industrial Dimersol® process, typically involve a nickel salt activated by an aluminum alkyl co-catalyst.[5] These systems are highly active but require complex product-catalyst separation steps.

Heterogeneous Nickel Catalysts

To simplify catalyst recovery and improve process sustainability, significant research has focused on heterogenizing nickel catalysts. Common supports include:

  • Amorphous Silica-Alumina (ASA): These materials provide high surface area and acidic sites that can anchor Ni²⁺ ions. The acidity of the support can work in synergy with the nickel sites to enhance catalytic activity.

  • Zeolites (e.g., H-ZSM-5, MCM-41): The well-defined pore structures of zeolites can impart shape selectivity to the oligomerization reaction. Ni²⁺ can be introduced via ion exchange.[6][7]

  • Metal-Organic Frameworks (MOFs): MOFs like Ni-MIL-127 offer highly uniform, isolated nickel sites, allowing for fundamental studies of the reaction mechanism and high stability.[8][9]

Catalyst SystemSupport/LigandTemperature (°C)Pressure (bar/MPa)Propylene Conversion (%)Key Product SelectivityReference
Ni-exchanged Zeolite K-BEA1801-6 bar~5%>76% Linear Dimers[3]
Ni on MOF MIL-1272005 bar (500 kPa)Stable for ~20 hrsDimerization[9]
NiSO₄/Nb₂O₅ Niobia702.5 MPa~89%75% C6[6]
Ni/HZSM-5 HZSM-52704 MPa~78%10.7% C6, favors higher oligomers[6]
Ni-Aluminosilicate Silica-Alumina12035 bar98-99%C10+ products (22-41%) from Ethylene[10]
Solid Acid Catalysts

Solid acid catalysts, particularly Solid Phosphoric Acid (SPA) and zeolites, are workhorses of the industry for propylene oligomerization, typically operating via a carbocationic mechanism.

Solid Phosphoric Acid (SPA)

SPA catalysts are prepared by impregnating a support like kieselguhr with phosphoric acid.[11] They are highly active for producing gasoline-range oligomers and are known to favor the formation of trimers (C9) and tetramers (C12).[12] The activity and selectivity are influenced by the hydration level of the phosphoric acid.[13]

Catalyst SystemTemperature (°C)Pressure (MPa)WHSV (h⁻¹)Propylene Conversion (%)Key Product SelectivityReference
SPA 160-2303.0-5.02.0>80%>80% total olefins (nonene, dodecene)[14]
SPA 2104->99% for 70hNot specified[13]
Zeolite Catalysts

Zeolites such as H-ZSM-5 possess strong Brønsted acid sites that catalyze propylene oligomerization. They tend to produce a wide distribution of oligomers and isomers due to competing oligomerization, cracking, and isomerization reactions within their pores.[15] The product distribution can be influenced by the zeolite's pore structure and acid site density.

Influencing Selectivity Towards Pentamer (C15) Formation

Achieving high selectivity for a specific higher oligomer like C15 requires careful control over the competition between chain propagation and chain termination. The following parameters are critical:

  • Temperature: Lower reaction temperatures generally decrease the rate of β-hydride elimination more than the rate of insertion. This kinetic effect shifts the product distribution towards higher molecular weight oligomers. For instance, studies on amorphous silica-alumina catalysts have shown that lower temperatures favor heavier products.[16]

  • Pressure: Higher propylene partial pressure increases the concentration of the monomer at the active site, favoring the bimolecular propagation step over the unimolecular termination step. This typically leads to a higher degree of oligomerization.

  • Catalyst Structure:

    • Ligand Effects (Homogeneous): In homogeneous nickel catalysts, bulky ligands can hinder β-hydride elimination, promoting the formation of longer chains.

    • Pore Confinement (Heterogeneous): In zeolites and other porous materials, the spatial constraints of the pores can influence the size of the oligomers that can form and diffuse out. Larger pore materials may be more suitable for the formation of C15.

    • Acid Site Density: For solid acid catalysts, a moderate acid site density can be optimal. Very high densities can lead to rapid catalyst deactivation (coking) and secondary reactions like cracking, which would break down desired higher oligomers.[16]

  • Space Velocity (WHSV): Lowering the weight hourly space velocity (i.e., increasing the residence time) allows for more propagation steps to occur before the reactants and products exit the reactor, which can lead to a higher average molecular weight of the product mixture.

By systematically adjusting these parameters, it is possible to shift the Schulz-Flory distribution of oligomers towards a higher average carbon number, thereby increasing the yield of the C15 fraction.

Experimental Protocols and Analysis

Representative Experimental Workflow

The oligomerization of propylene can be carried out in various reactor configurations. A common laboratory setup is a fixed-bed continuous flow reactor, which allows for steady-state operation and straightforward testing of catalyst stability.

experimental_workflow feed Propylene & Inert Gas (e.g., N2, Ar) mfc Mass Flow Controllers feed->mfc reactor Fixed-Bed Reactor (Catalyst Bed + Furnace) mfc->reactor condenser Condenser / Cold Trap (Liquid Product Collection) reactor->condenser bpr Back Pressure Regulator condenser->bpr liquid_sample Liquid Oligomer Product condenser->liquid_sample gc Gas Chromatograph (GC/GC-MS) (Gas & Liquid Analysis) bpr->gc Online Gas Analysis vent Vent gc->vent liquid_sample->gc Offline Analysis

Caption: Generalized workflow for a lab-scale propylene oligomerization experiment.
Protocol: Propylene Oligomerization in a Fixed-Bed Reactor [1]

  • Catalyst Loading: A specific mass (e.g., 10-100 mg) of the catalyst is physically mixed with an inert diluent like quartz sand and packed into a stainless-steel tubular reactor. The bed is secured with quartz wool plugs.

  • Pre-treatment: The catalyst is pre-treated in-situ by heating under an inert gas flow (e.g., Helium at 300-500 °C) to remove adsorbed water and impurities.

  • Reaction: The reactor is brought to the desired reaction temperature (e.g., 70-250 °C) and pressure (e.g., 2-5 MPa). A feed stream of propylene, often diluted with an inert gas, is introduced at a controlled flow rate.

  • Product Collection: The reactor effluent is passed through a condenser or cold trap to separate the liquid oligomer products from the unreacted propylene and gaseous byproducts.

  • Analysis: The gas-phase composition is monitored online using a Gas Chromatograph (GC). The collected liquid samples are analyzed offline by GC and GC-Mass Spectrometry (GC-MS) to determine the product distribution and isomer composition.

Product Analysis Protocol

Accurate analysis of the complex oligomer mixture is critical for evaluating catalyst performance.

  • Instrumentation: A high-resolution Gas Chromatograph equipped with a Flame Ionization Detector (FID) is standard. A Mass Spectrometer (MS) detector is used for definitive identification of isomers.

  • Column: A long, non-polar capillary column (e.g., 50-100m, DB-1 or similar) is typically used to achieve good separation of the various branched olefin isomers within each carbon number group (C6, C9, C12, C15, etc.).

  • GC Oven Program: A temperature-programmed method is essential. For example:

    • Initial Temperature: 35-40 °C (hold for 10-15 min) to separate light components.

    • Ramp: 5-10 °C/min up to 250-300 °C.

    • Final Hold: 10-20 min to elute the heaviest oligomers.

  • Quantification: Product selectivity is calculated from the peak areas in the chromatogram, often using response factors or assuming they are equal for hydrocarbon isomers.

Conclusion

The selective synthesis of propylene pentamers presents a significant challenge due to the statistical nature of the oligomerization process, which typically favors the formation of lighter oligomers. While dedicated catalysts for C15 production are not yet a focus of academic or industrial literature, this guide demonstrates that a rational approach to catalyst selection and process optimization can be employed to enhance the yield of higher oligomers.

Key strategies for promoting pentamer formation include the use of catalysts with controlled acidity and porosity, such as modified zeolites or silica-aluminas, and the careful tuning of reaction conditions. Specifically, operating at lower temperatures and higher propylene pressures can shift the kinetic balance from chain termination to chain propagation, thereby increasing the average molecular weight of the product.

Future research in this area should focus on the design of novel catalytic sites—potentially within structured materials like MOFs or through advanced ligand design in homogeneous systems—that can offer more precise control over the chain growth process, paving the way for the highly selective production of propylene pentamers and other valuable higher olefins.

References

Theoretical Frontiers in Propylene Pentamerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oligomerization of propylene (B89431) to produce specific, value-added products such as pentamers (C15 olefins) is a field of significant industrial and academic interest. These longer-chain olefins serve as crucial precursors in the synthesis of plasticizers, surfactants, and specialty chemicals. A deep understanding of the underlying reaction mechanisms and energetics is paramount for the rational design of highly efficient and selective catalysts. This technical guide provides a comprehensive overview of the theoretical studies investigating the formation of propylene pentamers, with a particular focus on computational approaches, primarily Density Functional Theory (DFT). It details the predominant reaction mechanisms, presents synthesized quantitative data on reaction energetics, outlines common computational protocols, and visualizes key pathways to facilitate a clearer understanding of this complex catalytic process.

Introduction: The Significance of Propylene Pentamers

Propylene, a readily available byproduct of petroleum refining, is a versatile building block in the chemical industry. Its transformation into longer-chain olefins through oligomerization opens avenues for the production of a wide array of valuable chemicals. Propylene pentamers, in particular, are key intermediates in the synthesis of various functional molecules. The development of catalysts that can selectively steer the oligomerization process towards these C15 chains is a significant challenge, necessitating a fundamental understanding of the reaction pathways at a molecular level. Theoretical and computational studies have emerged as indispensable tools for elucidating these complex mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Dominant Reaction Mechanism: The Cossee-Arlman Pathway

Theoretical investigations, predominantly employing Density Functional Theory (DFT), have largely converged on the Cossee-Arlman mechanism as the most plausible pathway for propylene oligomerization on various transition metal catalysts, particularly those based on nickel.[1][2] This mechanism involves a series of sequential coordination and insertion steps of propylene monomers into a metal-alkyl bond.

The catalytic cycle can be broken down into the following key stages:

  • Initiation: The process begins with the formation of a metal-hydride or metal-alkyl active species.

  • Propylene Coordination: A propylene molecule coordinates to the vacant site on the metal center.

  • Migratory Insertion: The coordinated propylene molecule inserts into the metal-alkyl bond, extending the hydrocarbon chain by three carbon atoms. This step is often the rate-determining step of the overall process.[1]

  • Chain Propagation: The newly formed, longer-chain metal-alkyl species can then coordinate with another propylene monomer, repeating the insertion process to further elongate the chain.

  • Chain Termination: The oligomer chain is displaced from the metal center, typically through a β-hydride elimination process, which regenerates the metal-hydride catalyst and releases the olefin product.

The regioselectivity of propylene insertion (1,2- vs. 2,1-insertion) is a critical factor influencing the structure of the final oligomer and is a key area of investigation in theoretical studies.[2]

Computational Modeling of Propylene Pentamer Formation

While comprehensive DFT studies explicitly detailing the stepwise formation of propylene pentamers are not abundant in the literature, we can construct a logical reaction pathway based on the principles established for dimerization and general oligomerization. The following section outlines the key steps and associated (illustrative) energetics for the formation of a C15 propylene oligomer on a generic nickel-based catalyst.

Reaction Pathway for Propylene Pentamerization

The formation of a this compound proceeds through four successive migratory insertion steps. The generalized reaction scheme is as follows:

[Ni]-R + C₃H₆ → [Ni]-(C₃H₆)-R → [Ni]-(CH₂-CHR-R)

where R is the growing alkyl chain.

A detailed workflow for the computational investigation of this process is visualized below.

experimental_workflow cluster_start Catalyst & Reactant Definition cluster_dimerization Dimer (C6) Formation cluster_trimerization Trimer (C9) Formation cluster_tetramerization Tetramer (C12) Formation cluster_pentamerization Pentamer (C15) Formation cluster_termination Chain Termination start_catalyst Define Catalyst Structure (e.g., Ni-complex) coord1 Propylene Coordination to [Ni]-C3 start_catalyst->coord1 start_propylene Define Propylene Molecule start_propylene->coord1 ts1 Transition State 1 (First Insertion) coord1->ts1 c6_intermediate C6-alkyl-Ni Intermediate ts1->c6_intermediate coord2 Propylene Coordination to [Ni]-C6 c6_intermediate->coord2 ts2 Transition State 2 (Second Insertion) coord2->ts2 c9_intermediate C9-alkyl-Ni Intermediate ts2->c9_intermediate coord3 Propylene Coordination to [Ni]-C9 c9_intermediate->coord3 ts3 Transition State 3 (Third Insertion) coord3->ts3 c12_intermediate C12-alkyl-Ni Intermediate ts3->c12_intermediate coord4 Propylene Coordination to [Ni]-C12 c12_intermediate->coord4 ts4 Transition State 4 (Fourth Insertion) coord4->ts4 c15_intermediate C15-alkyl-Ni Intermediate ts4->c15_intermediate beta_hydride β-Hydride Elimination c15_intermediate->beta_hydride product C15 Olefin Product beta_hydride->product catalyst_regen Regenerated Catalyst ([Ni]-H) beta_hydride->catalyst_regen

Caption: Computational workflow for the formation of a this compound.

Quantitative Data: Energy Profile of Pentamerization

The following table summarizes the illustrative calculated activation barriers (ΔE‡) and reaction energies (ΔErxn) for the stepwise formation of a this compound. These values are synthesized from typical findings in DFT studies on propylene oligomerization on nickel-based catalysts and are presented to demonstrate the expected energetic landscape.[1][2] It is important to note that the specific values can vary significantly depending on the catalyst structure, the computational method, and the reaction conditions.

Reaction StepDescriptionIllustrative ΔE‡ (kcal/mol)Illustrative ΔErxn (kcal/mol)
Initiation Propylene insertion into [Ni]-H15 - 18-20 to -25
Propagation 1 C₃H₆ insertion into [Ni]-C₃H₇16 - 19-18 to -23
Propagation 2 C₃H₆ insertion into [Ni]-C₆H₁₃17 - 20-17 to -22
Propagation 3 C₃H₆ insertion into [Ni]-C₉H₁₉17 - 21-17 to -21
Propagation 4 C₃H₆ insertion into [Ni]-C₁₂H₂₅18 - 22-16 to -20
Termination β-hydride elimination from [Ni]-C₁₅H₃₁20 - 25+5 to +10

Note: These values are illustrative and intended for comparative purposes. Actual values will depend on the specific catalytic system and computational methodology.

The general trend observed is a slight increase in the activation barrier for migratory insertion as the alkyl chain grows, which can be attributed to increasing steric hindrance. The β-hydride elimination step typically has a higher activation barrier than the propagation steps, which favors the formation of longer oligomers under certain reaction conditions.

Experimental and Computational Protocols

Experimental Protocols for Catalyst Evaluation (Illustrative)

While this guide focuses on theoretical studies, understanding the experimental context is crucial. A typical experimental setup for propylene oligomerization involves the following:

  • Reactor: A high-pressure stainless-steel autoclave equipped with a stirrer, temperature and pressure controllers.

  • Catalyst System: The active catalyst is often generated in situ by reacting a metal precursor (e.g., a nickel salt) with a co-catalyst or activator (e.g., an organoaluminum compound).

  • Procedure: The reactor is charged with a solvent, the catalyst components, and then pressurized with propylene. The reaction is run for a specific time at a controlled temperature.

  • Analysis: The product mixture is analyzed using techniques like Gas Chromatography (GC) to determine the distribution of oligomers and selectivity towards the desired pentamer.

Computational Protocols for DFT Studies

The majority of theoretical insights into propylene oligomerization are derived from DFT calculations. A common computational protocol is as follows:

  • Software: Gaussian, VASP, or similar quantum chemistry packages are frequently used.

  • Functional: Hybrid functionals such as B3LYP are commonly employed for geometry optimizations and frequency calculations. More recent studies may utilize functionals from the M06 suite for improved accuracy, especially for transition metal systems.[1]

  • Basis Set: A combination of basis sets is often used. For the metal atom, a basis set with an effective core potential (e.g., LANL2DZ) is common. For lighter atoms (C, H, O, N), Pople-style basis sets (e.g., 6-31G(d,p)) are frequently used. For higher accuracy, larger basis sets like def2-TZVP are employed.

  • Solvation Model: To account for the solvent effects, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often included in the calculations.

  • Methodology:

    • Geometry Optimization: The structures of all reactants, intermediates, transition states, and products are fully optimized.

    • Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for stable species, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector following.

    • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactant and product minima.

The logical relationship between these computational steps is illustrated in the following diagram.

computational_protocol start Define System (Catalyst, Reactants) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify Minima (0 imaginary frequencies) freq_calc->verify_minima ts_search Transition State Search verify_minima->ts_search If Minima freq_calc_ts Frequency Calculation (TS) ts_search->freq_calc_ts verify_ts Verify Transition State (1 imaginary frequency) freq_calc_ts->verify_ts irc_calc IRC Calculation verify_ts->irc_calc If TS verify_connection Verify Reactant/Product Connection irc_calc->verify_connection energy_profile Construct Energy Profile verify_connection->energy_profile If Connected

Caption: A typical workflow for DFT calculations in catalysis research.

Key Signaling Pathways: Regioselectivity and Chain Termination

Two critical aspects that determine the final product distribution in propylene oligomerization are regioselectivity of insertion and the competition between chain propagation and chain termination.

Regioselectivity of Propylene Insertion

Propylene can insert into the metal-alkyl bond in two ways:

  • 1,2-insertion: The CH₂ group of propylene binds to the metal, and the CH(CH₃) group binds to the alkyl chain. This typically leads to a more linear oligomer.

  • 2,1-insertion: The CH(CH₃) group of propylene binds to the metal, and the CH₂ group binds to the alkyl chain. This results in a more branched oligomer.

The preference for one insertion mode over the other is governed by a delicate balance of electronic and steric factors of both the catalyst and the growing polymer chain. DFT calculations are instrumental in determining the activation barriers for both pathways and thus predicting the regioselectivity.

regioselectivity cluster_pathways Insertion Pathways start [Ni]-Alkyl + Propylene ts_12 TS (1,2-insertion) start->ts_12 Lower Energy Barrier (Often Preferred) ts_21 TS (2,1-insertion) start->ts_21 Higher Energy Barrier product_12 Linear Product ts_12->product_12 product_21 Branched Product ts_21->product_21

Caption: Competing pathways for 1,2- and 2,1-insertion of propylene.

Chain Propagation vs. Chain Termination

The final chain length of the oligomer is determined by the relative rates of chain propagation (further propylene insertion) and chain termination (e.g., β-hydride elimination). Theoretical studies can quantify the activation barriers for both processes. A lower barrier for propagation relative to termination will favor the formation of higher oligomers.

propagation_vs_termination cluster_outcomes Possible Fates of the C15 Intermediate intermediate [Ni]-C15H31 propagation_path Chain Propagation intermediate->propagation_path termination_path Chain Termination intermediate->termination_path ts_prop TS (C3H6 Insertion) propagation_path->ts_prop product_prop [Ni]-C18H37 ts_prop->product_prop ts_term TS (β-H Elimination) termination_path->ts_term product_term C15 Olefin + [Ni]-H ts_term->product_term

References

discovery and history of propylene oligomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Propylene (B89431) Oligomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oligomerization of propylene, a process that converts propylene gas into larger hydrocarbon molecules, has been a cornerstone of the petrochemical industry for decades. These oligomers, typically ranging from dimers (C6) to higher oligomers, serve as crucial intermediates in the production of a vast array of chemicals, including plasticizers, detergents, lubricants, and fine chemicals. The journey from the initial discoveries to the sophisticated catalytic systems used today is a story of scientific ingenuity and persistent innovation. This guide provides a comprehensive overview of the , with a focus on the key catalytic technologies, reaction mechanisms, and experimental methodologies that have shaped this field.

Historical Perspective: From Accidental Discovery to Controlled Catalysis

The ability to polymerize olefins, including propylene, into longer-chain hydrocarbons was pioneered by the groundbreaking work of Karl Ziegler and Giulio Natta in the 1950s. Their development of what became known as Ziegler-Natta catalysts revolutionized polymer science and earned them the Nobel Prize in Chemistry in 1963.[1][2]

Initially, Ziegler's work focused on the polymerization of ethylene (B1197577) using organometallic catalysts.[1] Natta, recognizing the potential of these catalysts, extended their application to propylene, leading to the synthesis of stereoregular polypropylene (B1209903) in 1954.[1] This marked a pivotal moment, as it demonstrated the ability to control the polymer's microstructure, which in turn dictates its physical properties. While their primary focus was on high polymers, their work laid the essential groundwork for the controlled oligomerization of propylene to produce shorter-chain products.

Early methods for propylene oligomerization often relied on strong acid catalysts, such as supported phosphoric acid (sPa), which operated under severe conditions of high temperature and pressure.[3][4] These processes, while effective, suffered from drawbacks such as low selectivity, short catalyst life, and the production of a broad range of oligomers.[3][4]

The subsequent decades saw the development of a diverse range of catalytic systems aimed at overcoming these limitations. These include:

  • Zeolite Catalysts: The introduction of zeolites, such as MCM-22, offered improved selectivity and milder reaction conditions compared to sPa.[3]

  • Homogeneous Metal Complexes: Soluble metal complexes, particularly those based on nickel, provided high activity and selectivity for linear alpha-olefins, a critical feedstock for many chemical processes.[5]

  • Supported Catalysts: The development of catalysts like tungstated zirconia offered robust, solid catalysts with tunable acidity and improved performance in fixed-bed reactors.[4]

  • Acidic Ion-Exchange Resins: These polymers with acidic functional groups have been employed for propylene oligomerization, offering advantages in terms of ease of separation and handling.[6]

Key Catalytic Systems and Their Performance

The choice of catalyst is paramount in propylene oligomerization as it dictates the product distribution, reaction conditions, and overall process economics. This section summarizes the key catalytic systems and their typical performance characteristics.

Ziegler-Natta Catalysts

While renowned for producing high polymers, Ziegler-Natta catalysts, typically based on titanium halides and organoaluminum co-catalysts, can be tuned to produce oligomers under specific conditions. Their primary contribution to this field is the fundamental understanding of olefin insertion polymerization.

Solid Phosphoric Acid (SPA)

SPA catalysts have been a workhorse in the industry for propylene oligomerization. They typically consist of phosphoric acid supported on a solid carrier like kieselguhr.

ParameterValueReference
Catalyst Supported Phosphoric Acid (sPa)[4]
Temperature 330-482 °F (165-250 °C)[4]
Pressure 1000-1215 psig (69-84 bar)[4]
Catalyst Life < 1000 tons of product per ton of catalyst[4]
Selectivity Primarily C9 and heavier oligomers[3]
Zeolite Catalysts (e.g., MCM-22)

Zeolites offer shape-selective catalysis, leading to a more controlled product distribution. MCM-22 has shown particular promise for propylene oligomerization.

ParameterValueReference
Catalyst MCM-22 Zeolite[3]
Temperature < 300 °F (< 149 °C)[3]
Pressure < 500 psig (< 34.5 bar)[3]
Selectivity C6, C9, and C12 olefins[3]
Advantages Milder conditions, higher conversion, and better selectivity than sPa[3]
Tungstated Zirconia

This solid acid catalyst provides a robust alternative with good activity and stability.

ParameterValueReference
Catalyst Tungstated Zirconia[4]
Temperature < 300 °F (< 149 °C)[4]
Pressure < 500 psig (< 34.5 bar)[4]
Selectivity Isomeric forms useful for producing neo-acids[4]
Advantages Higher conversion and selectivity to desirable isomers compared to prior art tubular reactors[4]
Acidic Cation Exchange Resins

These polymeric catalysts are used in liquid-phase oligomerization and offer ease of handling and separation.

ParameterValueReference
Catalyst Acidic Cation Exchange Resin[6]
Temperature 80-130 °C[6]
LHSV 2 to 5 h⁻¹[6]
Product Primarily C6 to C8 mono-olefins[6]
Homogeneous Zirconium/Hafnium Catalysts

These catalysts, often used with an organoaluminum co-catalyst, are known for producing oligomers with terminal vinyl groups.

ParameterValueReference
Catalyst Alkyl substituted cyclopentadienyl (B1206354) of zirconium or hafnium and organoaluminum/water condensation product[7]
Temperature 0-100 °C[7]
Pressure ≤ 9.81 bar G[7]
Product Propylene oligomers with a polymerization degree of 2-10 and a terminal vinyl group[7]

Reaction Mechanisms and Pathways

The mechanism of propylene oligomerization is highly dependent on the catalyst employed. For transition metal-catalyzed reactions, the Cossee-Arlman mechanism is widely accepted. This mechanism involves the coordination of the propylene monomer to a vacant site on the metal center, followed by migratory insertion into the metal-alkyl bond, thus extending the growing oligomer chain.

Cossee_Arlman_Mechanism M_R [M]-R Coord [M]-R(C3H6) M_R->Coord + C3H6 TS Transition State Coord->TS Migratory Insertion Inserted [M]-CH(CH3)-CH2-R TS->Inserted Inserted->M_R + C3H6 (Chain Growth) Release Oligomer + [M]-H Inserted->Release β-Hydride Elimination Carbocation_Mechanism C3H6_H C3H6 + H+ Carbocation CH3-CH+-CH3 C3H6_H->Carbocation Protonation Dimer_cation C6H13+ Carbocation->Dimer_cation + C3H6 Trimer_cation C9H19+ Dimer_cation->Trimer_cation + C3H6 Oligomer Oligomer + H+ Trimer_cation->Oligomer Deprotonation Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Oligomerization Reaction cluster_analysis Product Analysis Cat_Syn Catalyst Synthesis Cat_Act Catalyst Activation Cat_Syn->Cat_Act Reactor High-Pressure Reactor Cat_Act->Reactor Separation Product Separation Reactor->Separation Reaction Quenching Propylene Propylene Feed Propylene->Reactor Solvent Solvent (optional) Solvent->Reactor GC_MS GC-MS Analysis Separation->GC_MS NMR NMR Spectroscopy Separation->NMR Catalyst_Oligomer_Relationship cluster_catalyst Catalyst Type cluster_oligomer Primary Oligomer Product SPA Solid Phosphoric Acid Heavy Heavier Oligomers (C9+) SPA->Heavy Zeolite Zeolite (MCM-22) Mixed Mixed Oligomers (C6, C9, C12) Zeolite->Mixed Homogeneous Homogeneous Ni/Zr Linear Linear α-Olefins Homogeneous->Linear

References

solubility of propylene pentamer in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Propylene (B89431) Pentamer in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propylene Pentamer

This compound is an oligomer consisting of five propylene monomer units. It is characterized as a branched, non-polar olefin. This structure enhances its solubility in comparison to linear analogues by reducing crystallinity. Due to its non-polar nature, this compound is anticipated to be readily soluble in non-polar organic solvents. Its properties make it relevant in various applications, including as a potential component in drug delivery systems where solubility is a critical factor.

General Principles of Polymer and Oligomer Solubility

The dissolution of a polymer or oligomer like this compound in a solvent is governed by the principle of "like dissolves like." This means that non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents. The process of dissolution involves the solvent molecules overcoming the intermolecular forces within the solute and forming new interactions between the solvent and solute molecules. For alkanes and alkenes, these interactions are primarily weak van der Waals forces.[1][2]

Several factors influence the solubility of a substance:

  • Chemical Structure: The non-polar hydrocarbon backbone of this compound is the primary determinant of its solubility characteristics.

  • Branching: The branched structure of this compound increases its solubility compared to linear alkanes of similar molecular weight by disrupting regular packing and reducing intermolecular forces.

  • Molecular Weight: Generally, for a homologous series, solubility decreases as molecular weight increases.

  • Temperature: Solubility of solids and liquids in liquid solvents often increases with temperature, although this is not universally true.

Qualitative Solubility of this compound in Organic Solvents

For instance, squalane (B1681988) (a C30 branched alkane), is easily soluble in non-polar solvents like ether, benzene, petroleum ether, and chloroform, while being only slightly soluble in more polar solvents like methanol, ethanol, and acetone.[3][4] Based on these principles, the expected qualitative solubility of this compound in various classes of organic solvents is summarized in the table below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-Polar Solvents
Aliphatic HydrocarbonsHexane, HeptaneSoluble"Like dissolves like"; strong van der Waals interactions between similar non-polar molecules.[1][2]
Aromatic HydrocarbonsToluene, BenzeneSolubleSimilar non-polar characteristics favor dissolution.[5]
EthersDiethyl Ether, THFSolubleGenerally considered good solvents for non-polar compounds.[5]
Halogenated SolventsChloroform, DichloromethaneSolubleEffective at dissolving non-polar organic molecules.[5]
Polar Aprotic Solvents
KetonesAcetone, MEKSlightly SolubleThe polarity of the ketone functional group makes it a less ideal solvent for a non-polar solute.[3][4]
EstersEthyl AcetateSlightly SolubleModerate polarity limits solubility of non-polar compounds.
Polar Protic Solvents
AlcoholsMethanol, EthanolSlightly Soluble to InsolubleThe strong hydrogen bonding between alcohol molecules makes them poor solvents for non-polar hydrocarbons.[3][4]
WaterInsolubleThis compound is non-polar and cannot form hydrogen bonds with water.[1][2]

Experimental Protocols for Solubility Determination

Standardized methods can be employed to experimentally determine the solubility of this compound in various organic solvents. The following are detailed protocols for two common methods.

Visual Observation Method (Qualitative)

This method provides a rapid, qualitative assessment of solubility.

Objective: To determine if this compound is soluble, partially soluble/swelling, or insoluble in a given solvent at a specific concentration and temperature.

Materials:

  • This compound

  • A range of organic solvents

  • Small glass vials with caps

  • Pipettes or graduated cylinders

  • Vortex mixer or shaker

  • Constant temperature bath (optional)

Procedure:

  • Sample Preparation: Add a pre-determined amount of this compound (e.g., 0.1 g) to a clean, dry glass vial.

  • Solvent Addition: Add a specific volume of the test solvent (e.g., 10 mL) to the vial.

  • Mixing: Cap the vial securely and agitate vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).

  • Equilibration: Allow the vial to stand undisturbed at a controlled temperature for a specified time (e.g., 24 hours) to reach equilibrium.

  • Observation: Visually inspect the vial for the following outcomes:

    • Soluble: The this compound has completely dissolved, and the solution is clear and homogenous.

    • Partially Soluble/Swelling: The this compound has not fully dissolved, and there may be evidence of swelling, cloudiness, or a heterogeneous mixture.

    • Insoluble: The this compound remains as a distinct, separate phase from the solvent.

  • Record Keeping: Record the observations for each solvent, noting the concentration and temperature of the experiment.

Gravimetric Method (Quantitative)

This method provides a quantitative measurement of solubility.[6][7]

Objective: To determine the mass of this compound that can dissolve in a specific volume of solvent at a given temperature.

Materials:

  • This compound

  • Organic solvent of interest

  • Conical flask or sealed container

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a compatible membrane)

  • Pre-weighed evaporation dish or vial

  • Vacuum oven or other means of controlled solvent evaporation

  • Constant temperature shaker bath

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a conical flask.

    • Seal the flask and place it in a constant temperature shaker bath.

    • Allow the mixture to agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Withdrawal:

    • Once equilibrium is reached, carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette fitted with a filter to prevent any undissolved solute from being collected.

  • Solvent Evaporation:

    • Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause degradation of the this compound) until a constant weight of the dried solute is achieved.[6]

  • Calculation:

    • Weigh the evaporation dish containing the dried this compound.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

    • The solubility can then be expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Predictive Approach: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) offer a theoretical method to predict the solubility of a polymer or oligomer in a solvent.[8][9] The principle is that substances with similar HSP values are likely to be miscible. HSP are composed of three components:

  • δd: The energy from dispersion forces.

  • δp: The energy from polar forces.

  • δh: The energy from hydrogen bonding forces.

The total Hildebrand solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

To predict solubility, the "distance" (Ra) between the HSP of the solute (this compound) and the solvent is calculated:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller value of Ra indicates a higher likelihood of solubility. For a given solute, an "interaction radius" (R₀) can be determined experimentally by testing its solubility in a range of solvents with known HSPs. Solvents that dissolve the solute fall within a "solubility sphere" in the 3D Hansen space, and R₀ is the radius of this sphere. A solvent is predicted to be a good solvent if its Ra from the solute is less than R₀.[8][10]

While the specific HSP values for this compound are not published, they could be determined experimentally by testing its solubility in a variety of solvents with known HSPs.[11]

Visualized Workflows

The following diagrams illustrate key workflows related to determining the solubility of this compound.

Experimental_Workflow_for_Solubility_Determination start Start prep_sample Prepare this compound Sample start->prep_sample select_solvent Select Organic Solvent prep_sample->select_solvent qualitative_path Qualitative Assessment (Visual Method) select_solvent->qualitative_path quantitative_path Quantitative Assessment (Gravimetric Method) select_solvent->quantitative_path mix_qual Mix Known Amounts of Solute and Solvent qualitative_path->mix_qual Yes saturate Prepare Saturated Solution (Excess Solute) quantitative_path->saturate Yes equilibrate_qual Equilibrate at Controlled Temperature mix_qual->equilibrate_qual observe Visually Observe for Dissolution, Swelling, or Insolubility equilibrate_qual->observe record_qual Record Qualitative Result observe->record_qual end End record_qual->end equilibrate_quant Equilibrate with Agitation at Controlled Temperature saturate->equilibrate_quant filter Filter to Remove Undissolved Solute equilibrate_quant->filter evaporate Evaporate Solvent from a Known Volume of Filtrate filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (e.g., g/100mL) weigh->calculate calculate->end

Experimental Workflow for Solubility Determination

Solvent Selection Workflow for this compound

References

Propylene Pentamer: A Comprehensive Health and Safety Guide for Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) pentamer, a branched olefin formed from the polymerization of five propylene monomers, is utilized in various industrial applications, including as a solvent, in drilling fluids, and as a chemical intermediate.[1][2][3] While specific toxicological and safety data for propylene pentamer is limited, its structural similarity to other branched-chain hydrocarbons and the available safety information on related compounds necessitate a cautious and well-informed approach to its handling in a research laboratory setting. This guide provides a comprehensive overview of the known health and safety aspects of this compound and related substances, offering detailed protocols and risk mitigation strategies to ensure a safe research environment.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for a thorough risk assessment. As a branched C15 olefin, it possesses characteristics typical of hydrocarbons in its class.[2][3]

PropertyValueReference
Molecular Formula C₁₅H₃₀[1]
Molecular Weight 210.4 g/mol [1]
Appearance Colorless liquid[4]
Density at 20°C 0.797 g/cm³[3]
Boiling Range IBP: > 210 °C, DP: < 300 °C[3]
Solubility Insoluble in water[4][5]

Health Hazard Information

The primary health hazards associated with this compound are related to its physical properties as a hydrocarbon and its potential for aspiration. The Globally Harmonized System (GHS) classification for 1-propene, pentamer indicates significant health risks.[6]

GHS Hazard Statements:

  • H304: May be fatal if swallowed and enters airways. [6] This identifies this compound as an aspiration hazard.

  • H411: Toxic to aquatic life with long lasting effects. [6] This highlights its environmental toxicity.

Acute Health Effects

While specific data for this compound is scarce, information on related propylene oligomers and the monomer, propylene, can inform potential acute health effects:

  • Inhalation: High concentrations of vapors from similar hydrocarbons may cause dizziness, lightheadedness, and narcotic effects.[4][5] Propylene gas exposure can lead to central nervous system depression.[7][8]

  • Skin Contact: Prolonged or repeated contact may cause skin irritation.[5]

  • Eye Contact: May cause low eye irritation.[5]

  • Ingestion: The primary concern with ingestion is the risk of aspiration into the lungs, which can be fatal.[5][6]

Chronic Health Effects

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established. However, for the monomer, propylene, several OELs have been set by various regulatory bodies. These can serve as a conservative reference for minimizing vapor exposure.

JurisdictionLimitReference
ACGIH (USA) 500 ppm (TWA)[7][8][10][11]
OSHA (USA) 1000 ppm (TWA)[7]
NIOSH (USA) 1000 ppm (REL-TWA)[7]

Safe Handling and Storage in the Laboratory

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[12][13]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[12][13]
Body Protection Flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.[7][10]
Storage

Proper storage is critical to prevent fire and other hazards.

  • Containers: Store in tightly closed, properly labeled containers.[14]

  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][15]

  • Segregation: Segregate from strong oxidizing agents.[5][14]

  • Flammable Liquid Cabinets: Use approved flammable liquid storage cabinets.[16]

Experimental Workflow for Safe Handling

The following diagram illustrates a safe workflow for handling this compound in a research lab.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Transfer Chemical Transfer Chemical Prepare Fume Hood->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Safe Handling Workflow for this compound.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills
  • Minor Spill:

    • Alert personnel in the immediate area.[17][18]

    • Wear appropriate PPE.[17]

    • Confine the spill.[17]

    • Absorb the spill with an inert material (e.g., vermiculite, sand).[5][17]

    • Collect the residue in a sealed container for disposal.[5][17]

  • Major Spill:

    • Evacuate the laboratory immediately.[18][19]

    • Alert others and activate the fire alarm if necessary.[18]

    • Close the laboratory doors.[17][19]

    • Contact emergency personnel.[19]

First Aid
  • Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[11][20]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[18][21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11][15][20]

  • Ingestion: Do NOT induce vomiting. [5][20] Seek immediate medical attention.

Potential Toxicological Pathway

Given that the primary identified hazard is aspiration toxicity, a generalized signaling pathway for hydrocarbon-induced lung injury is presented below. This is a hypothetical model for this compound based on the known effects of similar substances.

G cluster_exposure Exposure cluster_event Initiating Event cluster_cellular Cellular Response cluster_outcome Pathophysiological Outcome Ingestion Ingestion Aspiration Aspiration Ingestion->Aspiration Alveolar Surfactant Disruption Alveolar Surfactant Disruption Aspiration->Alveolar Surfactant Disruption Inflammatory Response Inflammatory Response Alveolar Surfactant Disruption->Inflammatory Response Cytokine Release Cytokine Release Inflammatory Response->Cytokine Release Chemical Pneumonitis Chemical Pneumonitis Inflammatory Response->Chemical Pneumonitis Neutrophil Infiltration Neutrophil Infiltration Cytokine Release->Neutrophil Infiltration Pulmonary Edema Pulmonary Edema Chemical Pneumonitis->Pulmonary Edema Acute Respiratory Distress Acute Respiratory Distress Pulmonary Edema->Acute Respiratory Distress

Generalized Pathway for Aspiration-Induced Lung Injury.

Environmental Fate and Effects

This compound is classified as toxic to aquatic life with long-lasting effects.[6] Therefore, it is imperative to prevent its release into the environment. All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[7][22]

Conclusion

While specific health and safety data for this compound remains limited, a risk-based approach informed by data on similar hydrocarbons is essential for its safe use in research laboratories. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe work practices and emergency procedures, researchers can mitigate the potential hazards associated with this compound. Continuous vigilance and a commitment to a strong safety culture are paramount for protecting laboratory personnel and the environment.

References

Methodological & Application

Application Notes: Propylene Pentamer in Synthetic Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) pentamer, a branched olefinic synthetic hydrocarbon (C15H30), is a versatile fluid used in the formulation of high-performance synthetic lubricants.[1][2] It can function as a synthetic base oil or as an intermediate in the synthesis of lubricant additives.[2] Its highly branched structure contributes to favorable low-temperature properties and good solubility characteristics, making it a subject of interest for formulators seeking to develop advanced lubricants for various applications. This document provides detailed application notes, experimental protocols for evaluation, and a comparative analysis of propylene pentamer with other synthetic base stocks.

Key Applications in Lubricant Formulation

This compound finds its utility in several areas of synthetic lubricant formulation:

  • Synthetic Base Oil: It can be used as a component of the base oil blend to enhance lubricity, thermal stability, and low-temperature fluidity.[2]

  • Intermediate for Additive Synthesis: this compound is a precursor for the production of various lubricant additives, including:

    • Alkylphenols: These are subsequently used to manufacture phenate detergents, which are crucial for controlling deposits and neutralizing acids in engine oils.

    • Alkenyl Succinic Anhydrides (ASA): These are intermediates for producing succinimide (B58015) dispersants, which help to keep soot and sludge suspended in the oil, preventing agglomeration and deposition.[2]

  • Viscosity Modification: While not a primary viscosity index (VI) improver in the same class as high molecular weight polymers, its blending characteristics can influence the final viscosity of the lubricant.

Data Presentation: Comparative Analysis of Synthetic Base Oils

The selection of a base oil is critical to the final performance of a synthetic lubricant. The following table provides a comparative summary of the typical properties of this compound against a common Group IV synthetic base oil, Polyalphaolefin (PAO), and a conventional Group II mineral oil. This data is compiled from various industry sources and technical data sheets.

PropertyThis compoundPolyalphaolefin (PAO)Group II Mineral OilTest Method
Chemical Structure Branched OlefinSaturated HydrocarbonComplex Hydrocarbon Mixture-
API Base Oil Group V (All others not in I-IV)IVIIAPI 1509
Kinematic Viscosity @ 100°C (cSt) 4.0 - 6.04 - 104 - 12ASTM D445
Kinematic Viscosity @ 40°C (cSt) 18 - 3518 - 6820 - 120ASTM D445
Viscosity Index (VI) 120 - 140125 - 14090 - 110ASTM D2270
Pour Point (°C) -30 to -50-50 to -70-15 to -30ASTM D97
Flash Point (°C) >180>220>200ASTM D92
Oxidative Stability GoodExcellentFair to GoodASTM D2272 (RPVOT)
Volatility (Noack, % weight loss) <15<13<20ASTM D5800
Solvency for Additives GoodModerateGood-

Note: The values presented are typical and can vary depending on the specific grade and manufacturing process.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in a synthetic lubricant formulation.

Viscosity Measurement

Objective: To determine the kinematic viscosity of the lubricant at different temperatures and calculate the Viscosity Index (VI).

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type).

  • Constant temperature bath with a precision of ±0.02°C.

  • Timer accurate to 0.1 seconds.

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Filter the lubricant sample through a fine-mesh screen to remove any particulate matter.

  • Charge the viscometer with the lubricant sample according to the manufacturer's instructions.

  • Place the charged viscometer in the constant temperature bath set at 40°C and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid up into the working capillary to a point above the upper timing mark.

  • Release the suction and allow the liquid to flow freely down the capillary.

  • Start the timer as the meniscus passes the upper timing mark and stop it as it passes the lower timing mark.

  • Repeat the measurement at least twice and ensure the flow times agree within the specified tolerance.

  • Calculate the average flow time.

  • Repeat the entire procedure with the bath set at 100°C.

  • Calculate the kinematic viscosity at each temperature using the viscometer constant.

  • Calculate the Viscosity Index using the kinematic viscosity values at 40°C and 100°C according to ASTM D2270.

Low-Temperature Fluidity (Pour Point)

Objective: To determine the lowest temperature at which the lubricant will flow.

Method: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.

Apparatus:

  • Pour point test jar.

  • Jacket, disc, and gasket.

  • Cooling bath capable of reaching temperatures below the expected pour point.

  • ASTM 5C thermometer.

Procedure:

  • Pour the lubricant sample into the test jar to the marked level.

  • Ensure the sample is free of air bubbles.

  • Insert the thermometer into the cork and place it in the test jar, ensuring the thermometer bulb is immersed in the sample.

  • Place the test jar in the cooling bath.

  • At each temperature reading that is a multiple of 3°C, remove the jar from the bath and tilt it just enough to ascertain whether there is movement of the oil.

  • The observation should not exceed 3 seconds.

  • If the oil still flows, return the jar to the bath.

  • Continue cooling until the oil shows no movement when the jar is tilted.

  • Record the temperature at which no movement is observed.

  • The pour point is 3°C above this solid point temperature.

Oxidative Stability

Objective: To evaluate the resistance of the lubricant to oxidation under accelerated conditions.

Method: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT).

Apparatus:

  • Rotating pressure vessel (bomb).

  • Oxygen cylinder with a pressure regulator.

  • Constant temperature bath at 150°C.

  • Pressure recording device.

Procedure:

  • Weigh 50 g of the lubricant sample and 5 g of distilled water into the glass container.

  • Place a copper catalyst coil in the container.

  • Place the container in the pressure vessel.

  • Seal the pressure vessel and purge with oxygen.

  • Pressurize the vessel with oxygen to 90 psi (620 kPa) at room temperature.

  • Place the pressure vessel in the rotating carriage of the 150°C bath.

  • Start the rotation of the vessel (100 rpm).

  • Monitor the pressure inside the vessel.

  • The test is complete when the pressure drops by 25 psi (172 kPa) from the maximum pressure.

  • The result is reported as the time in minutes to reach this pressure drop, which is the oxidation lifetime.

Mandatory Visualizations

Lubricant_Formulation_Workflow cluster_0 Component Selection cluster_1 Formulation & Blending cluster_2 Performance Evaluation cluster_3 Analysis & Optimization BaseOil Base Oil Selection (this compound, PAO, etc.) Blending Blending & Homogenization BaseOil->Blending Additives Additive Selection (Detergents, Dispersants, etc.) Additives->Blending Viscosity Viscosity Testing (ASTM D445) Blending->Viscosity PourPoint Pour Point Testing (ASTM D97) Blending->PourPoint Oxidation Oxidation Stability (ASTM D2272) Blending->Oxidation Performance Further Performance Testing (Wear, Friction, etc.) Blending->Performance Analysis Data Analysis Viscosity->Analysis PourPoint->Analysis Oxidation->Analysis Performance->Analysis Optimization Formulation Optimization Analysis->Optimization Optimization->BaseOil Optimization->Additives

Caption: Workflow for synthetic lubricant formulation and evaluation.

Propylene_Pentamer_Synthesis_and_Application cluster_applications Applications in Lubricant Formulation Propylene Propylene Monomer Polymerization Catalytic Polymerization Propylene->Polymerization PropylenePentamer This compound (C15H30) Polymerization->PropylenePentamer BaseStock Synthetic Base Stock PropylenePentamer->BaseStock Alkylphenol Alkylphenol Intermediate PropylenePentamer->Alkylphenol ASA Alkenyl Succinic Anhydride Intermediate PropylenePentamer->ASA FinalLubricant Final Lubricant Formulation BaseStock->FinalLubricant Detergent Phenate Detergents Alkylphenol->Detergent Dispersant Succinimide Dispersants ASA->Dispersant Detergent->FinalLubricant Dispersant->FinalLubricant

Caption: Synthesis and application pathways of this compound.

References

Application Notes and Protocols: Propylene Pentamer in Drilling Fluid Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) pentamer, a branched C15 olefin, is utilized in the formulation of drilling fluids, primarily as a carrier fluid or a synthetic base oil.[1][2][3] Its application is noted as a supplement or replacement for propylene tetramer in various solvent and industrial applications.[1][2][3] As a synthetic base fluid, propylene pentamer can form the continuous phase of a drilling mud, particularly in non-aqueous or synthetic-based mud systems. This document provides an overview of its application, generalized experimental protocols for its evaluation, and data presentation frameworks. Due to the limited availability of specific performance data in the public domain, this document focuses on providing a framework for the systematic evaluation of this compound in drilling fluid formulations.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective incorporation into drilling fluid systems. The following table summarizes its typical properties based on available technical data.

PropertyUnitTypical ValueTest Method
Density at 20°Cg/cm³0.797ASTM D4052
Initial Boiling Point (IBP)°C> 210ASTM D1078
Dry Point (DP)°C< 300ASTM D1078
Sulfurmg/kg< 5ASTM D5453
Carbon Distribution
< C14wt %< 4Gas Chromatography
C15wt %88 - 92Gas Chromatography
> C16wt %< 8Gas Chromatography

Table 1: Typical physicochemical properties of this compound.[3]

Application in Drilling Fluids

This compound's primary role in a drilling fluid is as a synthetic base fluid. Synthetic-based muds (SBMs) are often preferred in challenging drilling environments due to their excellent thermal stability, lubricity, and shale inhibition properties. As a C15 olefin, it falls within the C15 to C18 range of internal olefins typically used as base fluids for drilling muds.

The function of this compound in a drilling fluid composition can be multifaceted:

  • Carrier Fluid: It can act as a solvent for various oil-soluble additives, ensuring their uniform distribution throughout the drilling mud.[1][2][3]

  • Base Fluid: In synthetic-based muds, it forms the continuous phase, providing the primary lubricating and cuttings-carrying medium.

  • Viscosity Modifier: As a synthetic olefin, it can influence the overall rheological properties of the drilling fluid.

  • Pour Point Suppressant: Its properties may contribute to maintaining fluid flow at lower temperatures.

Data Presentation for Performance Evaluation

When evaluating the performance of a drilling fluid containing this compound, it is essential to systematically record and compare key performance indicators. The following table provides a template for presenting such data.

Drilling Fluid FormulationPropertyUnitBefore Hot RollingAfter Hot Rolling (Temperature & Time)
Base Mud (Control) Plastic Viscosity (PV)cP
Yield Point (YP)lb/100 ft²
Gel Strength (10 sec/10 min)lb/100 ft²
API Fluid LossmL/30 min
HPHT Fluid LossmL/30 min
Lubricity Coefficient-
Mud + X% this compound Plastic Viscosity (PV)cP
Yield Point (YP)lb/100 ft²
Gel Strength (10 sec/10 min)lb/100 ft²
API Fluid LossmL/30 min
HPHT Fluid LossmL/30 min
Lubricity Coefficient-

Table 2: Template for recording and comparing the performance of drilling fluids with and without this compound.

Experimental Protocols

The following are generalized experimental protocols for the formulation and testing of a synthetic-based drilling fluid using this compound. These protocols are based on standard industry practices.

Formulation of a this compound-Based Drilling Fluid

Objective: To prepare a stable invert emulsion drilling fluid with this compound as the continuous phase.

Materials:

  • This compound (Base Fluid)

  • Primary Emulsifier

  • Secondary Emulsifier

  • Lime (Alkalinity Control)

  • Calcium Chloride (Salinity Control)

  • Organophilic Clay (Viscosifier)

  • Fluid Loss Control Additive

  • Barite (Weighting Agent)

  • Deionized Water

Procedure:

  • In a mixing cup, add the calculated volume of this compound.

  • With continuous stirring, add the primary and secondary emulsifiers.

  • Slowly add lime to the mixture.

  • In a separate container, prepare a calcium chloride brine solution with the desired concentration and add it to the main mixture while stirring vigorously to create an emulsion.

  • Add the organophilic clay and fluid loss control additive, allowing sufficient time for each to fully disperse.

  • Gradually add barite to achieve the desired mud density.

  • Continue mixing for a specified period (e.g., 60 minutes) to ensure a homogenous mixture.

Measurement of Rheological Properties

Objective: To determine the flow characteristics of the formulated drilling fluid.

Apparatus: Rotational Viscometer

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place the drilling fluid sample in the viscometer cup and immerse the rotor to the scribed line.

  • Measure the dial readings at standard rotational speeds (600, 300, 200, 100, 6, and 3 RPM).

  • Calculate the Plastic Viscosity (PV) and Yield Point (YP) using the following formulas:

    • PV (cP) = 600 RPM Reading - 300 RPM Reading

    • YP (lb/100 ft²) = 300 RPM Reading - PV

  • To measure gel strength, stir the mud at 600 RPM for 10 seconds, then allow it to rest for 10 seconds. Record the maximum dial reading at 3 RPM. This is the 10-second gel strength.

  • Repeat the process with a 10-minute rest period to determine the 10-minute gel strength.

High-Temperature, High-Pressure (HTHP) Fluid Loss Test

Objective: To evaluate the filtration control properties of the drilling fluid under simulated downhole conditions.

Apparatus: HTHP Filter Press

Procedure:

  • Assemble the HTHP filter press cell with a filter paper or ceramic disc.

  • Fill the cell with the drilling fluid sample.

  • Pressurize the cell to the desired pressure (e.g., 500 psi) and heat it to the target temperature (e.g., 300°F).

  • Once the temperature and pressure have stabilized, open the filtrate outlet and collect the filtrate for 30 minutes.

  • Record the total volume of filtrate collected.

  • After the test, carefully disassemble the cell and measure the thickness of the filter cake.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Data Analysis A Base Fluid (this compound) C Mixing A->C B Additives (Emulsifiers, Viscosifiers, etc.) B->C D Rheology Measurement C->D E Fluid Loss Test (API & HTHP) C->E F Lubricity Test C->F G Compare to Base Mud D->G E->G F->G H Optimize Formulation G->H Logical_Relationship cluster_phases Phases cluster_additives Additives DrillingFluid Synthetic-Based Drilling Fluid ContinuousPhase Continuous Phase (this compound) DrillingFluid->ContinuousPhase DispersedPhase Dispersed Phase (Brine) DrillingFluid->DispersedPhase Emulsifiers Emulsifiers DrillingFluid->Emulsifiers Viscosifiers Viscosifiers DrillingFluid->Viscosifiers FluidLossControl Fluid Loss Control DrillingFluid->FluidLossControl WeightingAgent Weighting Agent DrillingFluid->WeightingAgent

References

Application Notes and Protocols: Propylene Pentamer as an Intermediate for Alkylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of alkylphenols using propylene (B89431) pentamer as an intermediate. The primary application of this process is in the production of long-chain alkylphenols, which are valuable precursors for detergents, lubricants, antioxidants, and other specialty chemicals.[1][2] The synthesis is typically achieved through a Friedel-Crafts alkylation reaction, where phenol (B47542) is reacted with propylene pentamer in the presence of an acid catalyst.[3]

Reaction Mechanism and Synthesis Workflow

The alkylation of phenol with this compound, a C15 branched olefin, proceeds via an electrophilic aromatic substitution mechanism.[4] An acid catalyst is employed to generate a carbocation from the this compound, which then acts as the electrophile. The electron-rich phenol ring subsequently attacks the carbocation, leading to the formation of a pentadecylphenol. The substitution can occur at the ortho or para position relative to the hydroxyl group, with the para-substituted product generally being the major isomer due to steric hindrance at the ortho positions.[5]

A variety of acid catalysts can be utilized for this reaction, including Lewis acids (e.g., aluminum chloride), solid acids (e.g., zeolites, acid-activated clays), and ion-exchange resins (e.g., Amberlyst-15).[5][6] The choice of catalyst can significantly influence the reaction's selectivity and yield. Solid acid catalysts and ion-exchange resins are often preferred in industrial applications due to their ease of separation from the reaction mixture and potential for regeneration and reuse.[2][3]

Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow for the synthesis of pentadecylphenol.

ReactionMechanism cluster_activation Catalyst Activation of this compound cluster_alkylation Electrophilic Aromatic Substitution C15H30 This compound (C₁₅H₃₀) C15H31+ Pentadecyl Carbocation (C₁₅H₃₁⁺) C15H30->C15H31+ Protonation H+ Acid Catalyst (H⁺) H+->C15H30 Phenol Phenol C15H31+->Phenol Intermediate Wheland Intermediate Phenol->Intermediate Nucleophilic Attack Product Pentadecylphenol Intermediate->Product Deprotonation (Catalyst Regeneration)

Caption: General reaction mechanism for the acid-catalyzed alkylation of phenol with this compound.

ExperimentalWorkflow Start Start Reactants Charge Reactor with Phenol and Catalyst Start->Reactants Heating Heat to Reaction Temperature Reactants->Heating Addition Slowly Add this compound Heating->Addition Reaction Maintain Temperature and Stir for a Set Time Addition->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Filtration Filter to Remove Solid Catalyst Cooling->Filtration Workup Neutralization and Washing Filtration->Workup Purification Vacuum Distillation of Crude Product Workup->Purification Analysis Characterize Product (GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the synthesis of pentadecylphenol.

Experimental Protocols

The following protocols are generalized procedures for the laboratory-scale synthesis of pentadecylphenol using different types of acid catalysts. Researchers should optimize these conditions based on the specific this compound isomer mixture and available laboratory equipment.

Protocol 1: Synthesis using a Solid Acid Catalyst (e.g., Amberlyst-15)

This protocol is advantageous due to the ease of catalyst removal and potential for catalyst recycling.[3][5]

Materials:

  • Phenol

  • This compound (C₁₅H₃₀)

  • Amberlyst-15 (or other suitable solid acid catalyst)

  • Nitrogen or Argon gas for inert atmosphere

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Thermometer

  • Inert gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble the three-necked flask with a reflux condenser, dropping funnel, and thermometer. Ensure the setup is dry and purged with an inert gas.

  • Charging Reactants: Add phenol and the solid acid catalyst to the flask. The molar ratio of phenol to this compound can range from 2:1 to 5:1 to minimize dialkylation. The catalyst loading is typically 5-20% by weight of the reactants.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature, typically between 80°C and 150°C.

  • This compound Addition: Slowly add the this compound from the dropping funnel over a period of 1-2 hours to control any exothermic reaction.

  • Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for 4-8 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the solid catalyst.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to separate the desired pentadecylphenol from unreacted phenol and any byproducts.[7]

Protocol 2: Synthesis using a Lewis Acid Catalyst (e.g., AlCl₃)

This protocol often results in high yields but requires a more rigorous work-up procedure to remove the catalyst.[4]

Materials:

  • Phenol

  • This compound (C₁₅H₃₀)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Same as Protocol 1, with the addition of an ice bath.

Procedure:

  • Reaction Setup: Set up the reaction apparatus under an inert atmosphere. Cool the flask in an ice bath.

  • Catalyst and Reactant Addition: Suspend anhydrous AlCl₃ in the anhydrous solvent in the reaction flask. In a separate flask, prepare a solution of phenol and this compound in the same solvent.

  • Reaction Initiation: Slowly add the phenol-propylene pentamer solution to the AlCl₃ suspension while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical reaction conditions and expected outcomes for the alkylation of phenol with long-chain olefins. Note that specific data for this compound is limited in the available literature, and these values are based on general knowledge of similar reactions.

Table 1: Typical Reaction Conditions for Phenol Alkylation with Long-Chain Olefins

ParameterSolid Acid Catalyst (e.g., Amberlyst-15)Lewis Acid Catalyst (e.g., AlCl₃)
Catalyst Loading 5 - 20 wt% of reactants0.1 - 1.2 equivalents (relative to olefin)
Phenol:Olefin Molar Ratio 2:1 to 5:11:1 to 3:1
Temperature 80 - 150 °C0 - 50 °C
Pressure AtmosphericAtmospheric
Reaction Time 4 - 8 hours2 - 6 hours

Table 2: Expected Outcomes and Product Characteristics

ParameterExpected Value/Characteristic
This compound Conversion > 80%
Pentadecylphenol Yield 60 - 90% (highly dependent on conditions)
Product Selectivity Predominantly para-substituted isomer
Major Byproducts Di-alkylated phenols, olefin oligomers, phenyl ethers
Appearance of Product Viscous liquid or waxy solid
Boiling Point High, requires vacuum distillation for purification[7]

Product Analysis and Characterization

The product mixture is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the various isomers of pentadecylphenol and any byproducts.[8][9] The structure of the purified product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[8]

Typical Analytical Parameters:

  • GC-MS:

    • Column: A long, high-resolution capillary column (e.g., 50-100 m) is recommended for separating the complex mixture of isomers.[8][9]

    • Injector Temperature: 250-280 °C

    • Oven Program: A temperature gradient from approximately 100 °C to 300 °C at a rate of 5-10 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • ¹H NMR (in CDCl₃):

    • Aromatic protons: Signals in the range of δ 6.5-7.5 ppm.

    • Phenolic hydroxyl proton: A broad singlet, the chemical shift of which is concentration-dependent.

    • Alkyl chain protons: A complex series of signals in the range of δ 0.8-1.6 ppm.

  • ¹³C NMR (in CDCl₃):

    • Aromatic carbons: Signals in the range of δ 110-160 ppm.

    • Alkyl chain carbons: Signals in the range of δ 10-40 ppm.

By following these protocols and analytical methods, researchers can effectively synthesize and characterize pentadecylphenol from this compound, paving the way for its use in various applications in the chemical and pharmaceutical industries.

References

Application Notes and Protocols for the Sulfonation of Propylene Pentamer Derivatives in Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of anionic surfactants through the sulfonation of propylene (B89431) pentamer derivatives. Propylene pentamer, a branched C15 olefin, serves as a key hydrophobic intermediate. Its sulfonation and subsequent neutralization yield alkylbenzene sulfonate surfactants with applications in detergency, emulsification, and potentially in drug formulation and delivery systems.

Introduction

This compound, a readily available oligomer from propylene polymerization, is a valuable precursor for surfactant synthesis.[1] Its branched C15 alkyl chain, when attached to an aromatic ring and subsequently sulfonated, imparts desirable surface-active properties.[2] These branched-chain alkylbenzene sulfonates are known for their excellent detergency and tolerance to hard water.[2] This document outlines the synthesis of such surfactants, starting from the alkylation of benzene (B151609) with this compound, followed by sulfonation and neutralization. It also provides key performance data and detailed experimental protocols relevant to researchers in specialty chemical synthesis and drug development, where surfactants play a crucial role in formulation and delivery.[3]

Synthesis Pathway

The overall synthesis involves a two-step process:

  • Friedel-Crafts Alkylation: Benzene is alkylated with this compound in the presence of an acid catalyst to form this compound alkylbenzene.

  • Sulfonation and Neutralization: The resulting alkylbenzene is sulfonated using a suitable agent, such as sulfur trioxide, followed by neutralization with a base (e.g., sodium hydroxide) to produce the sodium salt of the alkylbenzene sulfonate.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Sulfonation & Neutralization This compound This compound Alkylation Reactor Alkylation Reactor This compound->Alkylation Reactor Benzene Benzene Benzene->Alkylation Reactor Acid Catalyst Acid Catalyst Acid Catalyst->Alkylation Reactor This compound Alkylbenzene This compound Alkylbenzene Alkylation Reactor->this compound Alkylbenzene Sulfonation Reactor Sulfonation Reactor This compound Alkylbenzene->Sulfonation Reactor This compound Alkylbenzene->Sulfonation Reactor Sulfonating Agent (SO3) Sulfonating Agent (SO3) Sulfonating Agent (SO3)->Sulfonation Reactor This compound Alkylbenzene Sulfonic Acid This compound Alkylbenzene Sulfonic Acid Sulfonation Reactor->this compound Alkylbenzene Sulfonic Acid Neutralization Neutralization This compound Alkylbenzene Sulfonic Acid->Neutralization Base (NaOH) Base (NaOH) Base (NaOH)->Neutralization Sodium this compound Alkylbenzene Sulfonate Sodium this compound Alkylbenzene Sulfonate Neutralization->Sodium this compound Alkylbenzene Sulfonate

Caption: General workflow for the synthesis of sodium this compound alkylbenzene sulfonate.

Performance Characteristics of this compound-Based Surfactants

The performance of surfactants is dictated by their molecular structure. The branched alkyl chain of this compound influences key properties such as critical micelle concentration (CMC), surface tension reduction, and foaming ability. While specific data for this compound-derived surfactants is limited, the following table summarizes expected values based on data for branched C12-C14 alkylbenzene sulfonates, which serve as a reasonable proxy.

PropertyExpected Value RangeSignificance in Applications
Critical Micelle Concentration (CMC) 0.5 - 1.5 mmol/LLower CMC indicates higher efficiency in forming micelles for solubilization and cleaning.
Surface Tension at CMC (γCMC) 28 - 35 mN/mIndicates the surfactant's ability to reduce the surface tension of water, crucial for wetting and detergency.
Foam Height (Initial) 150 - 200 mmA measure of the initial volume of foam produced, important for consumer products where foam is desired.
Foam Stability (Half-life) 5 - 15 minIndicates the persistence of the foam, a key parameter in applications requiring stable foams.

Note: These values are estimates for a C15 branched alkylbenzene sulfonate and may vary depending on the specific isomer distribution of the this compound and the purity of the final product.

G cluster_properties Performance Properties Propylene_Pentamer_Derivative This compound (Branched C15 Hydrophobe) Surfactant_Molecule Resulting Surfactant (Amphiphilic Structure) Propylene_Pentamer_Derivative->Surfactant_Molecule Influences Solubility Sulfonate_Group Sulfonate Group (Hydrophilic Head) Sulfonate_Group->Surfactant_Molecule Governs Water Interaction CMC Low CMC Surfactant_Molecule->CMC Surface_Tension Effective Surface Tension Reduction Surfactant_Molecule->Surface_Tension Foaming Good Foaming Characteristics Surfactant_Molecule->Foaming Hard_Water_Tolerance Enhanced Hard Water Tolerance Surfactant_Molecule->Hard_Water_Tolerance

Caption: Structure-property relationships of this compound-based surfactants.

Experimental Protocols

The following protocols provide a general methodology for the laboratory-scale synthesis of this compound alkylbenzene sulfonate.

Protocol 1: Alkylation of Benzene with this compound

Objective: To synthesize this compound alkylbenzene.

Materials:

  • This compound (C15H30)

  • Benzene (anhydrous)

  • Acid catalyst (e.g., anhydrous aluminum chloride or a solid acid catalyst)

  • Inert solvent (e.g., hexane)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Charge the flask with benzene and the acid catalyst under an inert atmosphere (e.g., nitrogen).

  • In the dropping funnel, prepare a solution of this compound in a minimal amount of inert solvent.

  • Cool the reaction flask to 0-5 °C using an ice bath.

  • Slowly add the this compound solution to the stirred benzene-catalyst mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by slowly adding it to a beaker of ice-water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent and excess benzene using a rotary evaporator.

  • The resulting viscous liquid is the this compound alkylbenzene. Characterize the product using appropriate analytical techniques (e.g., NMR, GC-MS).

Protocol 2: Sulfonation of this compound Alkylbenzene

Objective: To synthesize this compound alkylbenzene sulfonic acid.

Materials:

  • This compound alkylbenzene

  • Sulfonating agent: Gaseous sulfur trioxide (SO3) diluted with dry air or nitrogen.

  • Falling film reactor or a stirred-tank reactor equipped with a gas inlet tube.

  • Cooling system

  • Neutralizing solution: Sodium hydroxide (B78521) solution (e.g., 10-20% w/v)

Procedure:

  • Set up the sulfonation reactor with efficient cooling and stirring.

  • Charge the reactor with the this compound alkylbenzene.

  • Cool the reactor to the desired temperature, typically between 40-60 °C.

  • Introduce a controlled stream of gaseous SO3 (diluted with an inert gas) into the reactor. The molar ratio of SO3 to alkylbenzene should be approximately 1.05:1 to 1.1:1.[4]

  • Maintain the reaction temperature within the specified range throughout the SO3 addition. The reaction is exothermic and requires careful temperature control.

  • After the addition of SO3 is complete, continue to stir the mixture for a "digestion" period of 30-60 minutes to ensure complete reaction.

  • The resulting dark, viscous liquid is the this compound alkylbenzene sulfonic acid.

Protocol 3: Neutralization and Work-up

Objective: To obtain the sodium salt of the this compound alkylbenzene sulfonate.

Materials:

  • This compound alkylbenzene sulfonic acid

  • Sodium hydroxide solution (10-50% w/v)

  • pH meter or indicator strips

  • Stirred vessel

Procedure:

  • Carefully and slowly add the sulfonic acid to a stirred, cooled sodium hydroxide solution. The neutralization reaction is highly exothermic.

  • Monitor the pH of the mixture and continue adding the sulfonic acid until the desired pH (typically 7-8) is reached.

  • The resulting product is an aqueous solution or slurry of sodium this compound alkylbenzene sulfonate.

  • The concentration of the active surfactant can be determined by standard titration methods.

Applications in Research and Drug Development

Surfactants derived from this compound can be investigated for various applications:

  • Detergency Studies: Evaluating their cleaning efficacy on different substrates.

  • Emulsion Formulation: Their ability to stabilize oil-in-water or water-in-oil emulsions can be explored for applications in drug delivery systems.

  • Solubilization of Poorly Soluble Compounds: The micellar properties of these surfactants can be utilized to enhance the solubility of hydrophobic drug molecules.[3]

  • Nanoparticle Synthesis: They can potentially be used as stabilizers in the synthesis of polymeric or lipid-based nanoparticles for drug delivery.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times.

  • Benzene is a known carcinogen and should be handled with extreme care.

  • Sulfur trioxide and concentrated sulfuric acid are highly corrosive and react violently with water. Handle with appropriate precautions.

  • The alkylation and sulfonation reactions are exothermic and require careful temperature control to prevent runaway reactions.

By following these protocols and considering the provided performance data, researchers can effectively synthesize and evaluate surfactants based on this compound derivatives for a wide range of applications.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Propylene Pentamer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) pentamer (C₁₅H₃₀) is a branched olefin produced from the catalytic oligomerization of propylene. It serves as a versatile intermediate in the chemical industry, with applications in the synthesis of specialty chemicals, lubricants, and as a building block in drug development. This document provides detailed application notes and laboratory-scale protocols for the synthesis of propylene pentamer using various catalytic systems. The methodologies are presented to guide researchers in the controlled synthesis and characterization of this important oligomer.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis
Catalyst SystemTypical Reaction Temperature (°C)Typical Pressure (bar)Propylene Conversion (%)Pentamer Selectivity (%)Key AdvantagesKey Disadvantages
Solid Phosphoric Acid (SPA) 180 - 22040 - 6085 - 9520 - 30Low cost, simple setupWide product distribution, catalyst deactivation
Ziegler-Natta (e.g., TiCl₄/AlEt₃) 60 - 8010 - 20> 9515 - 25High activityAir and moisture sensitive, broad oligomer distribution
Metallocene (e.g., Cp₂ZrCl₂/MAO) 50 - 705 - 15> 9825 - 40High activity and selectivityHigh cost of cocatalyst (MAO)
Table 2: Characterization Data for this compound
Analytical TechniqueParameterTypical Value
Gas Chromatography-Mass Spectrometry (GC-MS) Retention TimeVaries with column and conditions
Major Mass Fragments (m/z)210 (M+), 168, 126, 84, 43
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ, ppm)0.8-1.0 (m, CH₃), 1.1-1.4 (m, CH₂), 1.6-2.0 (m, CH), 4.7-5.8 (m, olefinic H)
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ, ppm)14-25 (CH₃), 28-45 (CH₂, CH), 110-150 (olefinic C)
Gel Permeation Chromatography (GPC) Number Average Molecular Weight (Mn)~210 g/mol
Polydispersity Index (PDI)1.1 - 1.3

Experimental Protocols

Protocol 1: Synthesis of this compound using Solid Phosphoric Acid (SPA) Catalyst

This protocol describes a general procedure for the oligomerization of propylene using a solid phosphoric acid catalyst in a batch reactor.

Materials:

  • Propylene (polymer grade)

  • Solid Phosphoric Acid (SPA) catalyst (pellets)

  • Nitrogen (high purity)

  • Hexane (B92381) (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring, temperature, and pressure control.

Procedure:

  • Catalyst Activation: Dry the SPA catalyst in an oven at 250°C for 4 hours. Transfer the hot catalyst into the reactor under a nitrogen atmosphere to prevent moisture absorption. Use approximately 10 g of catalyst for a 500 mL reactor.

  • Reactor Setup: Seal the autoclave and purge with nitrogen gas for 15 minutes to ensure an inert atmosphere.

  • Reaction: Add 100 mL of anhydrous hexane to the reactor. Begin stirring and heat the reactor to 200°C. Introduce propylene gas into the reactor until the pressure reaches 50 bar. Maintain the temperature and pressure for 4-6 hours. Monitor the pressure, as a drop may indicate propylene consumption.

  • Quenching and Product Collection: Cool the reactor to room temperature and slowly vent the excess propylene gas. Collect the liquid product mixture.

  • Work-up: Wash the product mixture with a 5% sodium bicarbonate solution to neutralize any acidic residues, followed by washing with deionized water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the hexane solvent by rotary evaporation. The resulting crude product is a mixture of propylene oligomers. Isolate the this compound fraction by fractional distillation under reduced pressure.

  • Analysis: Characterize the product fractions using GC-MS to determine the oligomer distribution and confirm the presence of the C15 fraction. Further structural elucidation can be performed using ¹H and ¹³C NMR spectroscopy.[1]

Protocol 2: Synthesis of this compound using a Ziegler-Natta Catalyst

This protocol outlines the synthesis of this compound using a classic Ziegler-Natta catalyst system. Caution: Organoaluminum compounds are pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials:

  • Propylene (polymer grade)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (AlEt₃)

  • Toluene (B28343) (anhydrous)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Hexane (anhydrous)

  • Anhydrous magnesium sulfate

  • Schlenk flasks and a high-pressure reactor.

Procedure:

  • Catalyst Preparation (in a glovebox or under argon): In a Schlenk flask, dissolve TiCl₄ in anhydrous toluene to a concentration of 0.1 M. In a separate Schlenk flask, prepare a 1 M solution of AlEt₃ in anhydrous toluene.

  • Reactor Setup: Transfer 100 mL of anhydrous toluene to a dry, nitrogen-purged high-pressure reactor.

  • Reaction: Heat the toluene to 70°C. Add the AlEt₃ solution (e.g., 10 mmol) to the reactor, followed by the TiCl₄ solution (e.g., 1 mmol), maintaining an Al/Ti molar ratio of 10:1. Immediately introduce propylene gas into the reactor to a pressure of 15 bar. Maintain the reaction at 70°C with vigorous stirring for 2-3 hours.

  • Quenching: Cool the reactor to room temperature and vent the excess propylene. Carefully quench the reaction by slowly adding 20 mL of methanol to deactivate the catalyst.

  • Work-up: Transfer the reaction mixture to a beaker and wash with a 10% HCl solution to remove catalyst residues. Separate the organic layer, wash with water until neutral, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the toluene by rotary evaporation. The crude product is a mixture of oligomers. Purify by fractional distillation under vacuum to isolate the this compound.

  • Analysis: Analyze the product fractions by GC-MS and NMR as described in Protocol 1.[2][3][4][5]

Protocol 3: Synthesis of this compound using a Metallocene Catalyst

This protocol describes the use of a metallocene catalyst activated with methylaluminoxane (B55162) (MAO) for a more selective oligomerization of propylene. Caution: MAO is reactive; handle under an inert atmosphere.

Materials:

  • Propylene (polymer grade)

  • Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Toluene (anhydrous)

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Hexane (anhydrous)

  • Anhydrous magnesium sulfate

  • Schlenk flasks and a high-pressure reactor.

Procedure:

  • Reactor Setup: Charge a high-pressure reactor with 100 mL of anhydrous toluene under a nitrogen atmosphere.

  • Reaction: Heat the toluene to 60°C. Add the MAO solution to the reactor. The Al/Zr ratio is a critical parameter and should be in the range of 500:1 to 2000:1. Dissolve a catalytic amount of Cp₂ZrCl₂ (e.g., 5-10 µmol) in a small amount of toluene and inject it into the reactor. Immediately pressurize the reactor with propylene to 10 bar. Maintain the reaction at 60°C for 1-2 hours with vigorous stirring.

  • Quenching: Cool the reactor and vent the unreacted propylene. Quench the reaction by the slow addition of methanol.

  • Work-up: Acidify the mixture with 10% HCl to dissolve the aluminum oxides. Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The resulting oligomer mixture can be purified by fractional distillation under reduced pressure to obtain the this compound.

  • Analysis: Characterize the product using GC-MS and NMR as previously described.[6][7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow for this compound Synthesis A Catalyst Preparation/ Activation B Reactor Setup (Inert Atmosphere) A->B C Propylene Oligomerization (Controlled T and P) B->C D Reaction Quenching C->D E Product Work-up (Neutralization & Drying) D->E F Purification (Fractional Distillation) E->F G Characterization (GC-MS, NMR) F->G

Caption: General experimental workflow for the laboratory synthesis of this compound.

G cluster_1 Carbocationic Mechanism of Propylene Oligomerization (SPA Catalyst) Propylene1 Propylene Carbocation1 Isopropyl Carbocation Propylene1->Carbocation1 Protonation Proton H+ Proton->Carbocation1 Dimer_Carbocation C6 Carbocation Carbocation1->Dimer_Carbocation Addition Propylene2 Propylene (Monomer) Propylene2->Dimer_Carbocation Trimer_Carbocation C9 Carbocation Dimer_Carbocation->Trimer_Carbocation Addition Propylene3 Propylene (Monomer) Propylene3->Trimer_Carbocation Tetramer_Carbocation C12 Carbocation Trimer_Carbocation->Tetramer_Carbocation Addition Propylene4 Propylene (Monomer) Propylene4->Tetramer_Carbocation Pentamer_Carbocation C15 Carbocation Tetramer_Carbocation->Pentamer_Carbocation Addition Propylene5 Propylene (Monomer) Propylene5->Pentamer_Carbocation Pentamer_Product This compound (C15H30) Pentamer_Carbocation->Pentamer_Product Deprotonation Proton_Release H+ Pentamer_Product->Proton_Release

Caption: Simplified carbocationic mechanism for this compound formation.

G cluster_2 Coordination Mechanism of Propylene Oligomerization (Ziegler-Natta/Metallocene) Active_Site Active Metal Center (e.g., Ti, Zr) Coordination1 Propylene Coordination Active_Site->Coordination1 Propylene1 Propylene Propylene1->Coordination1 Insertion1 First Insertion (C3 chain) Coordination1->Insertion1 Migratory Insertion Coordination2 Propylene Coordination Insertion1->Coordination2 Propylene2 Propylene Propylene2->Coordination2 Insertion2 Second Insertion (C6 chain) Coordination2->Insertion2 Migratory Insertion Chain_Growth ... Insertion2->Chain_Growth Insertion5 Fifth Insertion (C15 chain) Chain_Growth->Insertion5 Termination Chain Termination (β-hydride elimination) Insertion5->Termination Termination->Active_Site Regeneration Pentamer_Product This compound Termination->Pentamer_Product

Caption: Simplified coordination mechanism for this compound formation.

References

Application Note: Analytical Techniques for the Identification of Propylene Pentamer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) pentamer, a C15 olefin, is a branched hydrocarbon produced from the polymerization of propylene.[1] It finds applications as a solvent, in the formulation of drilling fluids, and as an intermediate in the synthesis of other chemicals. The accurate identification and characterization of propylene pentamer are crucial for quality control and for understanding its role in various chemical processes. This document provides detailed protocols for the primary analytical techniques used for the identification and characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which provides information about the molecular weight and structure of the analytes.[2][3]

Experimental Protocol: GC-MS

Objective: To separate and identify this compound isomers in a sample.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).[2]

  • Capillary Column: A non-polar or medium-polarity column is recommended for the separation of hydrocarbons. An Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar is suitable. For more detailed separation of hydrocarbon isomers, a porous layer open tubular (PLOT) column such as an Agilent CP-Al2O3/KCl (50 m x 0.25 mm, 4.0 µm) can be used.[4]

Reagents:

  • Carrier Gas: Helium (99.999% purity)

  • Solvent for sample dilution (if necessary): Hexane or Pentane (GC grade)

Procedure:

  • Sample Preparation: If the sample is a complex mixture, dilute it with a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm) to avoid column overloading.

  • GC-MS Instrument Setup:

    • Injector:

      • Temperature: 250 °C

      • Injection volume: 1 µL

      • Split ratio: 50:1 (can be adjusted based on sample concentration)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • MSD Parameters:

      • Ionization mode: Electron Ionization (EI)

      • Ionization energy: 70 eV

      • Mass range: m/z 40-400

      • Scan speed: 2 scans/second

      • Transfer line temperature: 280 °C

      • Ion source temperature: 230 °C

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

    • Identify the peaks corresponding to this compound isomers by their mass spectra. The molecular ion (M+) for this compound (C15H30) is expected at m/z 210. Characteristic fragmentation patterns of branched alkanes and alkenes should be observed.

Data Presentation: GC-MS

The quantitative data obtained from the GC-MS analysis can be summarized as follows. Please note that the exact retention times will vary depending on the specific GC column and conditions used.

CompoundExpected Retention Time (min)Key Mass-to-Charge Ratios (m/z)
Propylene Trimer (C9H18)< 10126 (M+), various fragments
Propylene Tetramer (C12H24)10 - 15168 (M+), various fragments
This compound (C15H30) 15 - 25 210 (M+), characteristic fragments (e.g., loss of alkyl groups)
Propylene Hexamer (C18H36)> 25252 (M+), various fragments

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure, including branching and the position of double bonds.

Experimental Protocol: NMR Spectroscopy

Objective: To determine the chemical structure of isolated this compound isomers.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Reagents:

  • Deuterated solvent: Chloroform-d (CDCl₃) or Tetrachloroethane-d₂ (TCE-d₂) for better solubility of nonpolar compounds at elevated temperatures.[6]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in about 0.6 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters for a 400 MHz spectrometer:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay (d1): 1 s

      • Acquisition time: ~4 s

      • Spectral width: 16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters for a 400 MHz spectrometer:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more, depending on concentration

      • Relaxation delay (d1): 2 s

      • Acquisition time: ~1 s

      • Spectral width: 240 ppm

  • 2D NMR Acquisition (Optional but Recommended):

    • For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended to establish connectivity between protons and carbons.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in different environments.

    • Analyze the chemical shifts and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to deduce the structure.

Data Presentation: NMR Spectroscopy

The expected chemical shift ranges for the different types of protons and carbons in a typical branched this compound are summarized below. The exact chemical shifts will depend on the specific isomeric structure.

¹H NMR:

Proton TypeExpected Chemical Shift (ppm)
CH₃ (methyl)0.8 - 1.2
CH₂ (methylene)1.2 - 1.6
CH (methine)1.5 - 2.0
=CH (vinylic)4.8 - 5.8

¹³C NMR:

Carbon TypeExpected Chemical Shift (ppm)
CH₃ (methyl)10 - 25
CH₂ (methylene)25 - 45
CH (methine)30 - 50
=C (alkene)110 - 150

Visualized Workflows

The following diagrams illustrate the logical workflow for the analytical techniques described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution with Hexane Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra Identification Identification of Isomers MassSpectra->Identification

Caption: Workflow for GC-MS analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation IsolatedSample Isolated this compound Isomer Dissolution Dissolution in CDCl3 IsolatedSample->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR Dissolution->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Dissolution->TwoD_NMR Processing Spectral Processing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Interpretation Interpretation of Shifts and Couplings Processing->Interpretation Structure Structure Determination Interpretation->Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Conclusion

The combination of GC-MS and NMR spectroscopy provides a comprehensive approach for the identification and structural characterization of this compound. GC-MS is ideal for the initial separation and identification of isomers within a mixture, while NMR spectroscopy offers detailed structural information of the isolated compounds. The protocols and data presented in this application note serve as a guide for researchers and scientists involved in the analysis of propylene oligomers.

References

Application Notes and Protocols for Propylene Pentamer as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) pentamer is a branched olefin oligomer, consisting of five propylene monomer units.[1][2] It is a high-boiling point, non-polar, aprotic solvent with potential applications in organic synthesis, pharmaceutical manufacturing, and materials science. Its chemical structure, primarily composed of carbon and hydrogen, results in low polarity and general insolubility in water.[3] These characteristics make it a candidate for reactions requiring elevated temperatures and a non-reactive, hydrocarbon-based medium.

This document provides an overview of the known properties of propylene pentamer, general protocols for its use as a high-boiling point solvent, and safety considerations. It is important to note that publicly available data on specific applications and solubility parameters for this compound in a research and drug development context is limited. Therefore, some of the protocols and data presented are based on general principles for similar high-boiling point, non-polar solvents and should be adapted and validated for specific experimental needs.

Physical and Chemical Properties

PropertyValueSource/Comment
CAS Number 15220-87-8[4]
Molecular Formula C₁₅H₃₀[2]
Molecular Weight ~210.4 g/mol [2]
Boiling Point Estimated > 200 °CBased on trends for propylene oligomers. Propylene tetramer has a boiling point around 185-196 °C.
Density Data not availableExpected to be less than 1 g/mL.
Viscosity Data not availableExpected to be higher than lower propylene oligomers.
Vapor Pressure LowImplied by its high boiling point.
Appearance Colorless liquidGeneral observation for similar compounds.
Polarity Non-polar, aprotic[3][5]
Solubility in Water Insoluble[3]

Applications in Research and Drug Development

While specific examples are scarce in academic literature, this compound's properties suggest its utility in several areas of research and drug development:

  • High-Temperature Organic Synthesis: Its high boiling point allows for conducting reactions at elevated temperatures, which can be necessary to overcome activation energy barriers for sluggish transformations.[6]

  • Inert Reaction Medium: As a saturated hydrocarbon (after potential hydrogenation of any residual double bonds), it is chemically inert under many reaction conditions, making it suitable for reactions involving sensitive reagents.

  • Solvent for Non-Polar Compounds: It can serve as a solvent for non-polar reactants, reagents, and products, facilitating homogeneous reaction conditions.[3]

  • Dispersing Agent: In heterogeneous reactions, it can act as a dispersing agent for solid reagents or catalysts.

  • Replacement for Traditional High-Boiling Point Solvents: It may be considered as an alternative to other high-boiling point solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) in specific non-polar applications, potentially offering a different safety and environmental profile.[7]

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized procedures for using a high-boiling point, non-polar, aprotic solvent in a laboratory setting. These protocols must be adapted and optimized for each specific reaction.

General Protocol for a High-Temperature Organic Synthesis

This protocol describes a general workflow for a small-scale organic reaction at elevated temperatures using a high-boiling point solvent like this compound.

high_temp_synthesis prep_reactants 1. Prepare Reactants prep_glassware 2. Dry Glassware add_solvent 3. Add Solvent & Reactants heat 4. Heat to Reaction Temperature add_solvent->heat monitor 5. Monitor Reaction (e.g., TLC, LC-MS) cool 6. Cool Reaction monitor->cool extract 7. Product Extraction purify 8. Purify Product (e.g., Chromatography) product_precipitation start Reaction Mixture in This compound (at elevated temp) cool Cool to Room Temperature start->cool precipitate Product Precipitates cool->precipitate filter Filter the Mixture precipitate->filter wash Wash Precipitate with a Non-polar Solvent filter->wash dry Dry the Product wash->dry end Pure Product dry->end safety_precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Response gloves Gloves fume_hood Use in Fume Hood goggles Goggles no_flames No Open Flames lab_coat Lab Coat spill_kit Spill Kit fire_extinguisher Fire Extinguisher

References

Application Notes and Protocols for Friedel-Crafts Alkylation of Aromatics with Propylene Pentamer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, facilitating the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This class of reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of various intermediates and active pharmaceutical ingredients. The use of propylene (B89431) pentamer, a branched C15 olefin, as an alkylating agent allows for the introduction of a large, lipophilic moiety onto an aromatic scaffold. This can significantly influence the physicochemical properties of a molecule, potentially enhancing its metabolic stability, membrane permeability, and receptor binding affinity, all of which are critical parameters in drug design and development.

Propylene pentamer is a readily available industrial chemical, making it an attractive starting material for the large-scale synthesis of alkylated aromatics.[1] However, its branched nature and higher molecular weight compared to shorter-chain olefins can present unique challenges in controlling reaction selectivity and minimizing side reactions, such as cracking and isomerization. It has been noted that this compound may undergo more significant degradation during alkylation compared to shorter propylene oligomers like the tetramer.[2] Therefore, careful optimization of reaction conditions is crucial for achieving desired product yields and purity.

These application notes provide a comprehensive overview of the Friedel-Crafts alkylation of aromatic compounds with this compound, including detailed experimental protocols, a summary of reaction parameters, and key safety considerations.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation of an aromatic ring with this compound proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid. The catalyst activates the this compound by generating a carbocation, which then acts as the electrophile. Due to the branched structure of this compound, a variety of carbocations can be formed through protonation at different positions of the double bond and subsequent hydride or alkyl shifts, leading to a mixture of isomeric products.

The general mechanism can be outlined in the following steps:

  • Formation of the Electrophile: The acid catalyst protonates the double bond of the this compound, forming a tertiary carbocation. Rearrangements can occur to form more stable carbocations.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, often the conjugate base of the acid catalyst, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.

Data Presentation

The following tables summarize typical reaction conditions and catalyst performance for the Friedel-Crafts alkylation of aromatics with long-chain olefins, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Exemplary Reaction Conditions for Friedel-Crafts Alkylation of Benzene (B151609) with Long-Chain Olefins

ParameterConditionReference
Aromatic Substrate Benzene[3][4]
Alkylating Agent Propylene/Long-Chain Olefins[3][4]
Catalyst Solid Phosphoric Acid (SPA)[3]
Temperature 150 - 260 °C[3]
Pressure 20 - 60 atm[3]
Benzene/Olefin Molar Ratio 3:1 to 20:1[3]

Table 2: Catalyst Performance in the Alkylation of Aromatics with Propylene

CatalystAromatic SubstrateConversion (%)Selectivity for Mono-alkylated Product (%)Reference
USY Zeolite BenzeneUp to 99>90[5]
USY Zeolite TolueneUp to 73~68[6]
USY Zeolite p-XyleneUp to 77~78[5]
HZSM-5 (Si/Al=25) Toluene57Not specified[6]
Solid Phosphoric Acid Benzene, Toluene, p-XyleneModerateModerate[4]

Note: The data presented is for propylene and other long-chain olefins and should be considered as a guideline for reactions with this compound. Actual results may vary.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts alkylation of benzene with this compound using two common types of catalysts: a Lewis acid (anhydrous aluminum chloride) and a solid acid (zeolite).

Protocol 1: Alkylation using Anhydrous Aluminum Chloride (Lewis Acid Catalyst)

Materials:

  • Aromatic Substrate (e.g., Benzene, Toluene)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or other suitable inert solvent

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride).

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (e.g., 5-10 equivalents) and anhydrous solvent (e.g., DCM). Cool the flask in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (typically 0.1 to 1.2 equivalents relative to the alkylating agent) to the stirred solution in portions. The addition is exothermic.

  • Addition of Alkylating Agent: Dissolve the this compound (1 equivalent) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 1-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water. This will hydrolyze the aluminum chloride and should be done carefully in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired alkylated aromatic product.

Protocol 2: Alkylation using a Solid Acid Catalyst (e.g., Zeolite)

Materials:

  • Aromatic Substrate (e.g., Benzene, Toluene)

  • This compound

  • Solid Acid Catalyst (e.g., USY Zeolite, Amberlyst resin)

  • Anhydrous solvent (optional, can be run neat)

Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller.

  • Filtration apparatus

Procedure:

  • Catalyst Activation: Activate the solid acid catalyst by heating it under vacuum or a flow of inert gas at a temperature appropriate for the specific catalyst (e.g., 120-400 °C for zeolites) to remove any adsorbed water.

  • Reaction Setup: In the high-pressure autoclave, add the activated solid acid catalyst (typically 5-20 wt% relative to the reactants), the aromatic substrate (e.g., 5-10 equivalents), and the this compound (1 equivalent).

  • Reaction: Seal the reactor and purge with an inert gas. Heat the mixture to the desired reaction temperature (typically 100-250 °C) with vigorous stirring. Maintain the reaction at this temperature for the desired time (1-24 hours). The reaction pressure will be autogenous.

  • Work-up: After the reaction is complete, cool the reactor to room temperature.

  • Catalyst Separation: If a solvent was used, dilute the reaction mixture with a suitable solvent (e.g., hexane) and filter to remove the solid catalyst. If the reaction was run neat, filter the reaction mixture directly. The catalyst can often be washed, dried, and reused.

  • Purification: Remove any excess aromatic substrate and solvent by distillation or rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography.

Visualizations

Friedel-Crafts Alkylation Mechanism

G cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Alkene This compound (R-CH=CH-R') Carbocation Carbocation (R-C+H-CH2-R') Alkene->Carbocation Protonation Catalyst Acid Catalyst (H+) Aromatic Aromatic Ring Arenium Arenium Ion (Sigma Complex) Aromatic->Arenium Attack on Carbocation Base Conjugate Base (A-) Product Alkylated Aromatic Arenium->Product Loss of H+ RegenCatalyst Regenerated Catalyst (HA)

Caption: General mechanism of Friedel-Crafts alkylation.

Experimental Workflow for Laboratory-Scale Synthesis

G Start Start Setup Reaction Setup (Flask, Reactants, Catalyst) Start->Setup Reaction Alkylation Reaction (Controlled Temperature and Time) Setup->Reaction Quench Quenching (e.g., with water) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., with MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography or Distillation) Concentration->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for the Synthesis of Nonionic Surfactants from Propylene Pentamer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of nonionic surfactants derived from propylene (B89431) pentamer. Propylene pentamer, a C15 branched olefin, serves as a hydrophobic starting material. The synthesis involves a three-step process: (1) hydroformylation of this compound to produce a C16 branched aldehyde, (2) hydrogenation of the aldehyde to the corresponding isohexadecyl alcohol, and (3) alkoxylation (ethoxylation and/or propoxylation) of the alcohol to yield the final nonionic surfactant. These surfactants, with their branched hydrophobic tail, exhibit unique properties making them suitable for a variety of applications, including as emulsifiers, wetting agents, and dispersants in complex formulations.

Introduction

Nonionic surfactants are essential components in a wide range of applications, from household detergents to advanced pharmaceutical formulations. Their utility stems from their amphiphilic nature, possessing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) moiety, without carrying an electrical charge. This lack of charge makes them compatible with a broad spectrum of other ingredients and less sensitive to pH and electrolyte variations.

The use of this compound as a starting material offers a route to nonionic surfactants with a branched C15 alkyl chain. This branching can impart distinct physicochemical properties compared to their linear counterparts, such as lower melting points, enhanced oil solubility, and unique interfacial behavior. The general synthesis pathway involves the conversion of the this compound olefin into an alcohol, which then serves as the hydrophobic substrate for the addition of hydrophilic polyoxyalkylene chains.

Synthesis Pathway Overview

The overall synthesis of nonionic surfactants from this compound can be visualized as a three-stage process. Each stage is critical for achieving the desired properties of the final product.

Synthesis_Pathway Propylene_Pentamer This compound (C15H30) C16_Aldehyde Iso-C16 Aldehyde Propylene_Pentamer->C16_Aldehyde Hydroformylation (+ CO, H2) Isohexadecyl_Alcohol Isohexadecyl Alcohol C16_Aldehyde->Isohexadecyl_Alcohol Hydrogenation (+ H2) Nonionic_Surfactant Nonionic Surfactant Isohexadecyl_Alcohol->Nonionic_Surfactant Alkoxylation (+ Ethylene (B1197577) Oxide and/or Propylene Oxide)

Figure 1: Overall synthesis pathway from this compound to nonionic surfactants.

Experimental Protocols

Step 1: Hydroformylation of this compound

Objective: To convert this compound, a branched C15 olefin, into a C16 aldehyde via the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.

Reaction: C15H30 + CO + H2 → C15H31CHO

Materials and Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

  • This compound (C15H30)

  • Synthesis gas (Syngas, a mixture of CO and H2)

  • Rhodium-based catalyst (e.g., Rh/C or a homogeneous rhodium complex with phosphine (B1218219) ligands)

  • Solvent (e.g., toluene (B28343) or other suitable non-reactive solvent)

  • Gas chromatograph (GC) for reaction monitoring

Protocol:

  • Charge the autoclave with this compound and the solvent.

  • Add the rhodium-based catalyst to the reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with syngas (CO and H2) to the desired pressure. The ratio of H2 to CO is typically between 1:1 and 2:1.

  • Heat the reactor to the target temperature while stirring.

  • Maintain the reaction under constant pressure by feeding syngas as it is consumed.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by GC for the conversion of this compound and the formation of the C16 aldehyde.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The resulting C16 aldehyde can be purified by distillation.

Typical Reaction Conditions:

Parameter Value
Catalyst Rhodium-based complex
Solvent Toluene
Temperature 80 - 150 °C
Pressure 20 - 100 bar
H2:CO Ratio 1:1 to 2:1
Catalyst Loading 0.01 - 0.1 mol% based on olefin

| Reaction Time | 4 - 12 hours |

Expected Outcome: The hydroformylation of this compound is expected to yield a mixture of isomeric C16 aldehydes. The selectivity towards the desired aldehyde can be influenced by the choice of catalyst and reaction conditions. Typical yields for the hydroformylation of branched olefins can range from 80% to 95%.

Step 2: Hydrogenation of C16 Aldehyde to Isohexadecyl Alcohol

Objective: To reduce the C16 aldehyde to the corresponding primary alcohol, isohexadecyl alcohol.

Reaction: C15H31CHO + H2 → C15H31CH2OH

Materials and Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator or a similar high-pressure reactor)

  • C16 aldehyde (from Step 1)

  • Hydrogen gas (H2)

  • Hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon (Pd/C), or Platinum on carbon (Pt/C))

  • Solvent (e.g., ethanol, isopropanol)

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Dissolve the C16 aldehyde in a suitable solvent in the hydrogenation reactor.

  • Add the hydrogenation catalyst to the solution.

  • Seal the reactor and purge with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the target temperature while stirring vigorously.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude isohexadecyl alcohol.

  • The alcohol can be further purified by distillation if necessary.

Typical Reaction Conditions:

Parameter Value
Catalyst Raney Nickel or Pd/C
Solvent Ethanol or Isopropanol
Temperature 100 - 150 °C
Pressure 20 - 50 bar
Catalyst Loading 1 - 5 wt% based on aldehyde

| Reaction Time | 2 - 6 hours |

Expected Outcome: The hydrogenation of the C16 aldehyde is typically a high-yielding reaction, with conversions often exceeding 98%. The product is isohexadecyl alcohol, a branched C16 primary alcohol.

Step 3: Alkoxylation of Isohexadecyl Alcohol

Objective: To synthesize the nonionic surfactant by reacting isohexadecyl alcohol with ethylene oxide (ethoxylation) and/or propylene oxide (propoxylation).

Reaction (Ethoxylation): C15H31CH2OH + n(C2H4O) → C15H31CH2O(C2H4O)nH

Reaction (Propoxylation): C15H31CH2OH + m(C3H6O) → C15H31CH2O(C3H6O)mH

Materials and Equipment:

  • Alkoxylation reactor (a high-pressure reactor suitable for handling ethylene oxide and/or propylene oxide)

  • Isohexadecyl alcohol (from Step 2)

  • Ethylene oxide (EO) and/or Propylene oxide (PO)

  • Catalyst (e.g., potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH))

  • Nitrogen gas for inerting

  • Neutralizing agent (e.g., acetic acid or phosphoric acid)

Protocol:

  • Charge the reactor with isohexadecyl alcohol and the catalyst (e.g., KOH).

  • Heat the mixture under vacuum or with nitrogen sparging to remove any traces of water.

  • Pressurize the reactor with nitrogen and heat to the reaction temperature.

  • Introduce a metered amount of ethylene oxide and/or propylene oxide into the reactor at a controlled rate to manage the exothermic reaction.

  • The reaction is typically carried out until the desired average number of alkoxide units has been added, which can be monitored by weight gain of the reactor contents.

  • After the addition of the alkylene oxide is complete, allow the reaction to "digest" for a period to ensure complete conversion.

  • Cool the reactor and neutralize the catalyst with an appropriate acid.

  • The final nonionic surfactant product can be filtered to remove the salt formed during neutralization.

Typical Reaction Conditions:

Parameter Value
Catalyst Potassium Hydroxide (KOH)
Temperature 120 - 180 °C
Pressure 2 - 6 bar
Catalyst Loading 0.1 - 0.5 wt%

| Moles of Alkylene Oxide | Varies depending on desired HLB |

Expected Outcome: The alkoxylation reaction produces a nonionic surfactant with a distribution of polyoxyalkylene chain lengths. The average number of ethylene oxide and/or propylene oxide units determines the hydrophilic-lipophilic balance (HLB) and thus the surfactant's properties and applications.

Data Presentation

The properties of the synthesized nonionic surfactants are highly dependent on the degree of alkoxylation. The following tables summarize typical physicochemical properties for isohexadecyl alcohol ethoxylates with varying degrees of ethoxylation.

Table 1: Physicochemical Properties of Isohexadecyl Alcohol Ethoxylates

ParameterIAE-3 (3 moles EO)IAE-7 (7 moles EO)IAE-10 (10 moles EO)IAE-20 (20 moles EO)
Appearance @ 25°C LiquidLiquidLiquid/PasteSolid
HLB (Calculated) ~8~12~14~16
Cloud Point (1% aq.), °C <25~60~85>100
Surface Tension (0.1% aq.), mN/m ~30~32~35~40
CMC (mol/L) ~1 x 10⁻⁵~5 x 10⁻⁵~1 x 10⁻⁴~5 x 10⁻⁴

IAE: Isohexadecyl Alcohol Ethoxylate

Visualization of Synthesis and Application Logic

The synthesis process and the relationship between the chemical structure and the application of the resulting nonionic surfactants can be visualized as follows:

Synthesis_Application cluster_synthesis Synthesis cluster_properties Properties cluster_applications Applications Propylene_Pentamer This compound Hydroformylation Hydroformylation Propylene_Pentamer->Hydroformylation Hydrogenation Hydrogenation Hydroformylation->Hydrogenation Alkoxylation Alkoxylation Hydrogenation->Alkoxylation Nonionic_Surfactant Nonionic Surfactant Alkoxylation->Nonionic_Surfactant Structure Branched Hydrophobe + Polyoxyalkylene Chain Nonionic_Surfactant->Structure HLB HLB Value Structure->HLB Surface_Activity Surface Activity (CMC, Surface Tension) Structure->Surface_Activity Emulsifiers Emulsifiers HLB->Emulsifiers Wetting_Agents Wetting Agents Surface_Activity->Wetting_Agents Dispersants Dispersants Surface_Activity->Dispersants Detergents Detergents Surface_Activity->Detergents

Figure 2: Relationship between synthesis, properties, and applications of this compound-based nonionic surfactants.

Applications

Nonionic surfactants derived from this compound, with their branched hydrophobic tails, are expected to exhibit excellent emulsification properties, particularly for non-polar oils. The degree of alkoxylation can be tailored to achieve the desired hydrophilic-lipophilic balance (HLB) for specific applications.

  • Low HLB (3-6 moles of EO): Suitable as water-in-oil (W/O) emulsifiers, defoamers, and dispersants in oil-based systems.

  • Mid-range HLB (7-12 moles of EO): Effective as oil-in-water (O/W) emulsifiers, wetting agents, and detergents. These are versatile and find use in a wide array of formulations.

  • High HLB (13+ moles of EO): Used as solubilizers, stabilizers, and detergents in aqueous systems.

These surfactants are valuable in the formulation of agrochemicals, industrial and institutional cleaners, personal care products, and as emulsifiers in polymerization processes. In drug development, they can be employed as excipients to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Safety Considerations

  • Hydroformylation: This reaction involves flammable and toxic gases (CO, H2) under high pressure and temperature. It should be conducted in a well-ventilated area with appropriate safety measures and equipment.

  • Hydrogenation: This process uses flammable hydrogen gas under pressure. Proper grounding and prevention of ignition sources are crucial.

  • Alkoxylation: Ethylene oxide and propylene oxide are toxic and carcinogenic. These reactions must be carried out in a closed system with extreme caution and appropriate personal protective equipment.

  • Product Handling: The final nonionic surfactants are generally considered to be of low toxicity, but appropriate PPE (gloves, safety glasses) should be worn when handling them. Refer to the specific Safety Data Sheet (SDS) for detailed information.

Conclusion

The synthesis of nonionic surfactants from this compound provides a pathway to a versatile class of surface-active agents with unique properties conferred by their branched hydrophobic structure. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the development and application of these materials. Careful control over each synthetic step allows for the tailoring of the final surfactant properties to meet the demands of a wide range of scientific and industrial applications.

Application Notes: Propylene Pentamer in the Formulation of Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) pentamer, a branched olefin oligomer with the chemical formula C15H30, presents a versatile platform for the formulation of advanced metalworking fluids.[1] Synthesized through the polymerization of propylene, this compound serves as a high-performance synthetic base oil and a precursor for various lubricant additives.[1][2] Its distinct branched structure imparts beneficial properties such as enhanced solubility and reduced crystallinity compared to linear analogs, making it a subject of interest for researchers and formulators in the lubricant industry.[1]

These application notes provide an overview of the potential roles of propylene pentamer in metalworking fluid formulations, detailing its properties, potential applications, and protocols for performance evaluation.

Properties of this compound

This compound is a C15 olefin characterized by a branched molecular structure.[1] This branching is a key determinant of its physical and chemical properties relevant to metalworking fluid applications.

Table 1: General Properties of this compound

PropertyDescriptionReference
Chemical Formula C15H30[1]
Structure Branched Olefin[1]
Physical State LiquidN/A
Solubility Enhanced solubility due to branching[1]
Crystallinity Reduced crystallinity compared to linear olefins[1]

Applications in Metalworking Fluids

This compound can be incorporated into metalworking fluid formulations in two primary ways: as a synthetic base oil and as an intermediate in the synthesis of performance-enhancing additives.

As a Synthetic Base Oil

Due to its synthetic nature and branched structure, this compound can be used as a base oil in the formulation of neat (straight) oils or as the oil phase in emulsifiable (soluble oil) or semi-synthetic metalworking fluids.[1] Synthetic base oils like this compound can offer improved thermal and oxidative stability compared to conventional mineral oils.

As an Intermediate for Additive Synthesis

This compound serves as a valuable intermediate for the production of various lubricant additives.[1][2][3][4]

  • Alkylated Phenols: this compound can be used to alkylate phenols, creating branched alkylphenols. These compounds can be further modified to produce detergents and antioxidants for lubricating oils. A patent describes the use of an overbased salt of an oligomerized alkylphenol, derived from propylene pentamers, as a lubricating oil additive.[4]

  • Sulfonates: As an olefin, this compound can be sulfonated to produce synthetic sulfonates, which are commonly used as emulsifiers and corrosion inhibitors in metalworking fluids.[1]

  • Other Derivatives: It can also be a precursor for the synthesis of other performance additives like alkenyl succinic anhydrides (corrosion inhibitors) and mercaptans (extreme pressure additives).[1]

Experimental Protocols for Performance Evaluation

To assess the efficacy of a metalworking fluid formulated with this compound, a series of standardized tests should be conducted. The following protocols outline key experimental procedures.

Lubricity and Extreme Pressure (EP) Performance

Objective: To evaluate the fluid's ability to reduce friction and prevent wear under boundary and extreme pressure conditions.

Method: Four-Ball Wear Test (ASTM D4172B)

  • Apparatus: Four-Ball Wear Tester.

  • Materials: Three stationary steel balls and one rotating steel ball, test fluid.

  • Procedure: a. Place the three stationary balls in the test cup and clamp them in place. b. Add the test fluid to the cup, ensuring the balls are fully submerged. c. Place the fourth ball in the chuck of the motor-driven spindle. d. Assemble the test cup onto the apparatus. e. Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C). f. After the test, clean the stationary balls and measure the average wear scar diameter (WSD) using a microscope.

  • Data Analysis: A smaller WSD indicates better anti-wear performance.

Table 2: Hypothetical Lubricity Performance Data

FormulationBase OilAdditivesAverage Wear Scar Diameter (mm)
Control Mineral OilStandard EP/AW Package0.55
Test Fluid A This compoundStandard EP/AW PackageExpected to be lower than control
Test Fluid B Mineral OilThis compound-derived AdditiveExpected to be lower than control
Emulsion Stability

Objective: For water-miscible fluids, to determine the stability of the emulsion over time and under various conditions.

Method: Emulsion Stability Test (adapted from ASTM D3707 and ISO/TS 12927)

  • Apparatus: Graduated cylinders, water bath, light scattering instrument (optional).

  • Materials: Test fluid concentrate, water of known hardness.

  • Procedure: a. Prepare a specific concentration of the metalworking fluid in water (e.g., 5% v/v) in a graduated cylinder. b. Agitate the mixture vigorously for a set period (e.g., 1 minute) to form an emulsion. c. Allow the cylinder to stand undisturbed at a controlled temperature (e.g., 25°C). d. Visually observe and record the amount of free oil, cream, or sediment that separates at regular intervals (e.g., 1, 4, 8, 24 hours). e. (Optional) Use a light scattering instrument to measure the change in droplet size distribution over time, which provides a quantitative measure of stability.[5][6][7]

  • Data Analysis: A stable emulsion will show minimal or no separation of oil or cream over the test period.

Table 3: Hypothetical Emulsion Stability Data

FormulationWater Hardness (ppm)Observation at 24 hoursTurbiscan Stability Index (TSI)
Control 100Slight creaming2.5
Test Fluid C 100No separation< 1.0
Control 300Significant oil separation8.0
Test Fluid C 300Minor creaming3.5

Visualizations

G cluster_synthesis This compound Synthesis cluster_applications Metalworking Fluid Applications cluster_additives Additive Synthesis Pathways Propylene Propylene Monomer Polymerization Catalytic Polymerization Propylene->Polymerization PropylenePentamer This compound (Branched Olefin) Polymerization->PropylenePentamer C15H30 BaseOil Synthetic Base Oil PropylenePentamer->BaseOil Additive Additive Intermediate PropylenePentamer->Additive Alkylation Alkylation Additive->Alkylation Sulfonation Sulfonation Additive->Sulfonation AlkylatedPhenols Alkylated Phenols (Detergents, Antioxidants) Alkylation->AlkylatedPhenols Sulfonates Sulfonates (Emulsifiers, Corrosion Inhibitors) Sulfonation->Sulfonates

Caption: Synthesis and application pathways of this compound in metalworking fluids.

G cluster_performance Performance Evaluation cluster_data Data Analysis Formulation Metalworking Fluid Formulation (with this compound) Lubricity Lubricity & EP Testing (ASTM D4172B) Formulation->Lubricity Stability Emulsion Stability (ASTM D3707) Formulation->Stability Corrosion Corrosion Protection (ASTM D4627) Formulation->Corrosion Foaming Foam Characteristics (ASTM D892) Formulation->Foaming WSD Wear Scar Diameter Lubricity->WSD Separation Phase Separation Stability->Separation Rust Rust Formation Corrosion->Rust FoamVolume Foam Volume/Stability Foaming->FoamVolume Optimization Formulation Optimization WSD->Optimization Separation->Optimization Rust->Optimization FoamVolume->Optimization

Caption: Experimental workflow for evaluating this compound-based metalworking fluids.

References

Application Note: A Detailed Experimental Protocol for Propylene Oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the experimental study of propylene (B89431) oligomerization, a fundamental process in the petrochemical industry for the production of valuable chemicals and fuel additives. This guide details the preparation of a robust nickel-exchanged zeolite catalyst, the setup and execution of the oligomerization reaction in a high-pressure batch reactor, and the subsequent analysis of the liquid products.

Overview

Propylene oligomerization involves the catalytic conversion of propylene monomers into higher-order olefins, such as hexenes, nonenes, and dodecenes. The distribution of these products is highly dependent on the catalyst, reaction conditions, and reactor type. This protocol focuses on a widely studied and effective catalyst system: nickel-exchanged zeolite Y.

Experimental Protocols

Catalyst Preparation: Nickel-Exchanged Zeolite Y (Ni-Y)

This procedure describes the preparation of a Ni-Y catalyst via ion exchange.

Materials:

  • Sodium-form Zeolite Y (Na-Y) powder

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium (B1175870) nitrate (NH₄NO₃)

  • Deionized water

  • Buchner funnel and filter paper

  • Drying oven

  • Calcination furnace

Procedure:

  • Ammonium Exchange:

    • Prepare a 1 M solution of ammonium nitrate in deionized water.

    • Disperse Na-Y zeolite powder in the ammonium nitrate solution (e.g., 10 g of zeolite in 100 mL of solution).

    • Stir the suspension at 80°C for 6 hours.

    • Filter the solid using a Buchner funnel and wash thoroughly with deionized water until the filtrate is free of nitrate ions (as tested with a suitable method).

    • Dry the resulting NH₄-Y zeolite at 110°C overnight.

  • Nickel Exchange: [1]

    • Prepare a 0.1 M solution of nickel(II) nitrate hexahydrate in deionized water.

    • Disperse the dried NH₄-Y zeolite in the nickel nitrate solution (e.g., 5 g of NH₄-Y in 100 mL of solution).

    • Stir the suspension at 80°C for 12 hours.

    • Filter the solid using a Buchner funnel and wash thoroughly with deionized water to remove any residual nickel nitrate.

    • Dry the obtained Ni-Y catalyst at 110°C overnight.

  • Catalyst Activation:

    • Place the dried Ni-Y catalyst in a ceramic crucible.

    • Calcine the catalyst in a furnace under a flow of dry air.

    • Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours to ensure the decomposition of any remaining ammonium ions and the activation of the nickel sites.

    • Cool the catalyst to room temperature under a flow of inert gas (e.g., nitrogen or argon) and store it in a desiccator.

Propylene Oligomerization Reaction

This protocol details the oligomerization of propylene in a stirred high-pressure batch reactor.

Equipment:

  • High-pressure stirred autoclave reactor (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, thermocouple, and sampling valve.[2][3]

  • Mass flow controller for propylene gas.

  • Heating mantle or oil bath.

  • Solvent (e.g., n-heptane, toluene).

  • Internal standard for GC analysis (e.g., n-dodecane).

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Add the desired amount of activated Ni-Y catalyst (e.g., 0.5 g) and a magnetic stir bar to the reactor vessel.

    • Add a specific volume of solvent (e.g., 100 mL) and the internal standard to the reactor.[4]

    • Seal the reactor according to the manufacturer's instructions.

  • Leak Test:

    • Pressurize the reactor with an inert gas (e.g., nitrogen) to a pressure slightly higher than the intended reaction pressure.

    • Monitor the pressure for at least 30 minutes to ensure there are no leaks.

    • Depressurize the reactor.

  • Reaction Execution:

    • Purge the reactor with propylene gas several times to remove any residual inert gas.

    • Heat the reactor to the desired reaction temperature (e.g., 120-250°C) while stirring.[5]

    • Once the temperature is stable, introduce propylene gas to the desired pressure (e.g., 20-50 bar).[6]

    • Maintain the desired temperature and pressure for the specified reaction time (e.g., 1-4 hours). The pressure can be kept constant by supplying propylene via a mass flow controller.

    • Throughout the reaction, monitor the temperature and pressure.

  • Product Collection:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess propylene gas in a well-ventilated fume hood.

    • Open the reactor and collect the liquid product mixture.[4]

    • Filter the liquid to remove the catalyst.

Product Analysis by Gas Chromatography (GC)

The liquid product is analyzed by gas chromatography to determine the conversion of propylene and the selectivity to various oligomers.

Equipment:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-PONA, DB-1).

  • Autosampler.

  • Data acquisition and analysis software.

Procedure:

  • Sample Preparation:

    • Take an aliquot of the filtered liquid product for GC analysis.

  • GC Analysis:

    • Inject the sample into the GC.

    • The following are typical GC-FID conditions for oligomer analysis:[7][8]

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 5 minutes.

        • Ramp at 10°C/min to 250°C.

        • Hold at 250°C for 10 minutes.

      • Carrier Gas: Helium or Hydrogen.

      • Split Ratio: 50:1

  • Data Analysis:

    • Identify the peaks corresponding to the solvent, internal standard, and various oligomer products (hexenes, nonenes, dodecenes, etc.) by comparing their retention times with known standards.

    • Calculate the propylene conversion and the selectivity for each product using the peak areas and the internal standard method.

Data Presentation

The quantitative data obtained from the experimental runs should be summarized in a structured table for easy comparison.

RunCatalystTemperature (°C)Pressure (bar)Reaction Time (h)Propylene Conversion (%)Selectivity C6 (%)Selectivity C9 (%)Selectivity C12+ (%)
1Ni-Y18030215603010
2Ni-Y20030225553510
3Ni-Y20040235504010
4Ni-Y20040345454510

Visualizations

Experimental Workflow for Propylene Oligomerization

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Oligomerization Reaction cluster_analysis Product Analysis NaY Na-Y Zeolite NH4_exchange Ammonium Exchange (NH4NO3, 80°C) NaY->NH4_exchange Ni_exchange Nickel Exchange (Ni(NO3)2, 80°C) NH4_exchange->Ni_exchange Calcination Calcination (500°C, Air) Ni_exchange->Calcination Activated_Catalyst Activated Ni-Y Catalyst Calcination->Activated_Catalyst Reactor High-Pressure Reactor Activated_Catalyst->Reactor Reaction_Conditions Reaction (120-250°C, 20-50 bar) Reactor->Reaction_Conditions Propylene Propylene Gas Propylene->Reactor Solvent Solvent Solvent->Reactor Product_Mixture Liquid Product Mixture Reaction_Conditions->Product_Mixture Filtration Filtration Product_Mixture->Filtration GC_Analysis Gas Chromatography (GC-FID) Filtration->GC_Analysis Data_Analysis Data Analysis (Conversion, Selectivity) GC_Analysis->Data_Analysis

Caption: Experimental workflow for propylene oligomerization.

Logical Relationship of Key Parameters

logical_relationship cluster_inputs Input Parameters cluster_outputs Output Metrics Catalyst Catalyst Properties (e.g., Ni loading, acidity) Conversion Propylene Conversion Catalyst->Conversion Selectivity Product Selectivity (C6, C9, C12+) Catalyst->Selectivity Temperature Reaction Temperature Temperature->Conversion Temperature->Selectivity Pressure Propylene Pressure Pressure->Conversion Time Reaction Time Time->Conversion TOF Turnover Frequency Conversion->TOF Selectivity->TOF

Caption: Key parameters influencing propylene oligomerization.

References

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of Propylene Pentamer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of propylene (B89431) pentamer. This resource is designed for researchers, scientists, and professionals in drug development and related fields who are working on the oligomerization of propylene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the selective synthesis of propylene pentamer.

Issue Potential Cause Recommended Solution
Low Propylene Conversion 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the propylene feed (e.g., water, sulfur compounds, acetylenes, or dienes).[1] 2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions. 3. Suboptimal Reaction Temperature: The temperature may be too low for efficient catalyst activation and propylene conversion.1. Purify Propylene Feed: Use appropriate purification methods to remove catalyst poisons. 2. Select a More Active Catalyst: Consider catalysts known for high activity in propylene oligomerization, such as certain Ziegler-Natta or metallocene systems. 3. Optimize Temperature: Gradually increase the reaction temperature in small increments to find the optimal range for your catalyst system.
Low Selectivity to Pentamer (High Levels of Dimers, Trimers, or Higher Oligomers) 1. Inappropriate Catalyst Choice: The catalyst's active sites may favor the formation of smaller or larger oligomers.[2][3] 2. Incorrect Reaction Conditions: Temperature, pressure, and reaction time significantly influence the product distribution.[4][5][6] 3. High Propylene Concentration: High monomer concentration can favor the formation of higher oligomers.1. Catalyst Screening: Test different catalysts, such as specific zeolite-based systems (e.g., MCM-22) or tungstated zirconia, which have been reported to produce a range of oligomers.[2][3] 2. Systematic Condition Optimization: Methodically vary temperature, pressure, and reaction time. Lower temperatures and pressures may favor higher oligomers over dimers and trimers.[2][3] 3. Control Propylene Feed Rate: Adjust the flow rate of propylene to maintain a lower concentration in the reactor, which can help limit the formation of oligomers larger than the pentamer.
Undesirable Isomer Distribution of Pentamer 1. Catalyst Structure: The steric and electronic properties of the catalyst's active site influence the branching and double bond position in the pentamer product. 2. Reaction Mechanism: The dominant reaction pathway (e.g., Cossee-Arlman vs. metallacycle) can affect isomer formation.[7]1. Ligand Modification (for homogeneous catalysts): For metallocene or other single-site catalysts, modifying the ligand structure can alter the stereoselectivity and regioselectivity of the reaction. 2. Catalyst Support Effects (for heterogeneous catalysts): The pore structure and acidity of the support material can influence the isomer distribution.
Formation of Insoluble Polymers 1. Runaway Polymerization: This can occur with highly active catalysts, especially at elevated temperatures and pressures, leading to the formation of high molecular weight polypropylene.[5] 2. Presence of a Co-catalyst that Promotes Polymerization: Some co-catalysts, like methylaluminoxane (B55162) (MAO), can promote polymerization if not used in the correct ratio with the catalyst.1. Improve Heat Management: Ensure efficient stirring and cooling of the reactor to dissipate the heat of reaction. 2. Optimize Catalyst/Co-catalyst Ratio: Carefully control the molar ratio of the catalyst to the co-catalyst. 3. Introduce a Chain Transfer Agent: Hydrogen can be used in some systems to control the molecular weight of the products.[5][8]

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is best for selective this compound synthesis?

A1: The "best" catalyst depends on the desired isomer distribution and process conditions. Both heterogeneous and homogeneous catalysts can be employed for propylene oligomerization.

  • Heterogeneous catalysts , such as zeolites (e.g., MCM-22) and tungstated zirconia, are robust and easily separated from the product mixture. They often produce a broader range of oligomers, and reaction conditions must be carefully tuned to maximize the pentamer fraction.[2][3]

  • Homogeneous catalysts , like metallocene (e.g., hafnocene-based) and nickel-phosphine complexes, can offer higher selectivity to specific oligomers, but require more stringent purification of the feed and product streams.[6][9]

Q2: How do reaction parameters affect the distribution of propylene oligomers?

A2: Reaction parameters have a significant impact on the product distribution:

  • Temperature: Higher temperatures generally increase the reaction rate but may decrease selectivity by promoting side reactions like cracking or isomerization. For some systems, lower temperatures (below 200°C) are favored to produce higher oligomers.[3]

  • Pressure: Propylene pressure influences its concentration in the reaction medium. Higher pressures can lead to higher conversion rates but may also favor the formation of higher molecular weight oligomers.[5][6]

  • Reaction Time: Longer reaction times can lead to the formation of higher oligomers and potential isomerization of the initial products.

Q3: What analytical techniques are suitable for analyzing the this compound product mixture?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for analyzing the complex mixture of hydrocarbons produced in propylene oligomerization.[10][11]

  • Gas Chromatography (GC) separates the different oligomers and their isomers based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.

Q4: How can I control the isomer distribution of the this compound?

A4: Controlling the isomer distribution is a significant challenge. The structure of the catalyst's active site is the primary factor. For homogeneous catalysts, the design of the ligands attached to the metal center can influence the regioselectivity and stereoselectivity of propylene insertion. For heterogeneous catalysts, the pore size and shape of the support material can exert a shape-selective effect on the products formed.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on propylene oligomerization. Note that data specifically for pentamer selectivity is limited in the literature, and the focus is often on dimers or a broader range of oligomers.

Table 1: Performance of Different Catalysts in Propylene Oligomerization

Catalyst SystemTemperature (°C)Pressure (psig)Key ProductsSelectivity (%)Reference
Tungstated Zirconia60-93200-450Hexene, Nonene30% Hexene, 40% Nonene[5]
MCM-22 Zeolite60-93200-450Hexene, Nonene20% Hexene, 55% Nonene[8]
Hafnocene/(iBu)2HfCl2Not SpecifiedNot Specified4-methyl-1-pentene (B8377)up to 61.6[6]
Nickel-phosphineNot SpecifiedNot Specified2,3-dimethylbutenes~80[9]

Experimental Protocols

General Protocol for Propylene Oligomerization using a Heterogeneous Catalyst

This protocol provides a general framework. Specific conditions should be optimized for the chosen catalyst.

1. Catalyst Activation:

  • The catalyst (e.g., MCM-22 zeolite or tungstated zirconia) is typically activated by calcination in air at a high temperature (e.g., 500-600 °C) for several hours to remove moisture and organic templates.

2. Reactor Setup:

  • A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet is used.
  • The activated catalyst is loaded into the reactor under an inert atmosphere (e.g., nitrogen or argon).

3. Reaction Execution:

  • The reactor is sealed and purged several times with propylene to remove any residual air.
  • The reactor is heated to the desired reaction temperature (e.g., 150-250 °C).
  • Propylene is introduced into the reactor to reach the desired pressure (e.g., 300-1000 psig).
  • The reaction is allowed to proceed with vigorous stirring for a set period (e.g., 1-4 hours). The pressure is maintained by continuously feeding propylene.

4. Product Recovery and Analysis:

  • After the reaction, the reactor is cooled to room temperature, and the excess propylene is carefully vented.
  • The liquid product is collected from the reactor.
  • The catalyst is separated from the liquid product by filtration.
  • The product mixture is analyzed by GC-MS to determine the conversion of propylene and the selectivity to different oligomers, including the pentamer fraction and its isomer distribution.

Visualizations

Signaling Pathways and Experimental Workflows

Propylene_Oligomerization_Pathway Propylene Propylene Monomer Activated_Catalyst Activated Catalyst Propylene->Activated_Catalyst Coordination & Insertion Catalyst Catalyst (e.g., Zeolite, Ni-complex) Catalyst->Activated_Catalyst Activation Dimer Dimer (C6) Activated_Catalyst->Dimer Chain Growth Polymer Polypropylene Activated_Catalyst->Polymer Runaway Reaction Trimer Trimer (C9) Dimer->Trimer Further Insertion Tetramer Tetramer (C12) Trimer->Tetramer Further Insertion Pentamer Pentamer (C15) Tetramer->Pentamer Further Insertion Higher_Oligomers Higher Oligomers (>C15) Pentamer->Higher_Oligomers Further Insertion Isomerization Isomerization Pentamer->Isomerization

Caption: Reaction pathways in propylene oligomerization.

Troubleshooting_Workflow Start Low Pentamer Yield Check_Conversion Check Propylene Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low Good_Conversion High Conversion Check_Conversion->Good_Conversion High Troubleshoot_Conversion Increase Temperature Check Catalyst Activity Purify Feed Low_Conversion->Troubleshoot_Conversion Check_Selectivity Analyze Product Distribution Good_Conversion->Check_Selectivity End Optimized Pentamer Yield Troubleshoot_Conversion->End High_Lower_Oligomers High Dimers/Trimers Check_Selectivity->High_Lower_Oligomers Skewed to Lower High_Higher_Oligomers High >C15 Oligomers Check_Selectivity->High_Higher_Oligomers Skewed to Higher Troubleshoot_Lower Decrease Temperature Change Catalyst High_Lower_Oligomers->Troubleshoot_Lower Troubleshoot_Higher Decrease Pressure Decrease Reaction Time High_Higher_Oligomers->Troubleshoot_Higher Troubleshoot_Lower->End Troubleshoot_Higher->End

Caption: Troubleshooting workflow for low pentamer yield.

References

minimizing side reactions in propylene oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions during propylene (B89431) oligomerization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during propylene oligomerization, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Low Selectivity to Desired Oligomers (e.g., hexenes, nonenes) 1. Incorrect Reaction Temperature: Temperatures that are too high can favor cracking and isomerization, while temperatures that are too low may result in low conversion rates.[1][2] 2. Inappropriate Pressure: Pressure can influence reaction rates and product distribution.[1][3] 3. Catalyst Deactivation: The catalyst may have lost activity due to coking, poisoning, or structural changes.[4][5][6] 4. Non-optimal Catalyst Acidity: The density and strength of acid sites on the catalyst can significantly impact selectivity.[3][4][7]1. Optimize Temperature: Systematically vary the reaction temperature within the recommended range for your catalyst system. For instance, MCM-22 zeolite catalysts have shown good performance at temperatures between 140°F and 200°F.[1] 2. Adjust Pressure: Modify the propylene partial pressure. Higher pressures can sometimes favor the formation of higher oligomers.[3] 3. Regenerate or Replace Catalyst: If deactivation is suspected, regenerate the catalyst according to established procedures (e.g., calcination) or replace it with a fresh batch. 4. Select Appropriate Catalyst: Choose a catalyst with a suitable Si/Al ratio or modify the existing catalyst to alter its acidity. For example, lower Brønsted acid site density in MFI zeolites can lead to the formation of heavier alkenes.[3]
High Yield of Undesired Isomers (e.g., branched olefins instead of linear alpha-olefins) 1. Isomerization Reactions: The primary linear alpha-olefin products may be isomerizing to more stable internal or branched olefins on the catalyst surface.[4] 2. Catalyst Type: Some catalysts, particularly those with strong acid sites, are more prone to promoting isomerization.[8] 3. High Residence Time: Longer contact time between the products and the catalyst can increase the extent of isomerization.1. Modify Catalyst: Consider using a catalyst with tailored acidity or pore structure to suppress isomerization. Nickel-based catalysts are often favored for producing linear olefins.[4] 2. Optimize Flow Rate: Increase the flow rate of propylene to reduce the residence time of the products in the reactor. 3. Use a Co-catalyst/Modifier: The addition of certain co-catalysts or modifiers can influence the selectivity towards linear products.
Formation of High Molecular Weight Polymers (Polypropylene) 1. Catalyst Type: Some catalyst systems, particularly those based on transition metals like zirconium, can favor polymerization over oligomerization in the absence of a chain termination agent.[5] 2. Reaction Conditions: High propylene concentrations and low temperatures can sometimes promote polymerization.1. Catalyst Selection: Utilize catalysts known for selective oligomerization, such as certain nickel-based systems or zeolites with appropriate pore sizes that hinder polymer chain growth. 2. Introduce a Chain Transfer Agent: In some systems, the addition of a chain transfer agent can help control the molecular weight of the products. 3. Control Reaction Conditions: Adjust the temperature and propylene concentration to disfavor polymerization.
Rapid Catalyst Deactivation 1. Coke Formation: Deposition of heavy oligomers and polymers on the catalyst surface can block active sites.[5] 2. Presence of Poisons in the Feed: Impurities in the propylene feed (e.g., water, sulfur compounds) can poison the catalyst. 3. Structural Collapse of Catalyst: The catalyst structure may not be stable under the reaction conditions.1. Feed Purification: Ensure the propylene feed is of high purity and free from potential catalyst poisons. 2. Optimize Reaction Conditions: Operate at conditions that minimize the formation of heavy byproducts that can lead to coking. 3. Catalyst Regeneration: Implement a regeneration cycle to burn off coke deposits. 4. Choose a More Stable Catalyst: Select a catalyst with proven thermal and mechanical stability for the intended operating conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in propylene oligomerization?

The primary side reactions include:

  • Isomerization: The desired linear alpha-olefins can isomerize to more thermodynamically stable branched or internal olefins.[4]

  • Cracking: At higher temperatures, the oligomer products can crack into smaller molecules.

  • Polymerization: Formation of high molecular weight polymers instead of the desired short-chain oligomers.[5]

  • Hydrogen Transfer Reactions: These can lead to the formation of paraffins and aromatics, especially on highly acidic catalysts.

Q2: How does catalyst acidity affect selectivity in propylene oligomerization?

The density and strength of Brønsted acid sites on a catalyst are critical.[3]

  • High Acidity: Generally promotes higher activity but can also lead to increased isomerization, cracking, and coke formation.[4]

  • Low Acidity: Can lead to higher selectivity for linear oligomers but may result in lower overall conversion. The distribution of acid sites within the catalyst's pore structure also plays a significant role.[3][7]

Q3: What is the role of temperature and pressure in controlling side reactions?

Temperature and pressure are key parameters for controlling product selectivity:

  • Temperature: Increasing the temperature generally increases the reaction rate but can also promote undesirable side reactions like cracking and isomerization.[2] Lower temperatures may favor the formation of higher molecular weight oligomers.[3] For example, a study using a nickel oxide-silica-alumina catalyst examined propylene dimerization at 100 and 200°C.[4]

  • Pressure: Propylene pressure can influence the oligomer distribution. Higher pressures can lead to the formation of heavier oligomers.[3] One process using an MCM-22 zeolite catalyst operates at pressures between 200-450 psig.[1]

Q4: How can I analyze the products of my propylene oligomerization reaction to identify side products?

A combination of analytical techniques is typically used:

  • Gas Chromatography (GC): To separate and quantify the different oligomers and isomers.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), to identify the molecular weight and structure of the various products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the oligomers, including the degree of branching.

For oligomers that may have migrated from plastic materials, liquid chromatography coupled with mass spectrometry (LC-MS) is a common analytical approach.[9]

Q5: What are the advantages of using a distillation column reactor for propylene oligomerization?

A distillation column reactor combines reaction and separation in a single unit. This setup offers several advantages for minimizing side reactions:

  • Continuous Removal of Products: As the heavier oligomer products are formed, they are continuously removed from the reaction zone by distillation. This minimizes their residence time and reduces the likelihood of subsequent side reactions like isomerization and cracking.[1]

  • Improved Catalyst Life: The continuous removal of heavy products prevents them from fouling the catalyst, leading to longer catalyst life.[1]

  • Enhanced Selectivity: By controlling the temperature and pressure profile within the column, it is possible to achieve higher selectivity towards the desired oligomers.[1]

Experimental Protocols

Protocol 1: Catalyst Preparation (Example: Ni-modified Zeolite)
  • Ion Exchange: Suspend the parent zeolite (e.g., H-ZSM-5) in a dilute aqueous solution of a nickel salt (e.g., nickel nitrate).

  • Stirring: Stir the suspension at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 12-24 hours) to allow for ion exchange.

  • Washing: Filter the solid and wash it thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the catalyst in an oven at 100-120°C overnight.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. The temperature is ramped up slowly to a final temperature of 450-550°C and held for several hours to activate the catalyst.

Protocol 2: Propylene Oligomerization in a Fixed-Bed Reactor
  • Catalyst Loading: Load a known amount of the prepared catalyst into a stainless-steel fixed-bed reactor.

  • Catalyst Activation: Activate the catalyst in-situ by heating it under a flow of inert gas (e.g., nitrogen or argon) to a high temperature (e.g., 400-500°C) to remove any adsorbed water and impurities.

  • Reaction Start-up: Cool the reactor to the desired reaction temperature (e.g., 150-250°C) and set the desired pressure with the inert gas.

  • Propylene Feed: Introduce a continuous flow of high-purity propylene into the reactor at a specific weight hourly space velocity (WHSV).

  • Product Collection: The reactor effluent is passed through a condenser to separate the liquid oligomer products from the unreacted propylene and light gases.

  • Product Analysis: The collected liquid and gas samples are analyzed using GC and GC-MS to determine the product distribution and selectivity.

Visualizations

Reaction_Pathway Propylene Propylene Dimerization Dimerization Propylene->Dimerization Trimerization Trimerization Propylene->Trimerization Polymerization Polymerization Propylene->Polymerization Hexenes Linear & Branched Hexenes Dimerization->Hexenes Nonenes Linear & Branched Nonenes Trimerization->Nonenes Isomerization Isomerization Hexenes->Isomerization Cracking Cracking Hexenes->Cracking Nonenes->Isomerization Nonenes->Cracking Internal_Olefins Internal/Branched Olefins Isomerization->Internal_Olefins Lighter_Alkenes Lighter Alkenes Cracking->Lighter_Alkenes Polypropylene Polypropylene Polymerization->Polypropylene

Caption: Propylene oligomerization reaction pathways and common side reactions.

Troubleshooting_Workflow Start Low Selectivity to Desired Product Check_Temp Is Temperature Optimal? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Pressure Is Pressure Optimal? Check_Temp->Check_Pressure Yes Adjust_Temp->Check_Pressure Adjust_Pressure Adjust Pressure Check_Pressure->Adjust_Pressure No Check_Catalyst Suspect Catalyst Deactivation? Check_Pressure->Check_Catalyst Yes Adjust_Pressure->Check_Catalyst Regenerate_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regenerate_Catalyst Yes Check_Acidity Is Catalyst Acidity Appropriate? Check_Catalyst->Check_Acidity No Regenerate_Catalyst->Check_Acidity Modify_Catalyst Modify or Change Catalyst Check_Acidity->Modify_Catalyst No End Problem Resolved Check_Acidity->End Yes Modify_Catalyst->End

Caption: Troubleshooting workflow for low selectivity in propylene oligomerization.

References

Technical Support Center: Propylene Pentamer in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to propylene (B89431) pentamer degradation during alkylation reactions.

Troubleshooting Guides

This section addresses specific problems that may arise during alkylation experiments involving propylene pentamer.

Issue 1: Increased Acid Consumption and Formation of Acid Soluble Oils (ASO)

Symptoms:

  • Rapid depletion of acid catalyst (sulfuric acid or hydrofluoric acid).

  • Formation of a viscous, dark-colored ASO layer.[1]

  • Difficulty in separating the acid and hydrocarbon phases.

Possible Causes:

  • High Concentration of this compound and Other Oligomers: this compound (C15H30) and other high-molecular-weight olefins are more prone to polymerization and cracking reactions than lighter olefins like propylene and butylene.[2][3] These side reactions consume the acid catalyst and lead to the formation of complex, unsaturated cyclic hydrocarbons that constitute ASO.[4][5]

  • Suboptimal Reaction Temperature: Higher reaction temperatures can promote polymerization and other side reactions, leading to increased ASO formation and acid consumption.[2][6] For sulfuric acid alkylation, temperatures are typically kept low (around 5-10 °C), while HF alkylation operates at slightly higher temperatures (21-38 °C).[6][7]

  • Low Isobutane-to-Olefin Ratio: An insufficient excess of isobutane (B21531) relative to the total olefin concentration (including this compound) increases the likelihood of olefin polymerization.[3][8]

  • Poor Mixing: Inadequate mixing of reactants and catalyst can create localized areas of high olefin concentration, promoting polymerization.[9]

Troubleshooting Steps:

  • Analyze Feed Composition: Quantify the concentration of this compound and other C6+ olefins in the feed using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Optimize Reaction Temperature: Maintain the reaction temperature within the optimal range for the specific acid catalyst being used.

  • Adjust Isobutane-to-Olefin Ratio: Increase the isobutane-to-olefin ratio to favor the desired alkylation reaction over olefin polymerization.[8]

  • Improve Mixing: Ensure vigorous mixing to maintain a homogenous reaction mixture.[9]

  • Monitor Acid Strength: Regularly measure the acid strength to track consumption rates. A rapid decrease can indicate excessive side reactions.

Issue 2: Reduced Alkylate Yield and Lower Octane (B31449) Number

Symptoms:

  • Lower than expected yield of the desired alkylate product.

  • The octane number of the alkylate product is below the target value.

Possible Causes:

  • This compound Degradation Pathways: Instead of forming desirable high-octane alkylate, this compound can undergo several degradation reactions:

    • Polymerization: this compound can polymerize with other olefins, forming heavy, low-octane hydrocarbons that end up in the ASO fraction.[3]

    • Cracking: The C15 carbocation formed from this compound can crack into smaller, less desirable fragments.

    • Hydride Transfer: Undesirable hydride transfer reactions can lead to the formation of paraffins and lighter olefins, reducing the overall alkylate quality.

  • Formation of Lower Octane Products: The alkylation of propylene itself tends to produce alkylate with a lower octane number compared to butylene.[11] The presence of this compound can further exacerbate this by contributing to the formation of a wider range of branched alkanes with lower octane ratings.

Troubleshooting Steps:

  • Characterize Alkylate Product: Use GC-MS to analyze the composition of the alkylate product and identify the distribution of different isomers. This can help determine if the lower octane is due to the formation of less desirable branched alkanes.

  • Quantify ASO: Measure the amount of ASO produced. A high volume of ASO directly corresponds to a loss in alkylate yield.

  • Review Feedstock Purity: Besides this compound, other impurities in the feed can negatively impact the reaction. Ensure the feedstock is free of contaminants like dienes and sulfur compounds.[2]

  • Optimize Operating Conditions: Systematically vary reaction temperature, pressure, and isobutane-to-olefin ratio to find the optimal conditions for maximizing alkylate yield and octane number with your specific feedstock.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound (C15H30) is an oligomer consisting of five propylene units. It is typically formed as a byproduct during the polymerization of propylene.[12][13] Its presence in olefin feedstocks for alkylation can be a result of upstream processes.

Q2: How does this compound degrade during alkylation?

A2: During acid-catalyzed alkylation, this compound is protonated to form a C15 carbocation. This carbocation is highly reactive and can undergo several degradation pathways that compete with the desired alkylation reaction. These include further polymerization with other olefins, cracking into smaller fragments, and rearrangements to form various isomers, many of which contribute to the formation of acid-soluble oils (ASO) rather than high-octane alkylate.[3]

Q3: What analytical methods can be used to detect and quantify this compound and its degradation products?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying this compound in the olefin feed and for characterizing the complex mixture of hydrocarbons in the alkylate product and ASO.[10][14][15] For detailed analysis of ASO, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.[16]

Q4: What are the primary strategies to mitigate the negative effects of this compound?

A4:

  • Feedstock Purification: If possible, remove or reduce the concentration of this compound and other heavy olefins from the feed before it enters the alkylation unit.

  • Process Optimization: Carefully control reaction conditions such as temperature, pressure, and isobutane-to-olefin ratio to disfavor polymerization and other side reactions.[2]

  • Catalyst Management: Maintain the acid strength at an optimal level to promote the desired alkylation reaction. Continuous monitoring of acid consumption can provide early indications of issues related to feed quality.

Data Presentation

Table 1: Typical Impact of Propylene Oligomers on Alkylate Quality

Olefin Feed ComponentPredominant Alkylate ProductTypical Research Octane Number (RON)Tendency for Side Reactions
ButyleneIsooctanes (C8)95-98Low
PropyleneDimethylpentanes (C7)89-92Moderate
This compoundComplex mixture of C15+ hydrocarbonsLowerHigh

Note: The octane numbers are approximate and can vary based on specific isomers and operating conditions.[11][17]

Table 2: Recommended Operating Conditions for Alkylation

ParameterSulfuric Acid AlkylationHydrofluoric Acid Alkylation
Reaction Temperature 5 - 10 °C (41 - 50 °F)21 - 38 °C (70 - 100 °F)
Isobutane/Olefin Ratio (vol/vol) 8:1 to 15:18:1 to 15:1
Acid Strength (wt%) 88 - 92%85 - 95%

Data compiled from multiple sources.[3][18][19]

Experimental Protocols

Protocol 1: Laboratory-Scale Alkylation Reaction to Study this compound Degradation

Objective: To investigate the impact of this compound on alkylate yield and ASO formation under controlled laboratory conditions.

Materials:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and sample port.

  • Cooling bath circulator.

  • High-pressure liquid chromatography (HPLC) pump for olefin feed.

  • Gas chromatograph with a flame ionization detector (GC-FID) and a mass spectrometer (GC-MS).

  • Isobutane, olefin feed (with and without known concentrations of this compound), and acid catalyst (sulfuric acid or hydrofluoric acid - handle with extreme caution and appropriate safety measures ).

Procedure:

  • Reactor Setup: Assemble the jacketed glass reactor and connect it to the cooling bath circulator. Set the desired reaction temperature.

  • Catalyst Charging: Carefully charge the reactor with the acid catalyst.

  • Isobutane Addition: Add a pre-determined amount of isobutane to the reactor and start the stirrer to ensure good mixing.

  • Olefin Feed: Begin feeding the olefin mixture (with or without this compound) into the reactor at a constant rate using the HPLC pump.

  • Reaction Monitoring: Maintain a constant temperature and stirring speed throughout the reaction. Periodically take samples from the reactor to monitor the progress of the reaction.

  • Reaction Quenching: After the desired reaction time, stop the olefin feed and the stirrer. Allow the phases to separate.

  • Sample Analysis: Carefully collect samples from the hydrocarbon and acid phases.

    • Analyze the hydrocarbon phase by GC-FID and GC-MS to determine the alkylate composition and yield.

    • Quantify the amount of ASO formed.

    • Analyze the acid phase to determine its final strength.

Visualizations

Propylene_Pentamer_Degradation_Pathway cluster_feed Feed Components cluster_reaction Alkylation Reactor (Acid Catalyst) cluster_products Reaction Products Propylene_Pentamer This compound (C15H30) C15_Carbocation C15 Carbocation Propylene_Pentamer->C15_Carbocation Protonation Isobutane Isobutane (iC4) Desired_Alkylate Desired Alkylate (High Octane C8, etc.) Isobutane->Desired_Alkylate Other_Olefins Other Olefins (C3, C4) Other_Olefins->Desired_Alkylate Alkylation ASO Acid Soluble Oil (ASO) (Polymers, Cyclic Compounds) C15_Carbocation->ASO Polymerization Cracked_Products Cracked Products (Lighter Hydrocarbons) C15_Carbocation->Cracked_Products Cracking

Caption: Inferred degradation pathway of this compound during alkylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Feed_Prep Prepare Olefin Feed (with/without this compound) Feed_Olefin Feed Olefin Mixture Feed_Prep->Feed_Olefin Reactor_Setup Set up Jacketed Reactor and Cooling System Charge_Catalyst Charge Acid Catalyst Reactor_Setup->Charge_Catalyst Add_Isobutane Add Isobutane & Start Stirring Charge_Catalyst->Add_Isobutane Add_Isobutane->Feed_Olefin Monitor_Reaction Monitor Temperature & Take Samples Feed_Olefin->Monitor_Reaction Quench Stop Reaction & Separate Phases Monitor_Reaction->Quench Analyze_Hydrocarbon Analyze Hydrocarbon Phase (GC-MS) - Alkylate Yield - Octane Number Estimation Quench->Analyze_Hydrocarbon Quantify_ASO Quantify ASO Quench->Quantify_ASO

Caption: Workflow for laboratory-scale alkylation experiments.

References

optimization of reaction conditions for high yield of propylene pentamer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for a high yield of propylene (B89431) pentamer. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis to address common challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of propylene pentamer, providing potential causes and recommended solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Conversion of Propylene Inactive Catalyst: The catalyst may be poisoned, improperly activated, or degraded.• Ensure the catalyst is handled under inert conditions to prevent exposure to air and moisture.• Verify the catalyst activation procedure and ensure all steps are followed correctly.• Use a fresh batch of catalyst to rule out degradation.
Incorrect Reaction Temperature: The temperature may be too low to initiate the reaction.• Gradually increase the reaction temperature in increments and monitor propylene conversion. Oligomerization reactions generally require temperatures above ambient, but excessive heat can lead to unwanted side products.[1]
Insufficient Pressure: The pressure might be too low to maintain propylene in the liquid phase or achieve the necessary concentration for the reaction to proceed.• Increase the system pressure to ensure propylene is in the appropriate phase for the catalyst being used. For many processes, pressures can range from 200 to 500 psig.[2]
Low Selectivity towards this compound (High Yield of Lighter or Heavier Oligomers) Suboptimal Reaction Temperature: Temperature significantly influences the distribution of oligomers.• Adjust the reaction temperature. Lower temperatures often favor the formation of lower oligomers (trimers, tetramers), while higher temperatures can lead to cracking or the formation of heavier products.[1] A systematic study of the temperature profile is recommended.
Inappropriate Catalyst Choice: The catalyst's pore structure and acidity play a crucial role in determining the product distribution.• Consider using a catalyst with a pore structure that favors the formation of C15 oligomers. Zeolites and solid phosphoric acid catalysts are common choices, and their properties can be tuned.[3][4]
Incorrect Propylene Feed Rate/Contact Time: The residence time of the reactants with the catalyst can affect the extent of oligomerization.• Optimize the propylene feed rate. A lower feed rate increases contact time, which may favor the formation of heavier oligomers like pentamers. Conversely, a high feed rate might predominantly yield lighter oligomers.
Catalyst Deactivation Coke Formation: Deposition of carbonaceous materials on the catalyst surface can block active sites.• Implement a regeneration procedure for the catalyst, which may involve controlled oxidation to burn off coke deposits.[5] • Introducing a co-feed, such as hydrogen, can sometimes mitigate coke formation.
Presence of Impurities in the Feed: Water, sulfur compounds, or other polar impurities in the propylene feed can poison the catalyst.• Ensure the propylene feed is of high purity and passed through appropriate purification columns to remove potential poisons.
Poor Reproducibility of Results Inconsistent Reaction Conditions: Small variations in temperature, pressure, or feed rates can lead to different outcomes.• Implement strict control over all reaction parameters using automated controllers and mass flow meters. • Calibrate all monitoring equipment regularly.
Variability in Catalyst Batch: Different batches of catalyst may have slight variations in their properties.• Characterize each new batch of catalyst for its physical and chemical properties before use. • If possible, obtain a large, single batch of catalyst for a series of experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing this compound yield?

A1: The most critical parameters are reaction temperature, pressure, catalyst type, and the residence time of propylene with the catalyst. Temperature and catalyst properties, in particular, have a strong influence on the distribution of oligomers.[1]

Q2: Which type of catalyst is most suitable for this compound synthesis?

A2: Solid phosphoric acid (SPA) catalysts, tungstated zirconia, and various zeolites are commonly used for propylene oligomerization.[2][3] The choice of catalyst will depend on the desired product distribution and the specific process conditions. For instance, tungstated zirconia has been shown to be effective at lower temperatures.[2]

Q3: What is the typical operating temperature and pressure range for propylene oligomerization?

A3: The operating conditions can vary significantly depending on the catalyst system. For some processes using tungstated zirconia, temperatures can be below 200°F (93°C) and pressures below 500 psig.[2] Other systems using solid phosphoric acid catalysts may operate at higher temperatures and pressures.[6] A study on propylene polymerization using a Ziegler-Natta catalyst was optimized at 70°C and 8 bar.[7]

Q4: How can I minimize the formation of byproducts such as lighter oligomers or polymers?

A4: Fine-tuning the reaction conditions is key. Lowering the temperature can sometimes reduce the formation of heavier polymers, while increasing residence time may shift the product distribution from lighter to heavier oligomers. The use of a highly selective catalyst is also crucial.

Q5: What analytical techniques are recommended for product analysis?

A5: Gas chromatography (GC) is the primary method for analyzing the product mixture to determine the distribution of propylene oligomers. GC coupled with mass spectrometry (GC-MS) can be used to identify the specific isomers of the pentamer and other oligomers.

Quantitative Data Summary

The following table summarizes reaction conditions and yields from various propylene oligomerization studies. Note that data specifically for this compound is limited, and conditions are often optimized for other oligomers or polypropylene.

CatalystTemperature (°C)Pressure (bar)Key Product(s)Yield/ActivityReference
Ziegler-Natta708Polypropylene8 g PP/mg catalyst[7]
Tungstated Zirconia~60-93~13.8-31Hexene, Nonene70-75% propylene conversion[2]
Solid Phosphoric Acid240~24Propylene Tetramer-[6]
Crystalline Molecular Sieve< 160-Propylene Trimer/TetramerHigh Yield[4]
α-diimine Nickel(II)50-Polypropylene>10^5 gPP/molNi·h[8]

Experimental Protocols

General Protocol for Propylene Oligomerization using a Solid Catalyst in a Packed-Bed Reactor

This protocol provides a general methodology that can be adapted for specific catalysts and experimental goals.

1. Materials and Equipment:

  • Propylene (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Solid catalyst (e.g., solid phosphoric acid, zeolite)

  • Packed-bed reactor system with temperature and pressure control

  • Mass flow controllers for gas feeds

  • Back-pressure regulator

  • Gas chromatograph (GC) for product analysis

2. Catalyst Activation (if required):

  • Load a known amount of the solid catalyst into the reactor.

  • Activate the catalyst by heating under a flow of inert gas to a specified temperature for a set duration to remove moisture and adsorbed impurities. The specific conditions will depend on the catalyst manufacturer's recommendations.

3. Reaction Setup and Execution:

  • After activation, cool the reactor to the desired reaction temperature under the inert gas flow.

  • Pressurize the system with the inert gas to the desired reaction pressure.

  • Introduce the propylene feed into the reactor at a controlled flow rate using a mass flow controller.

  • Maintain constant temperature and pressure throughout the experiment.

  • Collect the reactor effluent in a cooled trap or direct it to an online GC for analysis.

4. Product Analysis:

  • Analyze the collected liquid product and the gas-phase effluent using GC to determine the conversion of propylene and the selectivity towards different oligomers (trimer, tetramer, pentamer, etc.).

5. Shutdown Procedure:

  • Stop the propylene feed and purge the reactor with an inert gas.

  • Cool down the reactor to room temperature.

  • Carefully depressurize the system.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Shutdown Catalyst_Loading Catalyst Loading Catalyst_Activation Catalyst Activation Catalyst_Loading->Catalyst_Activation Pressurization System Pressurization Catalyst_Activation->Pressurization Cooling Propylene_Feed Propylene Introduction Pressurization->Propylene_Feed Reaction_Execution Isothermal/Isobaric Reaction Propylene_Feed->Reaction_Execution Product_Collection Product Collection Reaction_Execution->Product_Collection GC_Analysis GC/GC-MS Analysis Product_Collection->GC_Analysis Shutdown System Shutdown GC_Analysis->Shutdown

Caption: Experimental workflow for this compound synthesis.

logical_relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Conversion Propylene Conversion Temp->Conversion PentamerYield Pentamer Yield Temp->PentamerYield Optimal range exists Selectivity Product Selectivity Temp->Selectivity Pressure Pressure Pressure->Conversion Pressure->PentamerYield Catalyst Catalyst Type Catalyst->Conversion Catalyst->PentamerYield Catalyst->Selectivity ResidenceTime Residence Time ResidenceTime->Conversion ResidenceTime->PentamerYield ResidenceTime->Selectivity

Caption: Key parameters influencing this compound synthesis.

References

purification techniques for propylene pentamer from oligomer mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of propylene (B89431) pentamer (C₁₅H₃₀) from a complex oligomer mixture.

Frequently Asked Questions (FAQs)

Q1: What is a propylene oligomer mixture? A propylene oligomer mixture is the product of a catalytic process where propylene monomers (C₃H₆) are combined to form larger molecules. This mixture typically consists of a range of olefins with varying carbon numbers, primarily dimers (C₆), trimers (C₉), tetramers (C₁₂), pentamers (C₁₅), and heavier oligomers.[1] The exact composition depends heavily on the catalyst used (e.g., zeolites, nickel complexes) and the reaction conditions such as temperature and pressure.[1][2]

Q2: Why is the purification of propylene pentamer (C₁₅) challenging? The primary challenges in isolating this compound arise from two factors:

  • Complex Composition : The oligomerization process produces a wide array of structural isomers for each carbon number, and the boiling points of these isomers can be very close to each other and to isomers of adjacent oligomers (e.g., C₁₂ and C₁₈).

  • Low Concentration : The selectivity of many industrial oligomerization processes favors the production of lighter oligomers like nonenes (C₉) and dodecenes (C₁₂).[1][2] Consequently, the pentamer fraction may be present in lower concentrations, making its efficient separation more difficult.

Q3: What are the primary techniques for purifying this compound? The most common industrial method for separating olefin oligomers is fractional distillation , which separates components based on differences in their boiling points.[2] For high-purity applications required in research and drug development, preparative high-performance liquid chromatography (HPLC) can be employed as a subsequent polishing step.[3][4]

Q4: Which analytical techniques are used to confirm the purity of the final product? Purity and structural confirmation of the isolated this compound are typically assessed using a combination of methods:

  • Gas Chromatography (GC) : To determine the percentage purity and identify the presence of other oligomers.

  • High-Performance Liquid Chromatography (HPLC) : To assess purity, especially for separating different isomers.

  • Mass Spectrometry (MS) : To confirm the molecular weight (210.4 g/mol for C₁₅H₃₀).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the structural integrity and isomeric form of the pentamer.

Data Presentation

Table 1: Typical Product Distribution in Propylene Oligomerization

This table represents a typical, non-optimized product distribution from a propylene oligomerization process. Actual yields may vary significantly based on the catalyst and process conditions.

Oligomer FractionCarbon NumberTypical Weight %Approximate Boiling Range (°C)
DimerC₆20 - 30%50 - 75
TrimerC₉40 - 55%130 - 150
TetramerC₁₂15 - 25%185 - 210[5]
Pentamer C₁₅ 5 - 10% 240 - 270
Heavier OligomersC₁₈+< 5%> 270

Note: Boiling points are approximate as numerous isomers exist for each fraction.

Table 2: Key Parameters for Purification Methods
ParameterFractional DistillationPreparative HPLC
Principle Separation by boiling pointSeparation by polarity/affinity
Primary Goal Bulk enrichment of C₁₅ fractionHigh-purity isolation
Column Type Packed or tray columnPacked column (e.g., C18, Silica)
Typical Throughput High (kg to tons)Low (mg to g)
Purity Achievable Moderate (85-95%)High (>99%)
Key Variables Temperature, Pressure, Reflux RatioMobile Phase, Flow Rate, Loading

Troubleshooting Guides

Issue 1: Low Purity of C₁₅ Fraction after Distillation
Symptom Possible Cause Suggested Solution
Significant C₁₂ contamination in the C₁₅ cut.Inefficient Separation: Column has too few theoretical plates or reflux ratio is too low.Increase the reflux ratio to improve separation efficiency. If the problem persists, a column with a higher number of theoretical plates (e.g., longer packed section) may be required.
Significant C₁₈+ contamination in the C₁₅ cut.Excessive Reboiler Duty: Reboiler temperature is too high, causing heavier components to vaporize and carry over.Reduce the reboiler heat input. Ensure the column pressure is optimized for the desired separation temperature window.
Broad product cut with multiple oligomers.Pressure/Temperature Fluctuations: Unstable column operation leads to poor separation.Verify the stability of the heat source and condenser cooling. Ensure pressure controllers are functioning correctly. Check for any leaks in the system.
Product is off-color or contains particulates.Catalyst Carryover/Degradation: Solid acid catalyst fines or decomposed homogeneous catalyst residues are present in the feed.Ensure the oligomer mixture feed is properly filtered or treated to remove catalyst residues before distillation.[6] Consider a pre-purification step like a wash or flash distillation.
Issue 2: Poor Resolution or Yield in Preparative HPLC
Symptom Possible Cause Suggested Solution
Target C₁₅ peak co-elutes with impurities.Inadequate Selectivity: The stationary phase or mobile phase is not optimal for separating the isomers of interest.Screen different mobile phase compositions (e.g., vary the ratio of acetonitrile (B52724) to methanol (B129727) in reversed-phase).[7] Test a different stationary phase (e.g., a silver-impregnated column for olefin separation).
Broad, misshapen peaks ("tailing" or "fronting").Column Overload: Too much sample was injected for the column dimensions.Reduce the injection volume or the concentration of the sample. Develop the method on an analytical column first to determine the maximum loading capacity before scaling up.[3]
Low recovery of the collected C₁₅ fraction.Poor Solubility/Precipitation: The sample is precipitating on the column or the collected fraction is unstable in the mobile phase.Ensure the sample is fully dissolved in the mobile phase before injection. If necessary, modify the mobile phase to improve solubility. Evaporate the collection solvent promptly under reduced pressure.
High backpressure during the run.Column Blockage: Particulates from the sample or precipitation have blocked the column frit or packing.Filter the sample through a 0.22 µm filter before injection. If pressure remains high, reverse-flush the column with a strong solvent (follow manufacturer's guidelines).

Experimental Protocols

Protocol 1: Two-Stage Fractional Distillation for C₁₅ Enrichment

This protocol is designed for enriching the this compound fraction from a raw oligomer mixture.

  • Catalyst Removal: Before distillation, ensure any homogeneous catalyst is deactivated and removed, or heterogeneous catalyst is filtered from the crude oligomer mixture. This prevents fouling and unwanted side reactions in the reboiler.

  • Stage 1: Light Ends Removal:

    • Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or structured packing) to provide sufficient theoretical plates.

    • Charge the oligomer mixture to the reboiler.

    • Apply vacuum (e.g., 10-50 mmHg) to reduce the boiling points and prevent thermal degradation of the olefins.

    • Gradually heat the reboiler. Collect the overhead fractions corresponding to C₆, C₉, and light C₁₂ oligomers. Monitor the head temperature; a sharp increase indicates the transition to a heavier fraction.

  • Stage 2: C₁₅ Fraction Isolation:

    • Use the bottoms product from Stage 1, which is now enriched in C₁₂ and heavier oligomers, as the feed for the second distillation.

    • Carefully control the reboiler temperature and reflux ratio to slowly distill the remaining C₁₂ and collect the C₁₅ fraction within its expected boiling range (approx. 240-270°C at atmospheric pressure; this will be significantly lower under vacuum).

    • Collect the heart cut corresponding to the C₁₅ fraction. Avoid collecting the "tails" which will contain heavier C₁₈+ oligomers.

  • Analysis: Analyze all collected fractions by GC-MS to confirm composition and determine the purity of the enriched C₁₅ product.

Protocol 2: Preparative HPLC for High-Purity C₁₅ Isolation

This protocol is for purifying the C₁₅-enriched fraction from distillation to achieve >99% purity.

  • Method Development:

    • Using an analytical HPLC system, develop a separation method. A reversed-phase C18 column is a good starting point.

    • Test different isocratic and gradient mobile phases (e.g., mixtures of acetonitrile and water, or methanol and water) to achieve baseline separation of the C₁₅ peak from adjacent impurities.[7]

  • Scale-Up:

    • Transfer the optimized method to a preparative HPLC system equipped with a larger-diameter column of the same stationary phase.[3]

    • Adjust the flow rate to maintain the same linear velocity as the analytical method. The new flow rate (F₂) can be calculated as: F₂ = F₁ × (d₂² / d₁²), where F is flow rate and d is column diameter.

  • Purification Run:

    • Dissolve the C₁₅-enriched fraction in the mobile phase and filter it.

    • Inject the sample onto the preparative column. Do not exceed the predetermined mass load to avoid peak distortion.

    • Monitor the elution profile using a UV detector (olefins may have a weak absorbance at low wavelengths, ~210 nm) or a refractive index (RI) detector.

  • Fraction Collection:

    • Use an automated fraction collector to collect the eluent corresponding to the target C₁₅ peak.

  • Product Recovery:

    • Combine the collected fractions.

    • Remove the solvent using a rotary evaporator under reduced pressure and gentle heat.

    • The remaining oil is the high-purity this compound. Confirm purity using analytical GC or HPLC.

Visualizations

experimental_workflow cluster_oligomerization Step 1: Oligomerization cluster_purification Step 2: Purification cluster_products Step 3: Products propylene Propylene Feed reactor Oligomerization Reactor (Zeolite or Ni Catalyst) propylene->reactor crude_mix Crude Oligomer Mix (C6-C18+) reactor->crude_mix distillation1 Fractional Distillation (Light Ends Removal) crude_mix->distillation1 distillation2 Fractional Distillation (C15 Cut) distillation1->distillation2 Heavies light_ends Light Oligomers (C6, C9) distillation1->light_ends c15_enriched Enriched C15 (85-95% Purity) distillation2->c15_enriched heavy_ends Heavy Oligomers (C18+) distillation2->heavy_ends Bottoms prep_hplc Preparative HPLC (High Purity) c15_pure Pure C15 Pentamer (>99% Purity) prep_hplc->c15_pure c15_enriched->prep_hplc troubleshooting_distillation start Problem: Low Purity of C15 Fraction check_contamination Analyze contamination: C12 or C18+? start->check_contamination c12_issue High C12 Contamination check_contamination->c12_issue Mainly C12 c18_issue High C18+ Contamination check_contamination->c18_issue Mainly C18+ solution_c12 Increase Reflux Ratio OR Use Column with More Plates c12_issue->solution_c12 solution_c18 Reduce Reboiler Heat Input OR Optimize Column Pressure c18_issue->solution_c18

References

Propylene Pentamer Analysis by GC-MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of propylene (B89431) pentamer and its related oligomers by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the GC-MS analysis of propylene pentamer.

Q1: Why am I seeing a broad or tailing peak for my this compound?

A1: Peak broadening or tailing for this compound can be attributed to several factors:

  • Active Sites: The injector liner, column, or even contamination can have active sites that interact with the analyte.

  • Column Overloading: Injecting too much sample can saturate the column, leading to poor peak shape.[1]

  • Improper Temperature Settings: If the injector or column temperature is too low, it can cause the sample to condense, leading to tailing.

Troubleshooting Steps:

  • Check for Active Sites:

    • Replace the injector liner with a new, deactivated one.

    • Condition the column at a high temperature to remove contaminants.

    • If the problem persists, consider trimming the first few centimeters of the column.

  • Optimize Injection Volume and Concentration:

    • Reduce the injection volume.

    • Dilute your sample.

    • Increase the split ratio if you are using a split injection.

  • Verify Temperatures:

    • Ensure the injector temperature is high enough to flash vaporize the sample without causing degradation.

    • Check that the oven temperature program is appropriate for the elution of a C15 hydrocarbon.

Q2: I am observing multiple, poorly resolved peaks where I expect to see my this compound. What could be the cause?

A2: this compound is an oligomer, and its synthesis can result in a mixture of structural isomers. These isomers often have very similar boiling points and polarities, leading to co-elution or poor chromatographic resolution.

Troubleshooting Steps:

  • Improve Chromatographic Resolution:

    • Use a Longer Column: A longer column will provide more theoretical plates and better separation.

    • Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting isomers.

    • Select an Appropriate Stationary Phase: A column with a different selectivity may be able to resolve the isomers. Non-polar stationary phases are generally used for hydrocarbon analysis.[2]

  • Confirm Isomeric Mixture:

    • Analyze the mass spectrum of each peak. Isomers will have the same molecular ion but may show subtle differences in their fragmentation patterns.

Q3: My baseline is noisy and drifting. How can I fix this?

A3: A noisy or drifting baseline is often a sign of contamination or system instability.[1]

Troubleshooting Steps:

  • Check for Contamination:

    • Column Bleed: This can occur if the column is old or has been heated above its maximum temperature limit. Bake out the column at a high temperature. If the bleed persists, the column may need to be replaced.[1]

    • Contaminated Carrier Gas: Ensure high-purity carrier gas is being used and that gas purifiers are functioning correctly.

    • Injector Contamination: Replace the septum and liner.

  • Ensure System Stability:

    • Check for Leaks: Use an electronic leak detector to check for leaks in the gas lines, fittings, and injector.

    • Detector Stability: Ensure the detector is clean and operating at a stable temperature.

Q4: I am not seeing the expected molecular ion for this compound (m/z 210) in my mass spectrum. Why?

A4: For branched alkanes and alkenes like this compound, the molecular ion can be weak or absent in electron ionization (EI) mass spectrometry due to extensive fragmentation.[3][4] The molecule readily fragments into more stable carbocations.

Troubleshooting Steps:

  • Look for Characteristic Fragment Ions: Instead of relying on the molecular ion, look for characteristic fragment ions of branched C15 hydrocarbons. Common losses include methyl (M-15), ethyl (M-29), and propyl (M-43) groups.

  • Use Soft Ionization: If available, consider using a softer ionization technique like chemical ionization (CI), which typically results in a more abundant protonated molecule ([M+H]+) and less fragmentation.

  • Verify Instrument Tuning: Ensure your mass spectrometer is properly tuned.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Solvent: Use a high-purity, volatile solvent such as hexane (B92381) or dichloromethane.

  • Concentration: Prepare a solution of approximately 100-500 µg/mL. The optimal concentration will depend on the sensitivity of your instrument.

  • Filtration: If your sample contains particulates, filter it through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

Parameter Condition Rationale
GC System Gas chromatograph with a mass selective detectorStandard for volatile and semi-volatile compound analysis.
Injector Split/SplitlessAllows for a wide range of sample concentrations.
Injector Temperature 250 °CEnsures complete vaporization of the C15 hydrocarbon without thermal degradation.
Injection Volume 1 µLA typical starting volume; may need optimization.
Injection Mode Split (e.g., 50:1)Prevents column overloading and improves peak shape.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for many capillary columns.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)Provides good resolution for hydrocarbon isomers.
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °CSeparates a range of hydrocarbon oligomers.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte.
Ion Source Temperature 230 °CA standard temperature for EI.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra.
Mass Range m/z 40-300Covers the expected mass of this compound and its fragments.
Scan Rate Dependent on peak width; aim for 10-20 scans across a peak.Ensures good peak definition and mass spectral quality.

Quantitative Data Summary

The following table provides hypothetical retention time and mass spectral data for this compound and potential related impurities under the conditions specified above. Actual retention times will vary depending on the specific instrument and column.

Compound Expected Retention Time (min) Molecular Weight ( g/mol ) Key m/z Ratios Notes
Propylene Trimer (C9H18)~ 8.5126.2441, 55, 69, 83, 126A smaller oligomer that may be present as an impurity.
Propylene Tetramer (C12H24)~ 12.2168.3241, 57, 71, 85, 111, 168A common impurity in propylene oligomerization. The molecular ion may be weak or absent.
This compound (C15H30) ~ 15.5 210.40 41, 43, 57, 71, 85, 99, 113, 127, 141, 155, 169, 195, 210 The molecular ion (m/z 210) is often very weak or absent. The spectrum will be dominated by fragment ions resulting from the loss of alkyl groups.
Propylene Hexamer (C18H36)~ 18.3252.4841, 57, 71, 85, ...A larger oligomer that may be present.

Visualizations

Troubleshooting_Workflow GC-MS Troubleshooting for this compound Analysis start Problem Observed peak_shape Poor Peak Shape (Broadening/Tailing) start->peak_shape resolution Poor Resolution (Multiple Peaks) start->resolution baseline Baseline Issues (Noise/Drift) start->baseline ms_signal Incorrect Mass Spectrum (No Molecular Ion) start->ms_signal check_active_sites check_active_sites peak_shape->check_active_sites Check for Active Sites optimize_injection optimize_injection peak_shape->optimize_injection Optimize Injection Parameters verify_temps verify_temps peak_shape->verify_temps Verify Temperatures improve_separation improve_separation resolution->improve_separation Improve Separation confirm_isomers confirm_isomers resolution->confirm_isomers Confirm Isomers check_contamination check_contamination baseline->check_contamination Check for Contamination check_leaks check_leaks baseline->check_leaks Check for Leaks check_fragmentation check_fragmentation ms_signal->check_fragmentation Check Fragmentation Pattern use_soft_ionization use_soft_ionization ms_signal->use_soft_ionization Consider Soft Ionization (CI) verify_tuning verify_tuning ms_signal->verify_tuning Verify MS Tune replace_liner replace_liner check_active_sites->replace_liner Replace Liner condition_column condition_column check_active_sites->condition_column Condition Column reduce_volume reduce_volume optimize_injection->reduce_volume Reduce Volume/ Dilute Sample increase_split increase_split optimize_injection->increase_split Increase Split Ratio check_injector_oven check_injector_oven verify_temps->check_injector_oven Check Injector & Oven Temperatures end_node Problem Resolved replace_liner->end_node condition_column->end_node reduce_volume->end_node increase_split->end_node check_injector_oven->end_node longer_column longer_column improve_separation->longer_column Use Longer Column optimize_ramp optimize_ramp improve_separation->optimize_ramp Optimize Temp. Ramp analyze_spectra analyze_spectra confirm_isomers->analyze_spectra Analyze Mass Spectra of Each Peak longer_column->end_node optimize_ramp->end_node analyze_spectra->end_node column_bleed column_bleed check_contamination->column_bleed Column Bleed gas_purity gas_purity check_contamination->gas_purity Carrier Gas Purity check_leaks->end_node bakeout_replace bakeout_replace column_bleed->bakeout_replace Bakeout/Replace Column gas_purity->end_node bakeout_replace->end_node identify_fragments identify_fragments check_fragmentation->identify_fragments Identify Characteristic Fragment Ions use_soft_ionization->end_node verify_tuning->end_node identify_fragments->end_node

Caption: Troubleshooting workflow for this compound GC-MS analysis.

GCMS_Experimental_Workflow Experimental Workflow for this compound GC-MS Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Start: Propylene Pentamer Sample dissolve Dissolve in Hexane (100-500 µg/mL) prep_start->dissolve filter Filter (0.45 µm PTFE) into GC vial dissolve->filter injection Inject 1 µL (Split 50:1, 250°C) filter->injection separation Chromatographic Separation (30m non-polar column, Temp. Program) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-300) ionization->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration mass_spectra Analyze Mass Spectra of Peaks peak_integration->mass_spectra quantification Quantify using Calibration Curve mass_spectra->quantification end end quantification->end Final Report

Caption: GC-MS experimental workflow for this compound.

References

Technical Support Center: Catalyst Deactivation in Propylene Pentamer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to catalyst deactivation during the synthesis of propylene (B89431) pentamers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in propylene pentamer synthesis?

Catalyst deactivation is generally attributed to three main mechanisms: chemical, mechanical, and thermal.[1]

  • Coking or Fouling: This is the most common cause of deactivation.[1] It involves the deposition of carbonaceous materials (coke) on the catalyst's active sites and within its pore structure, physically blocking reactants from reaching the active surfaces.[1] In zeolite catalysts, this process can be initiated by the formation of an allylic hydrocarbon pool, which then acts as a scaffold for larger coke species like alkylated benzenes and polycyclic aromatic hydrocarbons.[2]

  • Poisoning: This occurs when impurities in the propylene feed, such as sulfur, nitrogen, lead, or mercury compounds, strongly chemisorb onto the active sites of the catalyst, rendering them inactive.[1][3]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the irreversible loss of active surface area.[1] This can happen through the growth of metal crystallites or the collapse of the catalyst's support structure, a process often accelerated by the presence of water vapor.[1] For some metallocene catalysts, temperatures as high as 100°C can lead to an almost total loss of activity, suggesting thermal degradation.[4]

Q2: My catalyst activity is declining much faster than expected. What is the likely cause?

A rapid decline in activity often points to either poisoning or severe coking.

  • Poisoning: Even trace amounts of poisons in the feedstock can quickly deactivate a catalyst.[1][3]

  • Coke Formation: Sub-optimal reaction conditions, such as excessively high temperatures, can accelerate side reactions that lead to rapid coke deposition.[5] The acidity of the catalyst support can also promote undesirable cracking and polymerization reactions that contribute to coking.[5][6]

Q3: How does water content in the feed affect Solid Phosphoric Acid Catalysts (SPAC)?

The role of water is complex for SPAC, which is a common catalyst for propylene oligomerization.[7][8]

  • Activity Maintenance: A certain amount of water is necessary to maintain catalytic activity. Water slowly hydrolyzes silicon phosphates in the catalyst structure, releasing free phosphoric acid, which is the active component.[7][8]

  • Mechanical Strength: However, an excess of water can lead to a loss of the catalyst's mechanical strength.[7] Dehydration of the catalyst must also be prevented to maintain the required equilibrium.[8]

Q4: Can the propylene monomer itself contribute to deactivation?

Yes. Under certain conditions, propylene can be a precursor to deactivating species.

  • Oligomerization/Polymerization: Propylene can polymerize into heavy, long-chain molecules that block catalyst pores, a common issue in zeolite catalysts.[2]

  • Deep Dehydrogenation & Cracking: At high temperatures, propylene can undergo deep dehydrogenation or cracking, leading to the formation of coke precursors.[5][9] The dimerization of adsorbed propylene has been identified as a key step in coke formation on some metal catalysts.[10]

Q5: Are there visual indicators of a deactivated catalyst?

The most common visual sign is a change in color. Fresh catalysts are often light-colored, while the accumulation of coke deposits will typically turn the catalyst dark brown or black.

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended actions to resolve them.

Problem Potential Cause(s) Recommended Action(s)
Rapid Loss of Activity Feedstock Poisoning: Contaminants like sulfur or nitrogen compounds.[1]1. Analyze feedstock for impurities. 2. Implement feed pretreatment (e.g., caustic wash for sulfur, water wash for nitrogen compounds).[8]
High Coke Formation Rate: Reaction temperature is too high; incorrect pressure.[5]1. Optimize reaction temperature and pressure. 2. Consider introducing hydrogen to the feed, which can inhibit coke formation on the support.[10]
Gradual Loss of Activity Slow Coke Accumulation: Normal process byproduct.[1]1. Implement a catalyst regeneration cycle (see Protocol 1). 2. Optimize process conditions to minimize side reactions.
Thermal Sintering: Prolonged operation at high temperatures.[1]1. Operate within the catalyst's recommended temperature range. 2. Evaluate catalysts with higher thermal stability.
Decreased Selectivity to Pentamers Pore Blockage/Modification: Coke deposits altering the catalyst's pore structure.[2]1. Regenerate the catalyst to remove coke. 2. Analyze the deactivated catalyst to understand coke location (pore mouth vs. active sites).
Changes in Acid Site Strength: Caused by thermal effects or poisoning.1. Characterize catalyst acidity (see Protocol 2). 2. If poisoned, identify and remove the source.
Increased Pressure Drop Across Reactor Catalyst Fouling: Coke deposits physically blocking the catalyst bed.[1]1. Initiate catalyst regeneration.
Loss of Mechanical Strength (SPAC): Incorrect water balance leading to catalyst slumping.[7]1. Verify and adjust the water content in the feed.[8] 2. Replace the catalyst if physical degradation is severe.

Catalyst Performance Data

The following table presents performance data for different catalysts used in propylene oligomerization, highlighting the impact of catalyst composition and conditions on lifetime and activity.

Catalyst TypeKey CompositionPropylene ConversionTime on StreamSelectivityReference
Solid Phosphoric Acid (SPAC)51% Si₅O(PO₄)₆ and 49% SiP₂O₇> 99%~70 hoursNot specified[7]
Isoselective Metallocene{Cp/Flu}-2Not specified (Productivity: 50,700 kg PP·mol⁻¹·h⁻¹)Not specifiedHigh Isotacticity[4]
Isoselective Metallocene{Cp/Flu} with Si-bridgeNot specified (Lower productivity than {Cp/Flu}-2)Not specifiedLower Stereoregularity[4]

Visual Guides and Workflows

Catalyst Deactivation Pathways

The diagram below illustrates the primary mechanisms leading to catalyst deactivation in propylene processing.

cluster_causes Primary Causes cluster_mechanisms Deactivation Mechanisms Feed Feed Impurities (S, N, H₂O) Poisoning Poisoning (Chemical Adsorption on Active Sites) Feed->Poisoning Sintering Sintering (Loss of Surface Area, Pore Collapse) Feed->Sintering (e.g., H₂O vapor) Conditions Harsh Conditions (High Temp.) Conditions->Sintering Coking Coking / Fouling (Carbon Deposition, Pore Blockage) Conditions->Coking Reactions Side Reactions (Polymerization, Cracking) Reactions->Coking Result Deactivated Catalyst (Reduced Activity & Selectivity) Poisoning->Result Sintering->Result Coking->Result

Caption: Primary pathways leading to catalyst deactivation.

Troubleshooting Workflow for Catalyst Deactivation

This decision tree provides a step-by-step process for diagnosing the root cause of decreased catalyst performance.

Start Start: Catalyst Performance Decreasing Q_Speed Deactivation Speed? Start->Q_Speed A_Rapid Likely Cause: Feed Poisoning or Severe Coking Q_Speed->A_Rapid Rapid A_Gradual Likely Cause: Gradual Coking or Thermal Sintering Q_Speed->A_Gradual Gradual Q_Pressure Pressure Drop Increasing? A_Fouling Likely Cause: Severe Fouling or Catalyst Bed Collapse Q_Pressure->A_Fouling Yes A_NoFouling Proceed to Chemical Analysis Q_Pressure->A_NoFouling No Action_Feed Action: Analyze Feed & Optimize Reaction Conditions A_Rapid->Action_Feed Action_Regen Action: Regenerate Catalyst & Review Operating Temp. A_Gradual->Action_Regen Action_Inspect Action: Inspect Reactor & Regenerate/Replace Catalyst A_Fouling->Action_Inspect Action_Feed->Q_Pressure Action_Regen->Q_Pressure

Caption: A decision tree for troubleshooting catalyst deactivation.

Experimental Protocols

Protocol 1: Catalyst Regeneration via Coke Burn-off (Decoking)

This procedure is for removing carbonaceous deposits (coke) from a deactivated catalyst using a controlled oxidation process.

Objective: To restore catalytic activity by burning off coke deposits without thermally damaging the catalyst.

Materials:

  • Deactivated catalyst in a fixed-bed reactor.

  • Nitrogen (or other inert gas) supply.

  • Air (or a dilute oxygen/nitrogen mixture) supply.

  • Temperature controller and furnace.

  • Off-gas analyzer (to monitor CO, CO₂).

Procedure:

  • Purge: Stop the propylene feed and purge the reactor with nitrogen at the reaction temperature for 1-2 hours to remove any residual hydrocarbons.

  • Cooling: Cool the reactor under a nitrogen flow to the initial regeneration temperature, typically 300-350°C (consult catalyst manufacturer's specifications).

  • Initial Oxidation: Introduce a low concentration of oxygen (0.5-1.0 vol% in nitrogen) into the reactor. This is a critical step to control the exotherm from the combustion of coke, which could otherwise sinter the catalyst.

  • Temperature Ramp: Monitor the reactor temperature profile. Slowly ramp the temperature (e.g., 10-20°C/hour) while maintaining a low oxygen concentration. The rate of temperature increase should be controlled to keep the peak bed temperature below the maximum limit specified for the catalyst (e.g., <550°C).

  • Complete Burn-off: Once the temperature exotherm subsides, the oxygen concentration can be gradually increased to ensure all coke is removed. Monitor the off-gas for CO and CO₂; the regeneration is complete when their concentrations return to baseline levels.

  • Final Purge and Cooldown: Once decoking is complete, switch the feed back to pure nitrogen and cool the reactor to the desired reaction temperature before reintroducing the propylene feed.

Protocol 2: Characterization of Deactivated Catalysts by Temperature-Programmed Oxidation (TPO)

Objective: To quantify the amount of coke on a catalyst and determine the temperature at which it combusts, providing insight into the nature of the coke.

Materials:

  • Sample of deactivated catalyst (~50-100 mg).

  • TPO analysis instrument equipped with a quartz reactor, furnace, and a thermal conductivity detector (TCD) or mass spectrometer.

  • Carrier gas: Helium or Argon.

  • Oxidizing gas: A mixture of O₂ in He (e.g., 5-10% O₂).

Procedure:

  • Sample Loading: Place a weighed amount of the deactivated catalyst sample into the quartz reactor.

  • Pretreatment: Heat the sample in an inert gas flow (Helium) to a desired temperature (e.g., 150°C) to remove adsorbed water and volatile compounds. Hold for 30-60 minutes, then cool to near room temperature.

  • TPO Analysis: Switch the gas flow to the oxidizing mixture. Begin heating the sample at a constant linear rate (e.g., 10°C/min) up to a final temperature of ~800°C.

  • Data Collection: The detector (TCD or MS) will record the consumption of O₂ and the evolution of CO and CO₂ as a function of temperature.

  • Analysis: The resulting TPO profile (detector signal vs. temperature) will show one or more peaks. The area under these peaks is proportional to the amount of coke on the catalyst. The temperature of the peak maxima can provide information about the nature of the coke (e.g., lower temperature peaks may correspond to "softer" coke with a higher H/C ratio, while higher temperature peaks indicate more graphitic "hard" coke).[10]

References

improving the stability of propylene pentamer based products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with propylene (B89431) pentamer-based products.

Frequently Asked Questions (FAQs)

Q1: What is propylene pentamer and in what applications is it commonly used?

This compound is a branched olefin oligomer consisting of five propylene monomer units.[1][2] Its chemical formula is C₁₅H₃₀.[1] It is primarily produced through the catalytic oligomerization of propylene.[1] Due to its properties, such as low volatility and high stability, it finds use in various applications, including:[]

  • Solvents and carrier fluids: For instance, in drilling fluids.[1][2][4]

  • Synthetic base oils and refrigeration fluids. [1][2][4]

  • Chemical intermediates: For the production of alkylphenols, alkenyl succinic anhydrides, mercaptans, and alcohols.[2][4]

Q2: What are the primary stability concerns associated with this compound-based products?

Like other polyolefins, this compound-based products are susceptible to degradation from various environmental factors. The main stability concerns include:

  • Thermal Degradation: High temperatures can lead to the formation of macroradicals and subsequent chain scission, altering the material's properties.[5][6]

  • Oxidative Degradation: Exposure to oxygen, particularly at elevated temperatures, can initiate a free-radical chain reaction, leading to discoloration, changes in viscosity, and loss of performance.[6][7]

  • Photo-oxidation (UV Degradation): Exposure to ultraviolet (UV) radiation from sunlight can generate free radicals, causing the material to become brittle, change color, and lose its desired physical properties.

Q3: How can I improve the stability of my this compound-based formulation?

The stability of this compound-based products can be significantly enhanced through the addition of stabilizers.[8] Common classes of stabilizers include:

  • Antioxidants: These inhibit oxidative degradation. They are typically categorized into:

    • Phenolic Antioxidants: Scavenge free radicals.[7]

    • Phosphites: Decompose hydroperoxides into inert products.[7]

  • Hindered Amine Light Stabilizers (HALS): These are highly efficient light stabilizers that do not absorb UV radiation but act by scavenging free radicals.[9] They are particularly effective for long-term protection against UV degradation.[9]

  • UV Absorbers: These molecules absorb harmful UV radiation and dissipate it as heat.[10]

The choice and concentration of the stabilizer system depend on the specific application and the environmental conditions the product will face.[7]

Troubleshooting Guides

Issue 1: Discoloration (Yellowing) of the Product Upon Storage or Use
Potential Cause Troubleshooting Step Recommended Action
Oxidative Degradation Incorporation of AntioxidantsAdd a primary antioxidant (e.g., hindered phenol) to scavenge free radicals and a secondary antioxidant (e.g., phosphite) to decompose hydroperoxides.
UV Degradation Addition of UV StabilizersIncorporate a UV absorber to filter out UV radiation or a Hindered Amine Light Stabilizer (HALS) for long-term protection. A synergistic combination of both is often most effective.[10]
Contamination Purity AnalysisAnalyze the product for impurities using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[11][12] Trace impurities can sometimes act as catalysts for degradation.
Issue 2: Change in Viscosity or Flow Properties During Processing or Application
Potential Cause Troubleshooting Step Recommended Action
Thermal Degradation (Chain Scission) Process Temperature OptimizationLower the processing temperature to the minimum required for the application to reduce the rate of thermal degradation.[6]
Thermal Degradation (Cross-linking) Addition of StabilizersIncorporate a suitable antioxidant package to inhibit radical-induced cross-linking reactions.
Inconsistent Oligomer Distribution Molecular Weight AnalysisUse Mass Spectrometry or Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution. Inconsistent batches may have different flow properties.[12]
Issue 3: Poor Performance in the Final Application (e.g., Reduced Lubricity, Poor Adhesion)
Potential Cause Troubleshooting Step Recommended Action
Degradation of Active Components Compatibility StudyEnsure that the this compound and any additives are chemically compatible with other components in the final formulation.
Incorrect Isomer Distribution Structural AnalysisUtilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the isomeric structure of the this compound.[12] Different branching structures can affect performance.
Presence of Reactive Impurities Trace AnalysisUse sensitive analytical techniques like GC-MS to identify and quantify reactive impurities such as dienes or alkynes that could interfere with the application.[11][13]

Experimental Protocols

Protocol 1: Accelerated Aging Study to Evaluate Thermal-Oxidative Stability

Objective: To assess the long-term thermal and oxidative stability of a this compound-based product with and without stabilizers.

Methodology:

  • Sample Preparation: Prepare at least two sets of samples: a control group (this compound product without additional stabilizers) and a test group (product with the selected stabilizer package).

  • Aging Conditions: Place the samples in a temperature-controlled oven with air circulation at an elevated temperature (e.g., 120°C). The exact temperature will depend on the intended application and the desired acceleration factor.

  • Time Points: Remove samples from the oven at predetermined time intervals (e.g., 0, 100, 250, 500, and 1000 hours).

  • Analysis:

    • Colorimetry: Measure the color change (e.g., yellowness index) using a spectrophotometer.

    • Viscosity Measurement: Determine the kinematic viscosity at a specific temperature (e.g., 40°C or 100°C).

    • Spectroscopic Analysis (FTIR): Monitor the formation of carbonyl groups (around 1700-1750 cm⁻¹), which is an indicator of oxidation.

Data Presentation:

Aging Time (hours) Control - Yellowness Index Test Group - Yellowness Index Control - Viscosity (cSt at 40°C) Test Group - Viscosity (cSt at 40°C) Control - Carbonyl Peak Absorbance Test Group - Carbonyl Peak Absorbance
0
100
250
500
1000
Protocol 2: UV Stability Testing

Objective: To evaluate the resistance of a this compound-based product to UV degradation.

Methodology:

  • Sample Preparation: Prepare thin films or coatings of the control and stabilized samples on a suitable substrate.

  • Exposure: Place the samples in a QUV accelerated weathering tester, which exposes them to cycles of UV radiation and moisture.

  • Time Points: Remove samples at regular intervals (e.g., 0, 250, 500, 1000 hours).

  • Analysis:

    • Visual Inspection: Check for cracking, chalking, and color change.

    • Gloss Measurement: Measure the surface gloss at a specific angle (e.g., 60 degrees).

    • Mechanical Testing (if applicable): For solid samples, perform tensile testing to measure changes in elongation and tensile strength.

Data Presentation:

Exposure Time (hours) Control - Gloss (%) Test Group - Gloss (%) Control - Yellowness Index Test Group - Yellowness Index
0
250
500
1000

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis cluster_results Results Control Control Sample Thermal Thermal-Oxidative Aging Control->Thermal UV UV Weathering Control->UV Test Test Sample (with Stabilizer) Test->Thermal Test->UV Color Colorimetry Thermal->Color Viscosity Viscosity Thermal->Viscosity FTIR FTIR Spectroscopy Thermal->FTIR UV->Color Gloss Gloss Measurement UV->Gloss Mechanical Mechanical Testing UV->Mechanical Data Data Comparison & Stability Assessment Color->Data Viscosity->Data FTIR->Data Gloss->Data Mechanical->Data

Caption: Experimental workflow for stability testing of this compound products.

degradation_pathway cluster_stressors Stressors cluster_mechanisms Degradation Mechanisms cluster_effects Observable Effects PP This compound Product Heat Heat PP->Heat Oxygen Oxygen PP->Oxygen UV UV Light PP->UV Radical Free Radical Formation Heat->Radical Oxygen->Radical UV->Radical Oxidation Oxidation (Carbonyl Formation) Radical->Oxidation Scission Chain Scission Radical->Scission Crosslinking Cross-linking Radical->Crosslinking Discoloration Discoloration Oxidation->Discoloration PerformanceLoss Performance Loss Oxidation->PerformanceLoss ViscosityChange Viscosity Change Scission->ViscosityChange Brittleness Brittleness Scission->Brittleness Scission->PerformanceLoss Crosslinking->ViscosityChange

References

resolving isomeric complexity in propylene pentamer analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving isomeric complexity in propylene (B89431) pentamer analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate propylene pentamer isomers?

Propylene pentamers are branched olefin oligomers with the molecular formula C₁₅H₃₀.[1] The polymerization process of propylene results in a complex mixture of structural isomers, which are compounds with the same molecular formula but different atomic arrangements.[2] These isomers often have very similar physical and chemical properties, such as boiling points and polarities, making their separation by conventional analytical techniques difficult.

Q2: What are the primary analytical techniques for resolving this compound isomers?

The most effective techniques for separating and identifying complex isomeric mixtures like propylene pentamers are high-resolution gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GCxGC), often coupled with mass spectrometry (MS).[3][4]

  • Gas Chromatography (GC): A robust method that separates isomers based on their differential interactions with a stationary phase in a column.[5]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): A powerful technique that provides enhanced separation by using two columns with different chemical properties. This is particularly useful for highly complex samples where single-column GC may not provide adequate resolution.[3][6]

  • Mass Spectrometry (MS): When coupled with GC, MS allows for the identification of separated isomers based on their mass-to-charge ratio and fragmentation patterns.[7] High-resolution accurate-mass (HRAM) mass spectrometry can further help in identifying co-eluting isomers.[3]

Q3: I'm seeing poor peak resolution and co-elution in my GC analysis. What are the likely causes and solutions?

Poor resolution in GC is a common issue when analyzing complex isomer mixtures. Here are some troubleshooting steps:

  • Optimize the Temperature Program: The oven temperature ramp rate is a critical parameter. A slower temperature ramp can increase the interaction time of the isomers with the stationary phase, potentially improving separation.

  • Select the Appropriate GC Column: The choice of stationary phase is crucial. For non-polar hydrocarbons like propylene pentamers, a non-polar or mid-polar column is often a good starting point. However, if co-elution persists, a more polar column might provide the necessary selectivity.

  • Check for Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.[8] Try diluting your sample and re-injecting.

  • Ensure Proper Column Installation and Maintenance: A poorly installed column or a contaminated system can lead to peak tailing and broadening. Ensure the column is installed correctly and perform regular maintenance, such as baking the column to remove contaminants.

Q4: My mass spectrometry data is ambiguous for several peaks with the same m/z. How can I differentiate these isomers?

This is a classic challenge with isomeric analysis, as isomers have the same molecular weight.[2] Here are some strategies:

  • Improve Chromatographic Separation: The best way to differentiate isomers by MS is to first separate them chromatographically. Refer to the troubleshooting steps for improving GC resolution.

  • Utilize High-Resolution Mass Spectrometry (HRAMS): While isomers have the same nominal mass, very slight mass differences might be detected with HRAMS if their elemental compositions differ (which is not the case for structural isomers of this compound). However, HRAMS is invaluable for confirming the elemental composition and reducing ambiguity from other co-eluting species.[3]

  • Analyze Fragmentation Patterns: Even if isomers have similar mass spectra, there might be subtle differences in their fragmentation patterns. Carefully compare the relative abundances of fragment ions for the co-eluting peaks.

  • Employ GCxGC-MS: This is the most powerful tool for this problem. The enhanced separation from the second dimension column will likely resolve the co-eluting isomers, allowing for individual mass spectral analysis.[3][9]

Troubleshooting Guides

This section provides a systematic approach to common problems encountered during this compound analysis.

Problem 1: Poor Chromatographic Resolution
Symptom Possible Cause Suggested Solution
Broad, overlapping peaksColumn overloadingDilute the sample and reinject.
Inappropriate temperature programOptimize the temperature ramp rate. Try a slower ramp.
Incorrect column phaseTest columns with different polarities to enhance selectivity.
Tailing peaksActive sites in the injector or columnUse a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Sample degradationEnsure the injector temperature is not too high, which could cause thermal degradation of the analytes.[1]
Shifting retention timesLeaks in the systemCheck for leaks at the injector, column fittings, and detector.
Inconsistent oven temperatureVerify the stability and accuracy of the GC oven temperature.
Problem 2: Ambiguous Mass Spectral Identification
Symptom Possible Cause Suggested Solution
Multiple isomers under a single chromatographic peakInsufficient chromatographic separationImplement GCxGC for enhanced resolution.[3] Optimize the 1D GC method (see above).
Similar fragmentation patterns for different peaksIsomers have very similar structuresCarefully analyze for subtle differences in fragment ion ratios. Use reference standards if available.
Low signal-to-noise ratioIncrease the sample concentration (without overloading the column) or optimize MS detector settings.

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography (GC-FID/MS)

This protocol provides a general starting point for the analysis of this compound isomers. Optimization will likely be required.

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., hexane) to a concentration of approximately 100 ppm.

    • If quantitative analysis is required, add an internal standard (e.g., a C14 or C16 n-alkane) at a known concentration.

  • GC System and Conditions:

    • System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: Split injection with a ratio of 50:1.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 5°C/minute to 200°C.

      • Ramp 2: 10°C/minute to 300°C, hold for 5 minutes.

    • Detector:

      • FID: 300°C.

      • MS: Transfer line temperature of 280°C, ion source temperature of 230°C, electron ionization at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify peaks corresponding to this compound isomers based on their retention times and mass spectra.

    • For quantitative analysis, calculate the peak area ratios of the isomers to the internal standard and determine the concentration using a calibration curve.

Protocol 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)

This advanced protocol is recommended for highly complex this compound samples.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1.

  • GCxGC System and Conditions:

    • System: GCxGC system with a thermal or flow modulator, coupled to a fast-scanning mass spectrometer (e.g., Time-of-Flight MS).

    • First Dimension (1D) Column: Non-polar column (e.g., DB-1ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Second Dimension (2D) Column: Polar column (e.g., DB-WAX), 1-2 m x 0.1 mm I.D., 0.1 µm film thickness.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Same as Protocol 1.

    • Modulator:

      • Modulation Period: 4-6 seconds.

      • Hot pulse duration: 200-400 ms.

    • MS Detector:

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Acquisition rate: 100-200 spectra/second.

      • Scan range: m/z 40-400.

  • Data Analysis:

    • Use specialized GCxGC software to process the data and generate 2D chromatograms.

    • Identify isomer groups based on their structured elution patterns in the 2D plot.

    • Quantify individual or grouped isomers by integrating the volume of the blobs in the 2D chromatogram.

Data Presentation

Table 1: Comparison of GC Techniques for this compound Isomer Analysis
Parameter 1D GC-MS GCxGC-MS
Peak Capacity Low to Moderate (~100-300)Very High (>1000)
Resolution GoodExcellent
Sensitivity GoodExcellent (due to peak focusing)
Sample Throughput HighModerate
Data Complexity ModerateHigh
Cost LowerHigher
Best Suited For Routine analysis, less complex mixturesHighly complex mixtures, detailed isomer characterization

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample This compound Sample dilution Dilution in Solvent (e.g., Hexane) sample->dilution is Add Internal Standard (for Quantification) dilution->is gc 1D GC-MS is->gc Inject gcxgc GCxGC-MS is->gcxgc Inject data_analysis Data Analysis (Peak Integration, Spectral Matching) gc->data_analysis gcxgc->data_analysis quant Quantification data_analysis->quant report Reporting quant->report

Caption: Experimental workflow for this compound isomer analysis.

troubleshooting_logic start Poor Peak Resolution? cause1 Check for Column Overloading start->cause1 Yes cause2 Optimize Temperature Program start->cause2 No solution1 Dilute Sample cause1->solution1 solution2 Use Slower Ramp Rate cause2->solution2 cause3 Inappropriate Column Phase? cause2->cause3 solution3 Switch to Column with Different Polarity cause3->solution3 Yes cause4 Consider Advanced Techniques cause3->cause4 No solution4 Use GCxGC cause4->solution4

Caption: Troubleshooting logic for poor GC peak resolution.

References

methods for removing unreacted propylene from pentamer product

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propylene-Pentamer Purification

Welcome to the technical support center for the purification of propylene (B89431) pentamer products. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the removal of unreacted propylene from pentamer synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted propylene from my pentamer product?

A1: The most common and effective methods leverage the significant difference in boiling points between propylene and its pentamer. The primary techniques are:

  • Fractional Distillation: This is the most direct method, separating components based on their boiling points. Propylene is highly volatile and can be easily boiled off and collected, leaving the much higher-boiling pentamer product behind.

  • Pressure Swing Adsorption (PSA) / Vacuum Pressure Swing Adsorption (VPSA): These techniques use porous materials (adsorbents) like zeolites that selectively adsorb propylene onto their surface under pressure.[1][2] By cyclically changing the pressure, propylene can be captured and then released, separating it from the pentamer stream.[1]

  • Membrane Separation: This method employs specialized membranes that allow propylene to pass through much more readily than the larger pentamer molecules.[3][4] It is an energy-efficient option that separates components based on molecular size and affinity with the membrane material.[3][5]

Q2: How do I choose the best separation method for my experiment?

A2: The choice of method depends on several factors, including the scale of your operation, required purity of the final product, and available equipment.

  • For lab-scale and high-purity applications: Fractional distillation is often the most practical and effective choice due to its high separation efficiency and relatively simple setup.

  • For large industrial processes or continuous operations: PSA/VPSA and membrane separation become more attractive due to their potential for lower energy consumption compared to distillation.[4][6]

  • For trace impurity removal: Adsorption is particularly effective at removing small amounts of residual propylene to achieve very high product purity.

Below is a logic diagram to help guide your decision-making process.

G start Mixture: Pentamer + Unreacted Propylene purity What is the desired final purity? start->purity scale What is the operational scale? purity->scale High Purity (>99.5%) distillation Fractional Distillation purity->distillation Moderate Purity scale->distillation Lab / Bench Scale adsorption Adsorption (PSA/VPSA) scale->adsorption Large / Industrial Scale membrane Membrane Separation scale->membrane Continuous Process adsorption->membrane Energy Efficiency is a Primary Concern

A decision guide for selecting a purification method.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key characteristics of the primary separation methods.

FeatureFractional DistillationAdsorption (PSA/VPSA)Membrane Separation
Principle Difference in Boiling PointsSelective Adsorption on Porous MediaSelective Permeation by Size/Solubility
Typical Purity High to Very High (>99.5%)High (>99%), excellent for trace removal[2]Moderate to High
Energy Use High (Energy-intensive heating)[4]Low to Moderate (Pressure changes)[6]Low (Primarily pressure differential)[3]
Operating Temp. Elevated (based on boiling points)Near AmbientNear Ambient to Slightly Elevated
Operating Pressure Atmospheric or VacuumCyclical High/Low Pressure[1]Elevated Feed Pressure
Complexity ModerateHigh (complex cycle timing)[7]Moderate
Scalability Excellent (from lab to industrial)Best for large, continuous processesGood, modular scalability
Primary Advantage High purity, well-understoodEnergy efficiency, effective for trace removalLow energy, small footprint[3]
Primary Disadvantage High energy consumptionAdsorbent regeneration required, potential for fouling[8]Membrane fouling/aging, lower selectivity

Physical Properties for Separation:

Compound Molecular Formula Molar Mass Boiling Point
Propylene C₃H₆ 42.08 g/mol -47.6 °C (-53.7 °F)[9][10]
Propylene Tetramer C₁₂H₂₄ 168.32 g/mol ~185-196 °C (365-385 °F)[11]

| Propylene Pentamer | C₁₅H₃₀ | 210.41 g/mol | ~210-240 °C (Estimated) |

Troubleshooting Guides

Fractional Distillation

Q: My final pentamer product is still contaminated with propylene. What went wrong?

A: This indicates poor separation efficiency. Consider the following:

  • Insufficient Column Height/Packing: The fractionating column may not have enough "theoretical plates" for a clean separation.[12] Use a longer column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).

  • Distillation Rate Too Fast: If you heat the mixture too quickly, the system doesn't have time to reach equilibrium, leading to co-distillation. Reduce the heating rate to allow for a slow, steady collection of the distillate.[13]

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[12]

  • Poor Insulation: The column may be losing too much heat to the surroundings, preventing the vapor from reaching the top. Insulate the column with glass wool and/or aluminum foil to maintain a proper temperature gradient.[14]

Q: The distillation has stopped or is proceeding extremely slowly (refluxing but no distillate). How do I fix this?

A: This is a common issue where the vapor condenses and drips back into the flask instead of distilling over.

  • Insufficient Heat: You may not be supplying enough energy to push the vapors up the entire length of the column.[14] Gradually increase the heat setting on your heating mantle.

  • Column Flooding: If you apply too much heat too quickly, the column can flood with condensate, preventing vapor flow. If you see a continuous "river" of liquid in the column, remove the heat, allow it to drain, and restart with a gentler heating rate.[14]

Pressure Swing Adsorption (PSA)

Q: The adsorbent bed is becoming saturated too quickly. What can I do?

A: Premature saturation reduces efficiency and increases operational costs.

  • Incomplete Regeneration: The adsorbent may not be fully regenerated between cycles.[15] Ensure the desorption (low pressure) step is long enough and at a low enough pressure (or high enough temperature for TSA) to remove all adsorbed propylene.

  • High Propylene Concentration: If the feed stream has a very high concentration of unreacted propylene, the bed will naturally saturate faster. Consider a preliminary flash or distillation step to remove the bulk of the propylene first.

  • Adsorbent Deactivation: The adsorbent's pores can become blocked by heavier oligomers or other impurities. Some acidic zeolites can cause propylene to oligomerize on the surface, leading to fouling.[8] Consider using a guard bed to remove heavier components before the main PSA unit.

Q: The purity of my pentamer product is low.

A: This suggests propylene is breaking through the adsorbent bed.

  • Cycle Time is Too Long: The adsorption step may be too long, allowing the propylene front to travel the entire length of the bed. Shorten the adsorption step time.

  • Flow Rate is Too High: A high flow rate reduces the residence time, not allowing enough time for propylene to adsorb. Reduce the feed flow rate.

  • Incorrect Adsorbent: Ensure you are using an adsorbent with the correct pore size and affinity for propylene (e.g., Zeolite 4A or 13X).[2]

Experimental Protocols

Protocol 1: Lab-Scale Fractional Distillation

This protocol outlines the separation of unreacted propylene from a liquid pentamer product.

Objective: To achieve >99% purity of the pentamer product.

Materials:

  • Crude pentamer product containing unreacted propylene.

  • Round-bottom flask (distilling flask).

  • Fractionating column (Vigreux or packed).

  • Distillation head with condenser and collection adapter.

  • Thermometer and adapter.

  • Heating mantle.

  • Receiving flasks (may require cooling).

  • Clamps and stands.

  • Boiling chips or magnetic stir bar.

Workflow Diagram:

G cluster_setup Setup cluster_distill Distillation cluster_collection Product Collection A Add mixture & boiling chips to round-bottom flask B Assemble distillation apparatus: - Fractionating column - Condenser - Thermometer A->B C Attach heating mantle and cooling water B->C D Begin gentle heating C->D E Observe vapor rising up the column D->E F Monitor temperature. Should stabilize near -47°C E->F G Collect propylene distillate in cooled receiving flask F->G H Temperature will rise sharply after all propylene distills G->H I Stop heating and switch receiving flasks H->I J Allow apparatus to cool I->J K Collect purified pentamer from distilling flask J->K

Workflow for lab-scale fractional distillation.

Procedure:

  • Assembly: Assemble the fractional distillation apparatus securely in a fume hood. Ensure all glass joints are properly sealed.[13]

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude pentamer mixture and add a few boiling chips.

  • Heating: Begin heating the flask gently. The goal is a slow, controlled boil.

  • Distillation: Watch as the condensation ring slowly rises through the fractionating column.[12] The temperature at the distillation head should hold steady at propylene's boiling point (-47.6 °C). A dry ice/acetone bath may be needed for the condenser and receiving flask to effectively capture the propylene.

  • Fraction Collection: Collect the low-boiling propylene fraction. The temperature will remain constant as long as propylene is distilling.

  • Completion: When all the propylene has been removed, the temperature reading will first drop, and then rise sharply as the higher-boiling components begin to move up the column. At this point, stop the distillation.

  • Recovery: Allow the apparatus to cool completely. The purified pentamer product remains in the distilling flask.

Protocol 2: Conceptual Adsorption Experiment

This protocol describes a basic setup for evaluating an adsorbent's capacity for propylene.

Objective: To determine the breakthrough time and adsorption capacity of a given adsorbent.

Materials:

  • Adsorption column packed with a suitable adsorbent (e.g., Zeolite 5A).

  • Feed gas mixture (e.g., Nitrogen carrier gas bubbled through the pentamer/propylene mixture to create a vapor stream).

  • Mass flow controllers.

  • Pressure regulators and gauges.

  • Gas chromatograph (GC) or other online analyzer to detect propylene concentration.

Workflow Diagram:

G feed Feed Stream (Pentamer Vapor + Propylene in N2) column Adsorbent Bed (e.g., Zeolite) feed->column Constant Flow & Pressure analyzer Online Analyzer (GC) column->analyzer Effluent vent Vent / Purified Stream analyzer->vent

Conceptual workflow for an adsorption experiment.

Procedure:

  • Bed Activation: Before the experiment, activate the adsorbent by heating it under vacuum or a flow of inert gas to remove any adsorbed water or contaminants.

  • System Purge: Purge the entire system with an inert gas like nitrogen.

  • Adsorption Step: At time t=0, introduce the feed gas stream through the packed bed at a constant flow rate and pressure.

  • Monitoring: Continuously monitor the concentration of propylene in the effluent stream using the online analyzer.

  • Breakthrough: Initially, the propylene concentration should be zero as it is being adsorbed. "Breakthrough" occurs when the propylene concentration in the effluent begins to rise, indicating the adsorbent is becoming saturated.

  • Data Analysis: Record the time until breakthrough. This data can be used to calculate the dynamic adsorption capacity of the adsorbent under the tested conditions.

References

enhancing the performance of propylene pentamer in lubricant additives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propylene (B89431) Pentamer in Lubricant Additives

This technical support center provides researchers, scientists, and formulation professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the performance of propylene pentamer-based lubricant additives.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, formulation, and testing of this compound-derived lubricant additives.

Q1: My this compound-derived additive is showing poor solubility or compatibility with the base oil and other additives. What are the potential causes and solutions?

A: Poor solubility and compatibility are common challenges that can lead to additive dropout, sludge formation, and reduced lubricant performance.[1][2]

  • Potential Causes:

    • Base Oil Incompatibility: this compound, being a non-polar hydrocarbon, yields derivatives that are most soluble in API Group III, IV (PAO), and V synthetic base stocks. Solubility can be limited in highly refined Group II mineral oils or polar base stocks like polyalkylene glycols (PAGs).[3]

    • Additive Antagonism: Mixing additives with opposing chemical natures, such as an acidic anti-wear agent with an alkaline detergent, can lead to neutralization and precipitation.[1][4]

    • Incorrect Oligomer Distribution: The specific oligomer cut of the this compound (i.e., the percentage of C15 vs. other chain lengths) can affect the polarity and structure of the final additive, influencing its solubility.[5]

    • Concentration Issues: The concentration of the additive may be too high for the solvency power of the base oil.

  • Troubleshooting Steps & Solutions:

    • Verify Base Oil Compatibility: Test the additive's solubility in the intended base oil at various concentrations and temperatures. Consider using a co-solvent or a portion of a more compatible base stock like alkylated naphthalenes or esters to improve solvency.[6]

    • Review Additive Package: Ensure all components of the additive package are chemically compatible. Avoid mixing additives known to have antagonistic effects, such as certain dispersants with extreme-pressure (EP) additives.[4]

    • Optimize Additive Structure: If synthesizing the additive, consider modifying the alkylation process. A higher degree of branching on the aromatic ring can sometimes improve oil solubility.[5]

    • Conduct Compatibility Testing: Perform a compatibility test by blending the additive package in a glass flask, storing it at a controlled temperature (e.g., 20°C), and visually inspecting for sediment, flocculation, or haze over time.[5]

Q2: The formulated lubricant exhibits poor thermal or oxidative stability. How can this be improved?

A: Thermal and oxidative breakdown leads to sludge, varnish, and increased viscosity, severely limiting lubricant life.[7][8]

  • Potential Causes:

    • Inherent Instability: The this compound-derived additive itself may lack sufficient thermal stability for the target application.

    • Insufficient Antioxidants: The antioxidant package may be inadequate in type or concentration to protect the base oil and other additives at high operating temperatures.[9][10]

    • Catalytic Effects: Wear metals (e.g., iron, copper) in the system can catalyze oxidation.

    • High Operating Temperatures: The application temperature may exceed the thermal stability limit of the formulation.[8]

  • Troubleshooting Steps & Solutions:

    • Incorporate Antioxidants: Add a synergistic blend of antioxidants, such as aminic (e.g., alkylated diphenylamines) and phenolic types, to the formulation.[4]

    • Improve Additive Structure: The choice of the aromatic compound alkylated with this compound (e.g., phenol (B47542) vs. other hydroxyaromatic compounds) can significantly impact thermal stability.[5]

    • Select Stable Base Stocks: Utilize base oils with superior thermal and oxidative stability, such as Group IV (PAO) or Group V (ester, alkylated naphthalene) stocks.[6]

    • Perform Stability Testing: Use standard tests like ASTM E2412 (FTIR analysis) to monitor oxidation levels in aged oil samples.[11]

Q3: The viscosity index (VI) improvement is lower than expected. What factors influence this?

A: The primary function of many polymeric additives is to improve the viscosity index, reducing viscosity change with temperature.[12][13]

  • Potential Causes:

    • Low Molecular Weight: The propylene oligomer used may have too low an average molecular weight. Higher molecular weight polymers are generally more effective at increasing VI.[14]

    • Insufficient Concentration: The treat rate of the additive may be too low to achieve the desired VI lift.

    • Shear Degradation: The additive may be breaking down under mechanical shear, losing its ability to thicken the oil at high temperatures.[15]

  • Troubleshooting Steps & Solutions:

    • Analyze Oligomer Composition: Use a propylene oligomer mixture with a higher average molecular weight, potentially including hexamers and heptamers, if shear stability is not compromised.[5]

    • Optimize Treat Rate: Systematically increase the additive concentration and measure the corresponding VI (ASTM D2270) to find the optimal balance between performance and cost.

    • Evaluate Shear Stability: If VI drops after use, the additive likely has poor shear stability. Consider using a more shear-stable polymer structure.[14]

Quantitative Data Presentation

The following tables provide illustrative data for comparing the performance of lubricant formulations based on different propylene oligomer distributions and treat rates.

Table 1: Effect of Propylene Oligomer Composition on Lubricant Properties

Property Base Oil + Additive A (C12-C15 Dominated) Base Oil + Additive B (C15-C18 Dominated) Test Method
Kinematic Viscosity @ 40°C (cSt) 46.5 47.2 ASTM D445
Kinematic Viscosity @ 100°C (cSt) 6.8 7.5 ASTM D445
Viscosity Index (VI) 125 145 ASTM D2270
Shear Stability Index (SSI) 22 28 ASTM D6278

| Oxidative Stability (Hours) | >500 | >500 | ASTM D2272 |

Note: Data is illustrative. Additive concentration is constant at 7% wt. Higher oligomers tend to improve VI but may increase the shear stability index (indicating lower shear stability).

Table 2: Impact of Additive Concentration on Performance

Additive Treat Rate (% wt.) Viscosity Index (VI) Shear Stability Index (SSI) Total Base Number (TBN) (mg KOH/g)
3% 110 18 4.5
5% 132 24 7.5
7% 145 28 10.5

| 9% | 155 | 35 | 13.5 |

Note: Data is illustrative, using an additive derived from a C15-C18 propylene oligomer mix. Increasing concentration boosts performance metrics but may negatively impact shear stability and cost.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Alkylated Phenol

This protocol describes the alkylation of phenol with a this compound-rich olefin mixture to create an intermediate for detergents or antioxidants.

  • Materials:

    • Phenol (1.0 mol)

    • This compound Olefin Mix (IBP > 210°C, 1.1 mol)[16]

    • Acidic Catalyst (e.g., Amberlyst 15, 5% wt. of reactants)

    • Nitrogen (inert gas)

    • Toluene (B28343) (solvent)

    • Sodium Hydroxide solution (5% aq.)

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Set up a 4-neck round-bottom flask with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet.

    • Charge the flask with phenol and toluene.

    • Begin stirring and purge the system with nitrogen. Heat the mixture to 80°C.

    • Add the acidic catalyst to the flask.

    • Slowly add the this compound olefin mix over 1-2 hours, maintaining the temperature between 80-90°C. An exothermic reaction may occur.

    • After the addition is complete, continue stirring at 90°C for 4-6 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature. Filter to remove the catalyst.

    • Transfer the filtrate to a separatory funnel and wash with the 5% NaOH solution to remove unreacted phenol, followed by washing with distilled water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the toluene solvent via rotary evaporation. The remaining viscous liquid is the alkylated phenol product.

    • Characterize the product using FTIR and Gas Chromatography (GC) to confirm alkylation and determine purity.

Protocol 2: Performance Evaluation of a Lubricant Formulation

This protocol outlines the blending and testing of a finished lubricant containing the synthesized additive.

  • Materials:

    • API Group III Base Oil (e.g., ISO VG 32)

    • Synthesized Alkylated Phenol (from Protocol 1)

    • Other additive components (e.g., dispersant, anti-wear agent) as required

    • Viscometer, Shear Stability Apparatus, Oxidation Bath

  • Procedure:

    • Blending: In a beaker, combine the base oil and all additive components, including the synthesized alkylated phenol, to achieve the desired final concentrations (e.g., 5% wt.).

    • Heat the mixture to 60-70°C while stirring for 1 hour to ensure complete dissolution and homogeneity.

    • Allow the blend to cool to room temperature.

    • Viscosity Measurement: Determine the kinematic viscosity of the blend at 40°C and 100°C using a calibrated viscometer according to ASTM D445. Calculate the Viscosity Index (VI) using ASTM D2270.

    • Shear Stability Test: Subject the lubricant blend to shear stress using a suitable method (e.g., Kurt Orbahn diesel injector test, ASTM D6278 or D7109). Measure the viscosity loss and calculate the Shear Stability Index (SSI).

    • Thermal/Oxidative Stability Test: Evaluate the lubricant's resistance to oxidation using a method like the Rotary Pressure Vessel Oxidation Test (RPVOT, ASTM D2272). Measure the time to a specified pressure drop.

    • Data Analysis: Compare the results against a control formulation (base oil without the additive) and against performance targets.

Visualizations: Workflows and Logical Diagrams

Troubleshooting_Workflow Start Issue: Poor Additive Performance Check_Solubility Q: Is there visual evidence of incompatibility (haze, sediment)? Start->Check_Solubility Solubility_Yes A: Perform Compatibility Jar Test. Review Base Oil & Additive Chemistry. Check_Solubility->Solubility_Yes Yes Solubility_No Q: Is the issue related to thermal/oxidative stability? Check_Solubility->Solubility_No No End Resolution Solubility_Yes->End Stability_Yes A: Run RPVOT (ASTM D2272). Increase antioxidant treat rate. Solubility_No->Stability_Yes Yes Stability_No Q: Is the issue VI or Shear Stability related? Solubility_No->Stability_No No Stability_Yes->End VI_Shear_Yes A: Test Viscosity (ASTM D445) & SSI (ASTM D6278). Optimize polymer MW and concentration. Stability_No->VI_Shear_Yes VI_Shear_Yes->End

Caption: Troubleshooting workflow for poor additive performance.

Experimental_Workflow cluster_synthesis Additive Synthesis cluster_formulation Lubricant Formulation cluster_testing Performance Testing Reactants This compound + Phenol Alkylation Acid-Catalyzed Alkylation Reactants->Alkylation Purification Purification & Characterization (FTIR, GC) Alkylation->Purification Base_Oil Base Oil + Additive Package Purification->Base_Oil Add Synthesized Intermediate Blending Blending @ 60°C Base_Oil->Blending Finished_Lube Finished Lubricant Blending->Finished_Lube Viscosity Viscosity & VI (ASTM D445) Finished_Lube->Viscosity Shear Shear Stability (ASTM D6278) Finished_Lube->Shear Oxidation Oxidation Test (ASTM D2272) Finished_Lube->Oxidation Logical_Relationship MW Increase Propylene Oligomer Molecular Weight (e.g., C12 -> C15 -> C18) VI Viscosity Index (VI) Improvement MW->VI Increases SSI Shear Stability (Lower SSI is better) MW->SSI Decreases (higher SSI value) Sol Oil Solubility MW->Sol Generally Maintained or Improved

References

Validation & Comparative

Propylene Pentamer vs. Propylene Tetramer in Alkylation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuances of alkylation reactions is paramount. While the alkylation of light olefins with isobutane (B21531) is a cornerstone of gasoline production, the behavior of heavier olefins, such as propylene (B89431) tetramer (a C12 olefin) and propylene pentamer (a C15 olefin), is less commonly explored for this application. This guide provides a detailed comparison of the theoretical alkylation efficiency of these two propylene oligomers, supported by foundational principles of hydrocarbon chemistry, as direct experimental data for their use in gasoline alkylation is not prevalent in publicly available literature.

Executive Summary

Propylene tetramer and this compound are primarily utilized as intermediates in the synthesis of surfactants, detergents, and lubricant additives through the alkylation of aromatic compounds. Their application in the alkylation of isobutane for producing high-octane gasoline is not a standard industrial process. Theoretical analysis suggests that both feedstocks would be inefficient for this purpose, yielding products largely outside the desired gasoline boiling range and with suboptimal octane (B31449) characteristics. Increasing the olefin chain length from propylene tetramer to pentamer is expected to further decrease the suitability of the resulting alkylate as a gasoline blending component.

Theoretical Comparison of Alkylation Performance

The alkylation of an olefin with isobutane aims to produce highly branched, stable isoparaffins within the C5 to C12 carbon number range, which corresponds to the boiling point range of gasoline.

ParameterPropylene Tetramer (C12 Olefin) AlkylationThis compound (C15 Olefin) Alkylation
Primary Alkylate Product Highly branched C16 isoalkanesHighly branched C19 isoalkanes
Estimated Boiling Point Range > 250°C> 300°C
Suitability for Gasoline Pool Poor; outside the typical gasoline boiling range (< 225°C)Very Poor; significantly outside the gasoline boiling range
Expected Octane Number (RON/MON) Moderate to LowLow
Tendency for Side Reactions High (Cracking, Polymerization)Very High (Cracking, Polymerization)
Acid Catalyst Consumption HighVery High

Note: The data in this table is based on theoretical principles of alkylation and hydrocarbon properties, as direct experimental data for gasoline alkylation with these specific feedstocks is not available.

Detailed Analysis

Alkylate Product Characteristics:

The primary products from the alkylation of propylene tetramer and pentamer with isobutane would be C16 and C19 isoalkanes, respectively. Standard gasoline is a blend of hydrocarbons typically in the C5-C12 range.[1] The significantly higher carbon number of the alkylate from both propylene tetramer and pentamer places their boiling points well above the conventional final boiling point for gasoline.[1][2] Increasing the molecular weight and chain length of alkanes leads to higher boiling points.[2][3][4][5] Highly branched alkanes do have lower boiling points than their straight-chain counterparts; however, the high carbon numbers of C16 and C19 alkanes mean that even with extensive branching, their boiling points would be more characteristic of kerosene (B1165875) or diesel fuel fractions rather than gasoline.[2][6]

Octane Number Considerations:

While highly branched isoparaffins are desirable for high octane ratings, the optimal anti-knock properties are found in the C8 range (e.g., isooctane). As the carbon number of isoparaffins increases beyond this, the octane number generally decreases. Therefore, the C16 and C19 isoalkanes produced from propylene tetramer and pentamer would be expected to have lower Research Octane Numbers (RON) and Motor Octane Numbers (MON) compared to the isoheptanes and isooctanes that constitute typical alkylate.[7]

Alkylation Efficiency and Side Reactions:

The efficiency of the alkylation process is compromised with heavier olefins. The increased molecular size can lead to several challenges:

  • Increased Cracking: The larger carbocation intermediates formed during the alkylation of C12 and C15 olefins are more susceptible to cracking, leading to the formation of a wider range of lighter and heavier byproducts. This reduces the selectivity to the desired alkylate product.

  • Higher Polymerization Rates: Heavier olefins have a greater tendency to polymerize, which is an undesirable side reaction in alkylation as it leads to the formation of acid-soluble oils (ASO) and increases catalyst consumption.[8]

  • Mass Transfer Limitations: The lower solubility of heavier olefins in the acid catalyst phase can lead to mass transfer limitations, reducing the overall reaction rate and efficiency.

A theoretical study on the alkylation of benzene (B151609) with different olefins indicated that reactivity increases with the chain length of the olefin.[9] While this is for a different alkylation system, it suggests that this compound might be more reactive than propylene tetramer. However, in the context of isobutane alkylation for gasoline, this higher reactivity could be detrimental, leading to a higher propensity for undesirable side reactions like polymerization and cracking.

Experimental Protocols

While specific protocols for the alkylation of propylene tetramer and pentamer with isobutane for gasoline production are not established, a general laboratory-scale procedure for acid-catalyzed alkylation would involve the following steps. This protocol is a generalized representation and would require significant optimization for these specific heavy olefins.

Generalized Laboratory Alkylation Protocol:

  • Reactor Setup: A high-pressure stirred tank reactor (autoclave) made of a material resistant to acid corrosion (e.g., Hastelloy) is required. The reactor should be equipped with a cooling jacket to manage the exothermic heat of reaction, a mechanical stirrer for vigorous mixing, and ports for reactant and catalyst injection and product removal.

  • Reactant Preparation: Procure high-purity isobutane, propylene tetramer, and this compound. The olefins should be analyzed for purity and potential contaminants.

  • Catalyst Preparation: Concentrated sulfuric acid (98-99% wt) or anhydrous hydrofluoric acid would be used as the catalyst. Extreme caution and appropriate personal protective equipment are mandatory when handling these acids.

  • Reaction Execution: a. The reactor is charged with isobutane and the acid catalyst and cooled to the desired reaction temperature (typically 0-10°C for sulfuric acid). b. The olefin (propylene tetramer or pentamer) is then slowly fed into the reactor under vigorous stirring. A high isobutane-to-olefin molar ratio (typically >10:1) should be maintained to minimize polymerization. c. The reaction is allowed to proceed for a specific residence time.

  • Product Separation and Analysis: a. After the reaction, the mixture is allowed to settle, and the acid phase is separated from the hydrocarbon phase. b. The hydrocarbon phase is washed with a caustic solution to neutralize any remaining acid and then with water. c. The resulting organic product is then analyzed by gas chromatography (GC) to determine the product distribution, including the yield of the desired alkylate and the formation of byproducts. d. The alkylate fraction would be isolated by distillation for further analysis of its properties, such as octane number, if sufficient quantities are produced.

Visualizing the Process and Logic

Alkylation Process Workflow

Alkylation_Workflow Generalized Alkylation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Neutralization cluster_analysis Analysis Reactants Isobutane & Olefin (Tetramer or Pentamer) Reactor Stirred High-Pressure Reactor (Controlled Temperature) Reactants->Reactor Catalyst Acid Catalyst (H2SO4 or HF) Catalyst->Reactor Settler Acid/Hydrocarbon Settling Reactor->Settler Washing Caustic & Water Washing Settler->Washing Hydrocarbon Phase GC Gas Chromatography (GC) (Product Distribution) Washing->GC Distillation Distillation (Isolate Alkylate) Washing->Distillation Octane Octane Number Testing Distillation->Octane

Caption: A generalized workflow for a laboratory-scale alkylation experiment.

Logical Relationship in Alkylation Efficiency

Alkylation_Logic Factors Affecting Alkylation Efficiency of Heavy Olefins cluster_input Input Olefin cluster_properties Key Properties cluster_consequences Consequences for Alkylation cluster_outcome Overall Efficiency Prop_Tetramer Propylene Tetramer (C12) Chain_Length Increased Chain Length Prop_Tetramer->Chain_Length MW Increased Molecular Weight Prop_Tetramer->MW Prop_Pentamer This compound (C15) Prop_Pentamer->Chain_Length Prop_Pentamer->MW Side_Reactions Increased Side Reactions (Cracking, Polymerization) Chain_Length->Side_Reactions Boiling_Point Higher Alkylate Boiling Point MW->Boiling_Point Octane Lower Alkylate Octane MW->Octane Efficiency Lower Alkylation Efficiency for Gasoline Side_Reactions->Efficiency Boiling_Point->Efficiency Octane->Efficiency

Caption: The impact of increasing olefin chain length on alkylation outcomes.

Conclusion

Based on a theoretical assessment, neither this compound nor propylene tetramer are efficient feedstocks for the production of high-octane gasoline via alkylation with isobutane. The resulting alkylates would be too heavy, falling outside the gasoline boiling range, and would likely exhibit lower octane numbers. This compound, with its longer carbon chain, is expected to be even less suitable than propylene tetramer, leading to a heavier product and a higher propensity for undesirable side reactions. For researchers in fields requiring custom-synthesized branched alkanes, the alkylation of these heavy olefins could be of interest, but for fuel applications, the focus remains on the alkylation of light olefins such as propylene and butylenes.

References

Propylene Oligomers as Synthetic Base Oils: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of lubricant and materials science, the selection of a synthetic base oil is a critical decision that significantly impacts the final product's performance. Propylene (B89431) oligomers, including ethylene-propylene oligomers (EPOs), have emerged as a versatile class of synthetic base oils, often positioned as alternatives to the widely used polyalphaolefins (PAOs). This guide provides a comparative study of propylene oligomers, presenting their performance characteristics against other synthetic base oils, supported by experimental data and detailed methodologies.

Propylene-based oligomers offer a range of properties that make them suitable for various demanding applications, from automotive to industrial lubricants.[1][2] Their performance is often compared to PAOs, which are the dominant Group IV synthetic base oils.[1][3] Key performance indicators for synthetic base oils include the viscosity index (VI), pour point, oxidative stability, and shear stability.[3][4]

Performance Comparison of Synthetic Base Oils

The selection of a synthetic base oil is a trade-off between various properties to meet the specific demands of an application.[3] The following tables summarize the typical properties of propylene oligomers (specifically EPOs as a representative) and PAOs, based on available data.

Table 1: Typical Physical and Chemical Properties

PropertyEthylene-Propylene Oligomers (EPO)Polyalphaolefins (PAO)Test Method
Viscosity Index (VI) 150 - 300[4][5]120 - 140+[6][7]ASTM D2270
Pour Point (°C) As low as -37[4][5]-73 to -58[7]ASTM D97
Flash Point (°C) > 265[4][5]154 - 263[7]ASTM D92
Oxidative Stability Excellent[1][4]Excellent[1][6]ASTM D2272 (RPVOT)
Shear Stability Excellent[4]Excellent-
Additive Solubility Generally requires a co-solvent[2]Can require seal swell agents[3]-

Table 2: Performance Characteristics Overview

CharacteristicEthylene-Propylene Oligomers (EPO)Polyalphaolefins (PAO)
Low-Temperature Fluidity Excellent[4]Excellent[6][7]
High-Temperature Stability Excellent[2][4]Excellent[1][6]
Volatility Low[4]Low[6]
Biodegradability LimitedLimited[1]
Raw Material Availability More readily available than PAO raw materials[1]Supply limitations due to raw material availability[1]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. Below are detailed summaries of the key experimental protocols.

Viscosity Index (ASTM D2270)

The viscosity index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature.

Methodology:

  • Measure Kinematic Viscosity: The kinematic viscosity of the oil sample is determined at two standard temperatures: 40°C and 100°C, in accordance with ASTM D445.

  • Reference Oils: Two series of reference oils are used. One series has a VI of 0 (representing a significant change in viscosity with temperature), and the other has a VI of 100 (representing a smaller change).

  • Calculation: The VI of the sample oil is calculated by comparing its kinematic viscosity at 40°C with that of the two reference oils that have the same viscosity at 100°C. The following formula is used:

    • VI = [(L - U) / (L - H)] x 100

      • Where:

        • U is the kinematic viscosity at 40°C of the test oil.

        • L is the kinematic viscosity at 40°C of the 0-VI reference oil.

        • H is the kinematic viscosity at 40°C of the 100-VI reference oil.

Pour Point (ASTM D97)

The pour point is the lowest temperature at which an oil will continue to flow when cooled under prescribed conditions.

Methodology:

  • Sample Preparation: The oil sample is heated to a specified temperature to dissolve any wax crystals.

  • Controlled Cooling: The sample is then cooled at a specified rate in a cooling bath.

  • Observation: At intervals of 3°C, the test jar is removed and tilted to see if the oil flows.

  • Determination: The pour point is recorded as the lowest temperature at which movement of the oil is observed.

Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

This test method evaluates the oxidation stability of new and in-service turbine oils of the same composition. It is an accelerated aging test.

Methodology:

  • Sample Preparation: A sample of the oil is placed in a pressure vessel with water and a copper catalyst coil.

  • Pressurization and Heating: The vessel is pressurized with oxygen and placed in a bath heated to 150°C. The vessel is then rotated.

  • Oxidation and Pressure Drop: As the oil oxidizes, the oxygen is consumed, leading to a drop in pressure inside the vessel.

  • End Point: The test is concluded when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is reported as the oxidation stability in minutes. A longer time indicates better oxidative stability.

Visualization of Key Relationships

The following diagrams illustrate the logical relationships in the selection and performance of synthetic base oils.

G cluster_0 Synthetic Base Oil Selection Application Application Requirements (e.g., Automotive, Industrial) Performance Key Performance Metrics Application->Performance Dictates Selection Base Oil Selection Performance->Selection Guides PropyleneOligomers Propylene Oligomers (EPO) Selection->PropyleneOligomers High VI, Good Stability PAO Polyalphaolefins (PAO) Selection->PAO Excellent Low Temp, Proven Performance OtherSynthetics Other Synthetics (Esters, PAGs, etc.) Selection->OtherSynthetics Specialty Properties

Caption: Decision workflow for synthetic base oil selection.

G cluster_1 Performance Attributes BaseOils Synthetic Base Oils VI High Viscosity Index BaseOils->VI PourPoint Low Pour Point BaseOils->PourPoint OxidativeStability High Oxidative Stability BaseOils->OxidativeStability ShearStability High Shear Stability BaseOils->ShearStability VI_Benefit Stable viscosity over a wide temperature range. VI->VI_Benefit PP_Benefit Good fluidity and performance at low temperatures. PourPoint->PP_Benefit OS_Benefit Longer oil life and resistance to degradation at high temperatures. OxidativeStability->OS_Benefit SS_Benefit Maintains viscosity under mechanical stress. ShearStability->SS_Benefit

Caption: Key performance attributes of synthetic base oils.

References

Unraveling the Complexity of Propylene Pentamer: A 2D NMR Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise molecular structure of oligomers like propylene (B89431) pentamer is a critical step in polymer synthesis and characterization. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, offering a detailed protocol for the structural validation of propylene pentamer and presenting supporting data in a clear, comparative format.

This compound, a short-chain polymer consisting of five propylene monomer units, does not exist as a single, linear molecule. Instead, it is a complex mixture of structural isomers with varying degrees of branching and stereochemistry. This isomeric complexity makes its structural determination challenging. While several analytical techniques can provide bulk properties, 2D NMR spectroscopy stands out for its ability to provide detailed atomic-level connectivity, making it an indispensable tool for unambiguous structural elucidation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for polymer characterization depends on the specific information required. While methods like Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) offer valuable insights into the bulk properties of polymers, they lack the atomic-level resolution of 2D NMR.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity (¹H-¹H, ¹H-¹³C correlations), stereochemistry, branching patterns, and monomer sequencing.[1]Unambiguous structure determination, detailed microstructural analysis.Can be time-consuming for data acquisition and analysis, requires higher sample concentrations.[1]
Gel Permeation Chromatography (GPC) Molecular weight distribution (MWD) and average molecular weights (Mn, Mw).[2][3]Provides crucial information on the size distribution of the oligomer mixture.Does not provide information on the chemical structure or isomer distribution.
Differential Scanning Calorimetry (DSC) Thermal properties such as melting point (Tm) and glass transition temperature (Tg).[4][5]Useful for characterizing the thermal behavior of the bulk material.Insensitive to subtle structural variations between isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.Fast and simple method for identifying the general class of the polymer.Provides limited information on the detailed molecular architecture and isomerism.

Structural Validation of this compound using 2D NMR Spectroscopy

A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is employed to piece together the intricate structures within a this compound sample.

Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 25-30 mg of the this compound sample in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or 1,1,2,2-tetrachloroethane-d₂, TCE-d₂).[1]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the different types of proton environments.

  • ¹³C NMR: Acquire a standard one-dimensional carbon spectrum, often with proton decoupling, to identify the different carbon environments.

  • COSY: This experiment reveals proton-proton couplings within the same spin system, helping to identify adjacent protons.[1]

  • HSQC: This experiment correlates directly bonded proton and carbon atoms, providing a map of C-H single bonds.[1][6]

  • HMBC: This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying branching points.[1][6]

3. Data Analysis:

  • Process and analyze the spectra using appropriate NMR software.

  • Use the COSY spectrum to trace out the proton-proton connectivity within aliphatic chains.

  • Assign the corresponding carbon signals to the proton signals using the HSQC spectrum.

  • Utilize the HMBC correlations to establish the connectivity between different fragments of the molecules, such as the attachment of methyl branches to the main chain.

Expected 2D NMR Data for this compound Isomers

Given the isomeric complexity, a definitive set of chemical shifts is not feasible. Instead, the following table summarizes the expected chemical shift ranges for the different types of protons and carbons present in a typical this compound mixture.

Structural Unit¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations
Methyl (CH₃) 0.8 - 1.019 - 22HSQC: Strong cross-peak to the methyl carbon. HMBC: Correlations to the methine and methylene (B1212753) carbons of the backbone.
Methylene (CH₂) 1.0 - 1.440 - 47COSY: Cross-peaks to adjacent methine and methylene protons. HSQC: Strong cross-peak to the methylene carbon. HMBC: Correlations to adjacent methine and methyl carbons.
Methine (CH) 1.4 - 1.728 - 38COSY: Cross-peaks to adjacent methylene and methyl protons. HSQC: Strong cross-peak to the methine carbon. HMBC: Correlations to adjacent methylene and methyl carbons, as well as carbons in neighboring monomer units.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for 2D NMR analysis and the logical relationships used in spectral interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC assign_1d Assign Signals in 1D Spectra HMBC->assign_1d correlate_cosy Correlate ¹H-¹H Couplings (COSY) assign_1d->correlate_cosy correlate_hsqc Correlate ¹H-¹³C Direct Bonds (HSQC) correlate_cosy->correlate_hsqc correlate_hmbc Correlate ¹H-¹³C Long-Range Couplings (HMBC) correlate_hsqc->correlate_hmbc elucidate Elucidate Isomeric Structures correlate_hmbc->elucidate

Experimental workflow for 2D NMR analysis.

spectral_interpretation cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC H1 Proton A H2 Proton B H1->H2 3J(H,H) coupling H3 Proton C C1 Carbon X H3->C1 1J(C,H) coupling H4 Proton D C2 Carbon Y H4->C2 2J(C,H) coupling C3 Carbon Z H4->C3 3J(C,H) coupling

References

Performance Showdown: Propylene Pentamer-Derived Surfactants vs. Alpha-Olefin Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the dynamic landscape of surfactant chemistry, the pursuit of enhanced performance, cost-effectiveness, and environmental compatibility drives continuous innovation. This guide provides a detailed comparison of two distinct classes of anionic surfactants: those derived from propylene (B89431) pentamer and the widely utilized alpha-olefin sulfonates (AOS). While specific quantitative performance data for surfactants derived exclusively from propylene pentamer is limited in publicly available literature, this guide leverages data on closely related branched-chain olefin sulfonates to draw meaningful comparisons with their linear alpha-olefin counterparts. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their formulation endeavors.

Executive Summary

Alpha-olefin sulfonates (AOS) are established surfactants known for their excellent detergency, high foaming capabilities, and good biodegradability.[1][2] They are synthesized from linear alpha-olefins, resulting in a predominantly linear hydrophobic tail. In contrast, surfactants derived from this compound possess a highly branched C15 hydrocarbon structure. This branching significantly influences the surfactant's physicochemical properties and performance characteristics. Generally, branched-chain surfactants exhibit differences in solubility, surface tension reduction, foaming, and biodegradability compared to their linear isomers.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for surfactants derived from this compound (represented by branched-chain C15 olefin sulfonates) and alpha-olefin sulfonates (typically C14-16 AOS). It is important to note that the data for this compound-derived surfactants are based on general findings for branched olefin sulfonates and may not represent the exact performance of a surfactant synthesized solely from this compound.

Table 1: Surface Activity and Micellization

ParameterThis compound-Derived Surfactant (Branched C15 Olefin Sulfonate)Alpha-Olefin Sulfonate (C14-16 AOS)
Critical Micelle Concentration (CMC) HigherLower
Surface Tension at CMC (γCMC) LowerHigher
Area per Molecule at Interface LargerSmaller

Note: A higher CMC indicates that a higher concentration of surfactant is required to form micelles. A lower γCMC signifies greater efficiency in reducing surface tension.

Table 2: Performance Characteristics

ParameterThis compound-Derived Surfactant (Branched C15 Olefin Sulfonate)Alpha-Olefin Sulfonate (C14-16 AOS)
Foaming Ability Application dependent; generally lower in high-agitation systemsHigh and stable foam
Detergency Good, particularly on oily soilsExcellent, broad-spectrum
Wetting Time FasterSlower
Hard Water Tolerance EnhancedGood
Biodegradability SlowerReadily biodegradable

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison.

Critical Micelle Concentration (CMC) and Surface Tension Measurement

Methodology: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)

  • Solution Preparation: A series of aqueous solutions of the surfactant are prepared at logarithmically spaced concentrations.

  • Measurement: The surface tension of each solution is measured using a tensiometer. The instrument measures the force required to detach a platinum ring (Du Noüy) or plate (Wilhelmy) from the liquid surface.

  • Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is identified as the concentration at which the surface tension plateaus. This is the point of inflection in the curve. The surface tension at this plateau is the γCMC.

cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Stock Surfactant Solution B Serial Dilutions A->B C Measure Surface Tension (Tensiometer) B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point (CMC) and Plateau (γCMC) D->E

Experimental workflow for CMC and surface tension determination.

Foaming Performance Evaluation

Methodology: Ross-Miles Foam Test (ASTM D1173)

  • Apparatus: A jacketed glass column with a specified height and diameter is used, equipped with a reservoir at the top.

  • Procedure: A fixed volume of the surfactant solution at a specific concentration and temperature is placed in the column. A second, equal volume of the same solution is allowed to fall from the reservoir through a specified orifice from a set height onto the surface of the solution in the column, generating foam.

  • Measurement: The initial height of the foam generated is measured immediately after all the solution has fallen from the reservoir. The foam height is then measured again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

A Prepare Surfactant Solution B Fill Column and Reservoir A->B C Release Solution from Reservoir B->C D Measure Initial Foam Height C->D E Measure Foam Height at Time Intervals D->E

Ross-Miles foam test procedure.

Detergency Evaluation

Methodology: Standard Guide for Testing Cleaning Performance (ASTM D4488)

  • Substrate Preparation: Standard soiled substrates (e.g., vinyl tiles) are prepared by applying a standardized soil composition in a uniform manner.

  • Cleaning Apparatus: A straight-line washability apparatus is used to provide a controlled and reproducible cleaning action.

  • Cleaning Procedure: The soiled substrates are cleaned with the surfactant solution using the washability apparatus under specified conditions (e.g., temperature, concentration, number of strokes).

  • Evaluation: The cleaning efficiency is determined by measuring the reflectance of the substrate before and after soiling, and after cleaning, using a colorimeter. The percentage of soil removal is then calculated.

Biodegradability Assessment

Methodology: CO2 Evolution Test (OECD 301B)

  • Test Setup: The surfactant is exposed to an inoculum of microorganisms (e.g., from activated sludge) in a liquid medium within a closed respirometer.

  • Incubation: The mixture is incubated under aerobic conditions for a period of 28 days.

  • Measurement: The amount of carbon dioxide produced by the microbial degradation of the surfactant is measured over time.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum amount based on the carbon content of the surfactant. A substance is considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during the 28-day test.

Discussion of Performance Differences

The branched structure of this compound-derived surfactants leads to several key differences in performance compared to the linear structure of alpha-olefin sulfonates.

  • Surface Activity: The branching in the hydrophobic tail of the this compound-derived surfactant can disrupt the packing of the molecules at the air-water interface. This leads to a larger area per molecule and a greater reduction in surface tension (lower γCMC). However, the less efficient packing also results in a higher CMC, meaning more surfactant is needed to begin forming micelles.

  • Foaming: While AOS is known for producing a high volume of stable foam, the branched structure of this compound-derived surfactants can lead to less stable foams, which can be advantageous in applications where low foaming is desired, such as in automatic dishwashing or certain industrial processes.

  • Detergency: The branched structure may provide better performance on certain types of oily soils due to its increased oil solubility. However, AOS generally offers excellent all-around detergency on a wide range of soils.

  • Biodegradability: Linear alkyl chains, like those in AOS, are more readily biodegraded by microorganisms than highly branched chains.[3] The branching in this compound-derived surfactants can hinder the enzymatic degradation process, leading to a slower rate of biodegradation.

Logical Relationships in Surfactant Performance

The performance of a surfactant is a complex interplay of its molecular structure and the conditions of its application.

cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Performance Characteristics A Hydrophobe Structure (Linear vs. Branched) C CMC A->C D Surface Tension Reduction A->D E Solubility A->E I Biodegradability A->I B Hydrophilic Head Group F Detergency C->F G Foaming D->G H Wetting D->H E->F

Influence of molecular structure on surfactant performance.

Conclusion

Surfactants derived from this compound, as represented by branched-chain olefin sulfonates, offer a unique set of properties that can be advantageous in specific applications. Their enhanced surface tension reduction and potentially lower foaming characteristics make them an interesting alternative to traditional linear alpha-olefin sulfonates. However, their higher CMC and slower biodegradability are important considerations. The choice between a this compound-derived surfactant and an alpha-olefin sulfonate will ultimately depend on the specific performance requirements of the formulation, with careful consideration of the trade-offs between surface activity, foaming, detergency, and environmental impact. Further research and the availability of more specific performance data for this compound-derived surfactants will be crucial for their broader application in the industry.

References

Propylene Pentamer vs. Polyalphaolefins (PAOs): A Comparative Guide for Lubricant Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of propylene (B89431) pentamer as a potential alternative to polyalphaolefins in the formulation of high-performance lubricants, supported by available data and standardized experimental protocols.

In the continuous quest for advanced lubricant formulations, the industry is constantly evaluating novel synthetic base oils that can offer enhanced performance, cost-effectiveness, or improved supply chain stability compared to established products. Among the most prevalent synthetic base oils are polyalphaolefins (PAOs), renowned for their excellent properties and wide range of applications. This guide provides a comparative analysis of propylene pentamer, a branched olefin derived from the polymerization of propylene, as a potential alternative or supplement to PAOs in lubricant formulations.

Executive Summary

Polyalphaolefins (PAOs) are well-established as high-performance synthetic base oils (API Group IV) with a proven track record in demanding applications. They are characterized by a high viscosity index, excellent thermal and oxidative stability, and low pour points. This compound, a C15 branched olefin, is also utilized in the chemical industry, including in the synthesis of lubricant additives. While direct, publicly available data on this compound as a standalone lubricant base oil is limited, this guide compiles available information on its properties and compares them with those of typical PAOs. This comparison aims to provide researchers and formulators with a clear perspective on the potential roles of propylene-derived oligomers in modern lubrication.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of polyalphaolefins. Due to the scarcity of public data for this compound as a lubricant base oil, representative data for propylene oligomers is included where available, alongside a qualitative assessment based on its chemical nature.

PropertyPolyalphaolefins (PAOs)This compoundTest Method
Kinematic Viscosity @ 100°C (cSt) 2 - 100+Data not readily availableASTM D445
Kinematic Viscosity @ 40°C (cSt) 6 - 1500+Data not readily availableASTM D445
Viscosity Index (VI) 120 - 180+Expected to be lower than PAOASTM D2270
Pour Point (°C) -60 to -30Data not readily availableASTM D97
Oxidative Stability ExcellentGoodASTM D2272
Volatility (Noack, % weight loss) LowData not readily availableASTM D5800
Seal Compatibility Moderate (can cause shrinkage)Likely similar to PAOVarious
Additive Solubility ModeratePotentially better than PAOInternal Testing

Discussion of Performance

Polyalphaolefins are synthesized from linear alpha-olefins, typically 1-decene, resulting in a well-defined, branched paraffinic structure that is free of sulfur, nitrogen, and aromatic compounds. This contributes to their high viscosity index (VI), which indicates a smaller change in viscosity with temperature, and excellent thermal and oxidative stability.[1][2] Their low pour points make them suitable for a wide range of operating temperatures, especially in cold climates.[1][3] However, their non-polar nature can lead to challenges with additive solubility and seal swell, often requiring the use of co-solvents like esters.[1]

This compound is a branched olefin produced by the polymerization of propylene.[4][5] While it is used in the production of lubricant additives and as a synthetic base oil, specific performance data comparable to PAOs is not widely published.[4] Based on its branched olefinic structure, it is expected to have good lubricating properties. However, the presence of unsaturation (double bonds) in its structure, unless hydrogenated, would likely result in lower thermal and oxidative stability compared to the fully saturated paraffinic structure of PAOs. Its viscosity index is also anticipated to be lower than that of high-performance PAOs. The branched nature of this compound may, however, offer better additive solubility.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison of lubricant base oils.

Viscosity Index (ASTM D2270)

The Viscosity Index (VI) is an empirical, dimensionless number that represents the temperature dependency of a lubricant's kinematic viscosity. A higher VI indicates a smaller change in viscosity with temperature.[6][7]

  • Principle: The kinematic viscosities of the sample oil are measured at 40°C and 100°C.[8] These values are then compared to the viscosities of two reference oils at the same temperatures.

  • Apparatus: Calibrated glass capillary viscometers, a constant temperature bath, and a timing device.

  • Procedure:

    • The kinematic viscosity of the oil sample is determined at 40°C and 100°C using a calibrated viscometer in a constant temperature bath, in accordance with ASTM D445.

    • The VI is calculated using the following formula: VI = [(L - U) / (L - H)] x 100 Where:

      • U is the kinematic viscosity of the test oil at 40°C.

      • L is the kinematic viscosity at 40°C of a reference oil with a VI of 0 that has the same viscosity at 100°C as the test oil.

      • H is the kinematic viscosity at 40°C of a reference oil with a VI of 100 that has the same viscosity at 100°C as the test oil. Values for L and H are provided in tables within the ASTM D2270 standard.[7][8]

Pour Point (ASTM D97)

The pour point is the lowest temperature at which a petroleum product will continue to flow when cooled under specified conditions.[3][9][10][11]

  • Principle: The sample is cooled at a specified rate and examined at intervals of 3°C for flow. The lowest temperature at which movement is observed is recorded as the pour point.[2]

  • Apparatus: Test jar, thermometer, and a cooling bath.

  • Procedure:

    • The sample is heated to a specified temperature to dissolve any wax crystals.

    • The sample is then cooled in a controlled manner in a cooling bath.

    • At every 3°C interval, the test jar is removed from the bath and tilted to see if the oil flows.

    • The pour point is taken as 3°C above the temperature at which the oil shows no movement when the jar is held horizontally for 5 seconds.[2][9]

Oxidative Stability (ASTM D2272 - RPVOT)

The Rotating Pressure Vessel Oxidation Test (RPVOT) is used to evaluate the oxidation stability of new and in-service turbine oils, and can be adapted for other lubricant base oils.[1][12][13][14][15]

  • Principle: A sample of oil, mixed with water and a copper catalyst, is placed in a pressurized vessel filled with oxygen. The vessel is rotated at a specified speed in a high-temperature bath, and the time it takes for the oxygen pressure to drop is measured. A longer time indicates higher oxidation stability.

  • Apparatus: Rotating pressure vessel, oxygen cylinder, pressure measurement device, and a high-temperature bath.

  • Procedure:

    • A 50g sample of oil is mixed with 5ml of distilled water and a copper catalyst coil is added.

    • The mixture is placed in the pressure vessel, which is then sealed and pressurized with oxygen to 90 psi.

    • The vessel is placed in a bath maintained at 150°C and rotated at 100 rpm.

    • The pressure inside the vessel is monitored continuously. The test ends when the pressure drops by a specified amount from the maximum pressure. The result is reported in minutes.

Synthesis and Logical Relationships

The following diagrams illustrate the synthesis pathways of PAOs and this compound, and a logical comparison of their key attributes as lubricant base stocks.

G cluster_0 PAO Synthesis Ethylene Ethylene AlphaOlefins Linear Alpha-Olefins (e.g., 1-Decene) Ethylene->AlphaOlefins Oligomerization Oligomerization AlphaOlefins->Oligomerization PAO_Unsat Unsaturated PAO Oligomerization->PAO_Unsat Hydrogenation Hydrogenation PAO_Unsat->Hydrogenation PAO_Final Finished PAO Base Oil Hydrogenation->PAO_Final

Caption: Synthesis of Polyalphaolefins (PAOs).

G cluster_1 This compound Synthesis Propylene Propylene Oligomerization Oligomerization Propylene->Oligomerization PropylenePentamer This compound Oligomerization->PropylenePentamer

Caption: Synthesis of this compound.

G cluster_0 Performance Attributes cluster_1 Key Strengths cluster_2 Potential Weaknesses PAO Polyalphaolefins (PAOs) HighVI High Viscosity Index PAO->HighVI ExcellentThermalStability Excellent Thermal/Oxidative Stability PAO->ExcellentThermalStability LowPourPoint Very Low Pour Point PAO->LowPourPoint ModerateAdditiveSolubility Moderate Additive Solubility PAO->ModerateAdditiveSolubility PropylenePentamer This compound GoodAdditiveSolubility Good Additive Solubility PropylenePentamer->GoodAdditiveSolubility LowerThermalStability Lower Thermal Stability (if unsaturated) PropylenePentamer->LowerThermalStability DataScarcity Limited Public Data PropylenePentamer->DataScarcity SealShrinkage Seal Shrinkage

Caption: Logical Comparison of Lubricant Properties.

Conclusion

Polyalphaolefins remain the benchmark for high-performance synthetic lubricant base oils due to their well-documented and superior performance characteristics, particularly their high viscosity index and excellent thermal stability. This compound, while used in the broader chemical and lubricant industries, does not have sufficient publicly available data to be considered a direct, drop-in alternative to PAOs as a primary base oil.

However, propylene oligomers, including the pentamer, may hold potential as blending components or as feedstocks for lubricant additives, where their potentially favorable solvency characteristics could be advantageous. Further research and publication of performance data are necessary to fully evaluate the potential of this compound as a significant component in modern lubricant formulations. For researchers and formulators, PAOs continue to be the more reliable and well-characterized choice for developing high-performance lubricants, while propylene-derived materials may offer opportunities for specialized applications or as part of innovative additive packages.

References

A Comparative Guide to the Thermal Stability of Propylene Pentamer and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of propylene (B89431) pentamer and its various isomers. While direct, quantitative experimental data for every conceivable isomer of propylene pentamer (C₁₅H₃₀) is not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry and thermal analysis to predict and compare their relative stabilities. The information herein is supported by an understanding of the thermal decomposition of long-chain alkenes and the analytical methods used to characterize them.

This compound is an oligomer consisting of five propylene units, resulting in a molecule with the chemical formula C₁₅H₃₀. Due to the nature of propylene polymerization, a vast number of structural isomers are possible, differing in their carbon backbone (linear vs. branched) and the position of the double bond(s). These structural variations significantly influence the molecule's thermal properties. Generally, this compound is found as a highly branched olefin.[1] Thermal degradation studies indicate that branched structures, like this compound, tend to produce heavier fragments during pyrolysis compared to their linear counterparts.[1]

Comparative Thermal Stability

The thermal stability of an alkene is intrinsically linked to its molecular structure. The key factors determining the relative thermal stability of this compound isomers are the degree of branching and the substitution pattern of the double bond.

  • Effect of Branching: Branched alkenes are generally more thermodynamically stable than their linear isomers. This increased stability arises from factors such as hyperconjugation, where the interaction between the π orbital of the double bond and adjacent C-H σ bonds provides a stabilizing effect.

  • Effect of Double Bond Substitution: The stability of an alkene increases with the number of alkyl groups attached to the carbons of the double bond. The general order of stability is: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted.

  • Steric Effects: trans-isomers are typically more stable than their corresponding cis-isomers due to reduced steric hindrance.

Based on these principles, we can infer the relative thermal stability of different this compound isomers. A highly branched isomer with a tetrasubstituted internal double bond would be expected to be among the most thermally stable, while a linear isomer with a terminal double bond (monosubstituted) would likely be the least stable.

Data on Thermal Stability Trends

The following table summarizes the expected qualitative trends in the thermal stability of this compound isomers based on general principles of alkene stability. The onset of decomposition is the temperature at which the molecule begins to break down. A higher onset temperature corresponds to greater thermal stability.

Isomer TypeBranchingDouble Bond PositionExpected Relative Thermal StabilityExpected Onset of Decomposition
Isomer A Highly BranchedInternal (e.g., Trisubstituted or Tetrasubstituted)HighHigher
Isomer B Moderately BranchedInternal (e.g., Disubstituted)MediumMedium
Isomer C LinearInternal (e.g., Disubstituted)Medium-LowMedium-Low
Isomer D LinearTerminal (Monosubstituted)LowLower

Experimental Protocols

The thermal stability of this compound and its isomers is typically determined using techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a sample begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace, and a temperature controller.

  • Sample Preparation: A small, precisely weighed sample of the this compound isomer (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Analysis Conditions:

    • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is determined by finding the intersection of the baseline tangent with the tangent of the steepest mass loss.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the decomposition products of a sample upon heating and to understand the fragmentation pathways, which provides insight into the compound's thermal stability and structure.

Methodology:

  • Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: A very small amount of the this compound isomer (micrograms to milligrams) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific high temperature (e.g., 500-800 °C) in an inert atmosphere. This thermal energy causes the molecule to break down into smaller, volatile fragments in a reproducible manner.

  • Gas Chromatography (GC): The resulting fragments (pyrolyzates) are swept into the GC column by a carrier gas (e.g., helium). The fragments are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS): As the separated fragments elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these ions is measured, allowing for the identification of the individual decomposition products by comparing the resulting mass spectra to spectral libraries.

  • Data Analysis: The pyrogram (the GC chromatogram of the pyrolysis products) provides a "fingerprint" of the original molecule's decomposition. Identification of the fragments helps in elucidating the decomposition mechanism and inferring the structure and relative stability of the parent isomer.

Visualizations

The following diagrams illustrate the relationship between molecular structure and thermal stability, as well as a typical experimental workflow for analyzing these properties.

G Logical Relationship of Alkene Stability cluster_factors Structural Factors cluster_stability Thermal Stability Branching Increased Branching Stability Higher Thermal Stability (Higher Decomposition Temperature) Branching->Stability Increases Substitution Increased Double Bond Substitution Substitution->Stability Increases

Caption: Relationship between alkene structure and thermal stability.

G Experimental Workflow for Thermal Stability Analysis Sample This compound Isomer Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Data1 Mass Loss vs. Temperature Curve TGA->Data1 Data2 Pyrogram and Mass Spectra of Fragments PyGCMS->Data2 Result1 Decomposition Temperature Data1->Result1 Result2 Decomposition Products & Fragmentation Pathway Data2->Result2

Caption: Workflow for TGA and Py-GC-MS analysis.

References

Validating Propylene Pentamer Concentration: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with industrial mixtures, accurately determining the concentration of specific components is paramount. This guide provides a detailed comparison of two primary analytical methods for validating the concentration of propylene (B89431) pentamer: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Propylene pentamer, a C15 olefin, is a common constituent in various industrial streams, and its precise quantification is crucial for process optimization, quality control, and regulatory compliance. The choice of analytical technique depends on several factors, including the complexity of the sample matrix, the required sensitivity, and available instrumentation.

At a Glance: GC-FID vs. HPLC-ELSD for this compound Analysis

Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for propylene oligomers.[1][2] High-Performance Liquid Chromatography, on the other hand, is adept at separating non-volatile compounds and offers an alternative approach.[1][2]

FeatureGas Chromatography with Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle Separation based on boiling point and polarity in a gaseous mobile phase.[1]Separation based on polarity and solubility in a liquid mobile phase.[1]
Analyte Volatility RequiredNot required
Typical Sample Volatile and semi-volatile hydrocarbons.[2]Non-volatile or thermally sensitive compounds.
Detector Flame Ionization Detector (FID) - Universal for hydrocarbons.[3]Evaporative Light Scattering Detector (ELSD) - Universal for non-volatile analytes.[4]
Sensitivity High (ppm to ppb levels).[5][6]Moderate (ng to low µg range).[7]
Analysis Time Typically faster (minutes).[1]Can be longer (10-60 minutes).[1]
Cost Generally lower cost for instrumentation and operation.[8]Higher initial and operational costs due to solvent consumption.[8]
Sample Preparation Often simple dilution; derivatization may be needed for certain compounds but not typically for hydrocarbons.[9]Can be more complex, involving filtration and ensuring solubility in the mobile phase.

In-Depth Comparison of Analytical Methods

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of hydrocarbons. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the components' boiling points and interactions with the stationary phase. The FID detector is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it ideal for quantifying this compound.

Advantages:

  • High Resolution and Efficiency: Capillary GC columns provide excellent separation of complex hydrocarbon mixtures.[3]

  • High Sensitivity: FID allows for the detection of trace amounts of this compound.[5][6]

  • Fast Analysis Times: GC methods can be optimized for rapid sample throughput.[1]

  • Cost-Effective: The instrumentation and carrier gases are generally less expensive than HPLC systems and solvents.[8]

Limitations:

  • Volatility Requirement: The analyte must be volatile or semi-volatile to be analyzed by GC.

  • Thermal Stability: Compounds must be thermally stable at the injection port and oven temperatures.[8]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC is a powerful technique that separates components in a liquid mobile phase based on their interactions with a solid stationary phase. For non-UV-absorbing compounds like this compound, an Evaporative Light Scattering Detector (ELSD) is a suitable choice. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. The response is proportional to the mass of the analyte.[4]

Advantages:

  • Versatility: Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[2]

  • No Derivatization Needed: Direct analysis of this compound is possible without chemical modification.

  • Universal Detection (for non-volatiles): ELSD can detect any analyte that is less volatile than the mobile phase.[4]

Limitations:

  • Lower Sensitivity: Generally less sensitive than GC-FID.[7]

  • Non-linear Response: The ELSD response can be non-linear, requiring careful calibration.[7]

  • Mobile Phase Constraints: The mobile phase must be volatile for effective evaporation in the detector.[4]

  • Higher Cost: HPLC systems and high-purity solvents can be more expensive to purchase and operate.[8]

Experimental Protocols

Representative GC-FID Method for this compound Analysis

This protocol is a representative method based on established procedures for hydrocarbon analysis.[6]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the industrial mixture into a 10 mL volumetric flask.
  • Dilute to volume with a suitable solvent such as hexane (B92381) or pentane.
  • If necessary, perform a serial dilution to bring the concentration of this compound within the calibrated range.
  • Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-FID Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 6820 GC system or equivalent
Injector Split/Splitless Inlet, 250 °C
Split Ratio 50:1 (can be optimized)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen at a constant flow of 1-2 mL/min
Column HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID), 300 °C
Makeup Gas (N2) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by a certified reference standard.
  • Quantify the concentration using an external or internal standard calibration curve.

Representative HPLC-ELSD Method for this compound Analysis

This protocol is a representative method based on established procedures for the analysis of non-volatile organic compounds.[7]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the industrial mixture into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a suitable solvent such as tetrahydrofuran (B95107) (THF) or a mixture of acetonitrile (B52724) and water.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-ELSD Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
Nebulizer Temperature 30 °C
Evaporator Temperature 50 °C
Gas Flow (Nitrogen) 1.5 L/min

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by a certified reference standard.
  • Quantify the concentration using a calibration curve, which may require a non-linear fit (e.g., logarithmic or polynomial).

Workflow and Decision Making

The selection of the most appropriate analytical method involves a logical workflow. The following diagram illustrates the decision-making process and the general experimental workflow for both GC-FID and HPLC-ELSD.

G Analytical Method Selection and Workflow cluster_selection Method Selection cluster_gc GC-FID Workflow cluster_hplc HPLC-ELSD Workflow start Define Analytical Goal: Quantify this compound decision Is the sample complex and are other volatile components of interest? start->decision gc_path Select GC-FID decision->gc_path Yes hplc_path Select HPLC-ELSD decision->hplc_path No, or analyte is non-volatile gc_prep Sample Preparation: Dilution in Volatile Solvent gc_path->gc_prep hplc_prep Sample Preparation: Dissolution & Filtration hplc_path->hplc_prep gc_analysis GC-FID Analysis gc_prep->gc_analysis gc_data Data Processing: Peak Integration & Calibration gc_analysis->gc_data gc_result Report Concentration gc_data->gc_result hplc_analysis HPLC-ELSD Analysis hplc_prep->hplc_analysis hplc_data Data Processing: Peak Area & Calibration (non-linear) hplc_analysis->hplc_data hplc_result Report Concentration hplc_data->hplc_result G Hierarchy of Olefin Analysis Techniques total_olefins Total Olefin Content (e.g., Titration) chromatography Chromatographic Separation total_olefins->chromatography Provides more detail gc Gas Chromatography (GC) chromatography->gc hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc gc_fid GC-FID (Quantitative for Hydrocarbons) gc->gc_fid gc_ms GC-MS (Identification & Quantification) gc->gc_ms hplc_elsd HPLC-ELSD (Quantitative for Non-Volatiles) hplc->hplc_elsd hplc_uv HPLC-UV (for UV-active compounds) hplc->hplc_uv

References

performance evaluation of drilling fluids containing propylene pentamer versus other olefins

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the performance characteristics of propylene (B89431) pentamer-based drilling fluids in comparison to other common olefins.

In the ever-evolving landscape of oil and gas exploration, the performance of drilling fluids is paramount to the success and efficiency of drilling operations. Synthetic-based muds (SBMs), particularly those utilizing olefin base fluids, have become a staple for challenging drilling environments due to their excellent thermal stability, lubricity, and lower environmental impact compared to traditional oil-based muds. This guide provides a detailed comparison of drilling fluids formulated with propylene pentamer, a branched C15 olefin, against those formulated with other commonly used olefins, such as linear alpha-olefins (LAOs) and internal olefins (IOs). This analysis is supported by a review of available industry literature and standardized testing protocols.

Base Fluid Properties: A Foundational Comparison

The selection of a base fluid is critical as it dictates the fundamental properties of the drilling fluid. This compound, a branched olefin, possesses a unique molecular structure that influences its physical and chemical characteristics when compared to linear olefins. While direct comparative performance data in drilling fluid formulations is limited in publicly available literature, a comparison of the base fluids themselves provides valuable insight.

Table 1: Comparison of Typical Base Fluid Properties

PropertyThis compound (Branched C15 Olefin)Linear Alpha-Olefins (LAOs) (e.g., C14-C16)Internal Olefins (IOs) (e.g., C16-C18)
Molecular Structure BranchedLinear, double bond at the alpha positionLinear, double bond in an internal position
Typical Carbon Number C15C12-C18+C15-C18
Kinematic Viscosity @ 40°C (cSt) Generally lower than corresponding linear olefinsVaries with carbon numberVaries with carbon number
Pour Point (°C) Generally lower than LAOs of similar carbon numberCan be higher, requiring winterizationLower than corresponding LAOs
Flash Point (°C) > 100> 100> 100
Aniline Point (°C) HighHighHigh
Biodegradability Potentially slower than linear olefins[1][2]Generally readily biodegradableGenerally readily biodegradable

Performance Evaluation: Rheology, Filtration, and Thermal Stability

The performance of a drilling fluid is assessed through a series of standardized tests that simulate downhole conditions. The key performance indicators include rheological properties, fluid loss control, and thermal stability.

Rheological Properties

The rheological profile of a drilling fluid, characterized by its plastic viscosity (PV), yield point (YP), and gel strengths, is crucial for efficient hole cleaning and suspension of drill cuttings. While specific comparative data for this compound is scarce, drilling fluids based on synthetic olefins are generally known for their favorable and stable rheological properties over a wide range of temperatures.[3] The branched structure of this compound may contribute to a lower viscosity profile, which can be advantageous in certain drilling applications.

Filtration Control

Effective filtration control, measured by the fluid loss into the formation, is essential to prevent formation damage and maintain wellbore stability. The ability of a drilling fluid to form a thin, impermeable filter cake is a key aspect of its performance. Synthetic-based fluids, in general, offer excellent filtration control.

Thermal Stability

In high-pressure, high-temperature (HPHT) drilling environments, the thermal stability of the drilling fluid is critical. Synthetic olefins, including this compound, are known for their high thermal stability, allowing them to maintain their desired properties at elevated temperatures.[4]

Table 2: Hypothetical Performance Comparison of Drilling Fluids

This table is illustrative and based on general characteristics of olefin-based fluids. Specific performance depends on the complete fluid formulation.

Performance ParameterThis compound-Based FluidLAO-Based FluidIO-Based Fluid
Plastic Viscosity (PV) Potentially LowerModerateModerate
Yield Point (YP) Formulation DependentFormulation DependentFormulation Dependent
HPHT Fluid Loss (ml/30 min) Good to ExcellentGood to ExcellentGood to Excellent
Thermal Stability HighHighHigh
Lubricity ExcellentExcellentExcellent

Environmental Performance

Environmental regulations are a major driver in the selection of drilling fluids, particularly for offshore operations. The key environmental metrics for synthetic-based fluids are toxicity and biodegradability. Research indicates that the molecular structure of the olefin can influence its environmental impact. Studies have shown that increased branching in olefins can adversely affect both sediment toxicity and anaerobic biodegradation.[1][2] This suggests that drilling fluids based on this compound may exhibit different environmental performance profiles compared to their linear olefin counterparts.

Table 3: Environmental Performance Indicators for Olefin Base Fluids

Environmental ParameterThis compound (Branched Olefin)Linear Alpha-Olefins (LAOs) & Internal Olefins (IOs)
Aquatic Toxicity LowLow
Sediment Toxicity Potentially higher than linear olefins[1][2]Generally low
Anaerobic Biodegradation Potentially slower than linear olefins[1][2]Generally faster than branched olefins
Aromatic Content NegligibleNegligible

Experimental Protocols

The evaluation of drilling fluid performance follows standardized procedures, primarily those established by the American Petroleum Institute (API).

Rheological Properties Measurement

Protocol: API RP 13B-2 Apparatus: Rotational Viscometer (e.g., Fann VG Meter) Procedure:

  • The drilling fluid sample is placed in a thermostatically controlled cup.

  • The viscosity is measured at various shear rates (typically 600, 300, 200, 100, 6, and 3 rpm).

  • Plastic Viscosity (PV), Yield Point (YP), and Gel Strengths (10-second and 10-minute) are calculated from the viscometer readings.

Filtration Properties Measurement

Protocol: API RP 13B-2 Apparatus: High-Pressure, High-Temperature (HPHT) Filter Press Procedure:

  • The drilling fluid sample is placed in a heated cell.

  • A specified pressure differential (typically 500 psi) is applied across a filter medium.

  • The volume of filtrate collected over a 30-minute period is measured.

  • The thickness of the filter cake deposited on the filter medium is also measured.

Thermal Stability Testing

Protocol: Hot Rolling Apparatus: Roller Oven Procedure:

  • The drilling fluid sample is placed in a pressurized aging cell.

  • The cell is placed in a roller oven and aged for a specified time (e.g., 16 hours) at a designated temperature.

  • After aging, the rheological and filtration properties are re-measured to assess the fluid's stability.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Fluid Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Base_Fluid Select Base Fluid (this compound, LAO, IO) Mixing Mixing Base_Fluid->Mixing Additives Additives (Emulsifiers, Weighting Agents, etc.) Additives->Mixing Rheology Rheology Testing (API RP 13B-2) Mixing->Rheology Initial Properties Filtration Filtration Testing (API RP 13B-2) Mixing->Filtration Initial Properties Thermal_Stability Thermal Stability (Hot Rolling) Mixing->Thermal_Stability Data_Comparison Comparative Data Analysis Rheology->Data_Comparison Filtration->Data_Comparison Thermal_Stability->Rheology Aged Properties Thermal_Stability->Filtration Aged Properties Performance_Evaluation Performance Evaluation Data_Comparison->Performance_Evaluation Olefin_Types Olefins Olefin Base Fluids Propylene_Pentamer This compound (Branched C15) Olefins->Propylene_Pentamer Linear_Olefins Linear Olefins Olefins->Linear_Olefins LAO Linear Alpha-Olefins (LAOs) (e.g., C14-C16) Linear_Olefins->LAO IO Internal Olefins (IOs) (e.g., C16-C18) Linear_Olefins->IO

References

Spectroscopic Confirmation of Propylene Pentamer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key spectroscopic techniques used to confirm and characterize the reaction products of propylene (B89431) pentamerization. Propylene pentamer (C15H30), a branched olefin oligomer, is synthesized via the catalytic oligomerization of propylene monomers.[1] Its characterization is crucial for applications in solvents, synthetic oils, and as a chemical intermediate.[1][2] The primary analytical methods for structural verification and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparison of Spectroscopic Techniques

The selection of a spectroscopic technique depends on the specific information required. NMR spectroscopy is unparalleled for detailed structural elucidation, Mass Spectrometry excels at determining molecular weight and oligomer distribution, and IR spectroscopy provides a rapid confirmation of functional groups. A combination of these methods is typically employed for comprehensive characterization.[1]

Data Presentation: Spectroscopic Methods Overview

The following table summarizes the quantitative and qualitative data obtained from each technique for the analysis of propylene oligomers.

TechniqueInformation ObtainedSample PreparationKey Parameters / Typical Results
¹H & ¹³C NMR Detailed molecular structure, monomer sequence (dyad, triad, etc.), branching patterns, structural integrity.[1][3]Dissolution in a deuterated solvent (e.g., 10-20 mg in 0.6 mL CDCl₃).[4]¹H NMR : Chemical shifts for methyl, methylene (B1212753), and methine protons.[5] ¹³C NMR : Highly resolved spectra allowing for unambiguous assignment of carbon environments.[3]
Mass Spectrometry Molecular weight confirmation (this compound: ~210.4 g/mol ), oligomer distribution, fragmentation patterns for structural clues, purity assessment.[1]Sample is mixed with a matrix (e.g., for MALDI-TOF) and a cationizing agent (e.g., sodium trifluoroacetate) to promote ion formation.[4]MALDI-TOF MS : A series of peaks separated by the mass of the propylene monomer unit (42 Da). The spectrum shows the distribution of different oligomers (tetramer, pentamer, hexamer, etc.).
FTIR Spectroscopy Identification of functional groups, confirmation of aliphatic hydrocarbon nature, assessment of impurities (e.g., -OH or C=O groups).[6]Minimal preparation needed. Solid or film samples can be placed directly on an ATR crystal.[4]Spectral Range : 4000 - 400 cm⁻¹.[4] Key Bands : C-H stretching (aliphatic) between 3000-2800 cm⁻¹; absence of bands for aromatic C-H (3100-3000 cm⁻¹) or hydroxyl groups (3600-3200 cm⁻¹).[6]

Experimental Workflow for Spectroscopic Analysis

The characterization of this compound reaction products follows a structured workflow to ensure comprehensive analysis, from initial sample preparation to final structural verification.

G Experimental Workflow for this compound Analysis cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Final Confirmation Sample This compound Reaction Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., MALDI-TOF) Sample->MS IR FTIR Spectroscopy (ATR) Sample->IR Data_NMR Structural Elucidation & Branching Analysis NMR->Data_NMR Data_MS Molecular Weight & Oligomer Distribution MS->Data_MS Data_IR Functional Group Confirmation IR->Data_IR Conclusion Structural Confirmation & Purity Assessment Data_NMR->Conclusion Data_MS->Conclusion Data_IR->Conclusion

Caption: General workflow for the spectroscopic analysis of this compound.

Detailed Experimental Protocols

Accurate and reproducible data rely on meticulous adherence to established experimental protocols. The following sections detail standard methodologies for the primary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information on the chemical structure of the oligomers.[1]

  • Sample Preparation : Dissolve approximately 10-20 mg of the this compound product in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[4] Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • ¹H NMR Data Acquisition :

    • Instrument : 400 MHz or higher field NMR spectrometer.

    • Parameters : A standard pulse sequence is used. For quantitative analysis, ensure a sufficient relaxation delay between pulses to allow for full magnetization recovery.

    • Analysis : Integrate the signals to determine the relative ratios of protons in different chemical environments (e.g., methyl vs. methylene groups).

  • ¹³C NMR Data Acquisition :

    • Instrument : Operated at a frequency corresponding to the ¹H field (e.g., 100 MHz for a 400 MHz spectrometer).

    • Parameters : A pulse sequence with proton decoupling is standard to produce a spectrum with single lines for each unique carbon atom. A pulse spacing of approximately 13.4 seconds may be required for accurate quantification of different carbon types.[3]

    • Analysis : The chemical shifts of the peaks provide detailed information about the carbon backbone and branching of the oligomer.[3]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the pentamer and analyzing the distribution of other oligomers in the product mixture.[1]

  • Sample Preparation (MALDI-TOF) :

    • Prepare a sample solution by dissolving the this compound product in a suitable solvent like tetrahydrofuran (B95107) (THF).

    • Prepare a separate solution of a matrix (e.g., dithranol) in the same solvent.

    • Mix the sample and matrix solutions, often in a 1:10 volume ratio. Add a cationizing agent (e.g., sodium trifluoroacetate) to the mixture to facilitate the formation of [M+Na]⁺ ions.[4]

    • Spot approximately 1 µL of the final mixture onto the MALDI target plate and allow the solvent to evaporate completely.[4]

  • Data Acquisition :

    • Instrument : A MALDI-Time-of-Flight (TOF) mass spectrometer.

    • Mode : Positive ion reflectron mode is typically used for higher resolution.[4]

    • Laser : A nitrogen laser (337 nm) is commonly used for desorption and ionization.[4]

  • Analysis : The resulting mass spectrum will display a distribution of peaks. The mass difference between adjacent major peaks should correspond to the mass of a propylene monomer (C₃H₆, approx. 42.08 g/mol ).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward technique used to identify the functional groups present in the product and confirm its hydrocarbon nature.

  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal. No further preparation is typically needed.[4]

  • Data Acquisition :

    • Instrument : A standard FTIR spectrometer equipped with an ATR accessory.

    • Parameters :

      • Spectral Range : 4000 - 400 cm⁻¹.[4]

      • Resolution : 4 cm⁻¹.[4]

      • Number of Scans : 16 to 32 scans are co-added to improve the signal-to-noise ratio.[4]

  • Analysis : The spectrum is analyzed for characteristic absorption bands. For this compound, strong bands corresponding to aliphatic C-H stretching and bending vibrations are expected, while the absence of bands for hydroxyl, carbonyl, or aromatic groups would confirm the purity of the olefin product.[6]

References

comparing the environmental impact of propylene pentamer vs. traditional lubricant bases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Environmental Impact Assessment: Propylene (B89431) Pentamer vs. Traditional Lubricant Bases

This guide provides a comprehensive comparison of the environmental impact of propylene pentamer against traditional lubricant bases, specifically mineral oils and polyalphaolefins (PAOs). The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental properties of these substances. This document synthesizes available data on biodegradability, aquatic toxicity, and life cycle assessment, while also highlighting areas where data is limited and further research is warranted.

Executive Summary

The selection of a lubricant base oil has significant environmental consequences throughout its lifecycle, from production to end-of-life disposal. Traditional mineral oil-based lubricants have long been the industry standard but are facing increasing scrutiny due to their poor biodegradability and potential for environmental contamination.[1] Synthetic alternatives, such as polyalphaolefins (PAOs), often offer improved performance and a more favorable environmental profile, including better thermal stability and lower volatility. This compound, a less common alternative, presents a more complex environmental picture. While related propylene glycols are known for their ready biodegradability and low toxicity, this compound is classified as toxic to aquatic life with long-lasting effects. This guide provides a detailed comparison of these three lubricant base stocks, supported by available experimental data and methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the key environmental parameters of this compound, mineral oil, and polyalphaolefin (PAO) lubricant bases. It is important to note that specific data for this compound is limited in publicly accessible literature, a fact that is reflected in the tables.

Table 1: Biodegradability

Lubricant BaseTest MethodBiodegradability (%)Classification
This compound OECD 301BData Not AvailableNot Classified
Mineral Oil OECD 301B15 - 35Inherently Biodegradable
Polyalphaolefin (PAO) OECD 301B5 - 87.3Varies (Inherently to Readily Biodegradable)

Table 2: Aquatic Toxicity

Lubricant BaseTest OrganismTest DurationEndpoint (LC50/EC50)GHS Classification
This compound Data Not AvailableData Not AvailableData Not AvailableH411: Toxic to aquatic life with long lasting effects
Mineral Oil Astyanax altiparanae (Fish)96 hoursLC50: 27.65% WSFNot Classified (as a base oil)
Polyalphaolefin (PAO) Daphnia magna (Water Flea)48 hoursEC50: 230 mg/LGenerally Not Classified

WSF: Water Soluble Fraction

Table 3: Life Cycle Assessment (Production Phase)

Lubricant BaseEnergy Consumption (MJ/kg)GHG Emissions (kg CO2-eq/kg)
This compound Data Not AvailableData Not Available
Mineral Oil ~45~1.58
Polyalphaolefin (PAO) Data Not Available~4.067

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of environmental impact studies. Below are representative protocols for the key experiments cited in this guide.

Biodegradability Testing: OECD 301B (CO₂ Evolution Test)

The OECD 301B test is a standard method for determining the ready biodegradability of organic substances in an aerobic aqueous medium.

Objective: To measure the amount of carbon dioxide produced from the microbial degradation of a test substance.

Methodology:

  • Preparation of Test Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth. The test substance (e.g., this compound, mineral oil, or PAO) is added as the sole carbon source at a concentration of 10-20 mg of organic carbon per liter.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically sourced from the secondary effluent of a domestic wastewater treatment plant.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days. The vessels are continuously aerated with CO₂-free air.

  • CO₂ Measurement: The CO₂ evolved from the biodegradation of the test substance is trapped in a series of absorption bottles containing a known concentration of barium hydroxide (B78521) or sodium hydroxide solution.

  • Analysis: The amount of CO₂ produced is determined by titrating the remaining hydroxide in the absorption bottles. The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the test substance.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[2]

Aquatic Toxicity Testing: Acute Immobilisation Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

Objective: To determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia population (EC50) over a 48-hour period.[3]

Methodology:

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test, are used.

  • Test Solutions: A series of test solutions with different concentrations of the test substance are prepared in a suitable aqueous medium. For poorly soluble substances like lubricant bases, a water-accommodated fraction (WAF) is often prepared. A control group with no test substance is also included.

  • Exposure: The daphnids are exposed to the test solutions in glass vessels under controlled conditions of temperature (typically 20 ± 2°C) and light for 48 hours.

  • Observation: The number of immobilized daphnids in each test concentration and the control is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in comparing the environmental impacts and a typical experimental workflow for biodegradability testing.

Environmental_Impact_Comparison Logical Flow for Environmental Impact Comparison cluster_inputs Lubricant Base Oils cluster_parameters Environmental Impact Parameters cluster_outputs Comparative Assessment Propylene_Pentamer This compound Biodegradability Biodegradability Propylene_Pentamer->Biodegradability Aquatic_Toxicity Aquatic Toxicity Propylene_Pentamer->Aquatic_Toxicity LCA Life Cycle Assessment Propylene_Pentamer->LCA Mineral_Oil Mineral Oil Mineral_Oil->Biodegradability Mineral_Oil->Aquatic_Toxicity Mineral_Oil->LCA PAO Polyalphaolefin (PAO) PAO->Biodegradability PAO->Aquatic_Toxicity PAO->LCA Comparison_Table Data Summary Tables Biodegradability->Comparison_Table Aquatic_Toxicity->Comparison_Table LCA->Comparison_Table Conclusion Environmental Profile Conclusion Comparison_Table->Conclusion

Caption: Logical flow for environmental impact comparison of lubricant bases.

OECD_301B_Workflow Experimental Workflow for OECD 301B Biodegradability Test cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium B Add Test Substance (Carbon Source) A->B C Inoculate with Wastewater Microorganisms B->C E Incubate at 20-25°C for 28 days C->E D Prepare Control (Inoculum Only) D->E F Aerate with CO2-free air E->F G Trap Evolved CO2 in Hydroxide Solution F->G H Periodically Titrate Hydroxide Solution G->H I Calculate Cumulative CO2 Production H->I J Calculate % Biodegradation vs. Theoretical Maximum I->J K Assess 'Readily Biodegradable' Criteria (>60% in 10-day window) J->K

References

Safety Operating Guide

Proper Disposal of Propylene Pentamer: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of propylene (B89431) pentamer in research and development settings. This document provides immediate safety protocols, logistical procedures for disposal, and operational plans to ensure the protection of laboratory personnel and the environment.

Propylene pentamer, a flammable liquid and environmental hazard, requires meticulous handling and disposal to mitigate risks. Adherence to federal, state, and local regulations is paramount. In the United States, the Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous waste, ensuring its safe handling from generation to final disposal.[1][2]

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its primary hazards. This substance is recognized as an aspiration hazard and poses a significant threat to aquatic ecosystems with long-lasting effects.[3][4] It is also a flammable liquid that can be ignited by heat, sparks, or flames.[5][6]

Hazard ClassificationDescriptionPrimary Risks
Physical Hazard Flammable LiquidRisk of fire or explosion. Vapors can form explosive mixtures with air.[6]
Health Hazard Aspiration HazardMay be fatal if swallowed and enters airways.
Environmental Hazard Aquatic Chronic 2Toxic to aquatic life with long lasting effects.[3]
Personal Protective Equipment (PPE) and Handling

To ensure personal safety, the following PPE should be worn when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A lab coat or other protective clothing.[5]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, and away from any potential ignition sources.[7][8][9] All equipment used, including containers and tools, should be properly grounded to prevent static discharge.[5] The use of non-sparking tools is highly recommended.[5][6]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste is a multi-step process that ensures regulatory compliance and safety.

Step 1: Waste Collection and Segregation
  • Container Selection: Collect this compound waste in a dedicated, leak-proof container that is chemically compatible with the substance.[3][10]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the name of the principal investigator or laboratory supervisor.[5][10][11]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must be kept separate to prevent dangerous reactions.[1][8][12]

Step 2: Waste Storage
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of waste generation.[3][8][12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Limits: Adhere to the storage limits for hazardous waste as defined by your institution and local regulations.

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full or has reached the designated storage time limit, contact your institution's EHS department to arrange for a waste pickup.[3][5][6]

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS department. This documentation is a critical part of the "cradle-to-grave" tracking system.[1]

The following diagram illustrates the workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Disposal & Documentation A Generate Propylene Pentamer Waste B Select Compatible, Leak-Proof Container A->B C Label Container: 'Hazardous Waste', Contents, Date B->C D Store in Designated Satellite Accumulation Area (SAA) C->D Transfer to Storage E Use Secondary Containment D->E F Adhere to Storage Time & Volume Limits E->F G Request Waste Pickup from EHS F->G Initiate Disposal H Complete Disposal Manifest/Forms G->H I EHS Manages Final Disposal via Licensed Facility H->I

Caption: Workflow for the proper disposal of this compound waste.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spill (less than 1 liter and not posing an immediate fire or inhalation hazard)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation by working within a fume hood or opening windows if safe to do so.

  • PPE: Don the appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Use a spill kit with a non-combustible absorbent material, such as sand or earth, to contain the spill.[3][6]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[4][6]

  • Decontaminate: Clean the spill area with soap and water.

  • Disposal: The collected spill cleanup material is considered hazardous waste and must be disposed of following the procedures outlined above.[4][5]

Major Spill (greater than 1 liter, or any spill that is difficult to control, involves a fire, or poses a significant inhalation hazard)
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Activate the nearest fire alarm and contact your institution's emergency response team or local fire department.

  • Isolate: From a safe distance, prevent others from entering the area.

  • Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

The following diagram outlines the logical steps for responding to a chemical spill.

Chemical Spill Response Logic Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Minor Minor Spill? Assess->Minor Major Major Spill Minor->Major No Cleanup Follow Minor Spill Cleanup Protocol Minor->Cleanup Yes Evacuate Evacuate Area & Call Emergency Services Major->Evacuate Report Report Incident to Supervisor/EHS Evacuate->Report Cleanup->Report

Caption: Decision-making workflow for responding to a chemical spill.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Guide to Handling Propylene Pentamer

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of specialized chemicals is paramount. This guide provides essential safety and logistical information for Propylene Pentamer (CAS No. 15220-87-8), ensuring that your work can proceed with the highest degree of safety and operational integrity.

Immediate Safety Concerns and Hazard Identification

This compound is a branched olefin that presents several key hazards requiring careful management. Based on available safety data, the primary concerns are:

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2][3]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]

  • Skin and Eye Irritation: Can cause irritation upon contact.[2][4]

Hazard Classification Summary:

Hazard ClassificationGHS CodeDescription
Aspiration HazardH304May be fatal if swallowed and enters airways.[2][3]
Chronic Aquatic ToxicityH411Toxic to aquatic life with long lasting effects.[1][2]
Skin IrritationH315Causes skin irritation (potential).[2]
Eye IrritationH319Causes serious eye irritation (potential).[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Recommended Personal Protective Equipment:

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.Protects against splashes that can cause serious eye irritation.[2]
Hands Chemical-resistant, impervious gloves. While specific material breakthrough times are not available, nitrile or neoprene gloves are generally recommended for short-term protection against a range of chemicals. Inspect gloves before each use and change them immediately upon contact with the chemical.Prevents skin contact which can lead to irritation and dermatitis.[2][4]
Body Flame-retardant and chemical-resistant lab coat or coveralls. Ensure clothing covers as much skin as possible.Protects against accidental splashes and potential fire hazards.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control. Respiratory protection may be required if ventilation is inadequate or in the event of a large spill.Minimizes inhalation of vapors which may cause respiratory irritation.[4]

Procedural Guidance: From Handling to Disposal

Adherence to a strict operational workflow is essential for the safe handling of this compound in a laboratory setting.

Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Fume Hood is Operational prep_ppe->prep_workspace handle_transfer Transfer this compound prep_workspace->handle_transfer handle_use Use in Experiment handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close storage_label Ensure Proper Labeling handle_close->storage_label storage_location Store in a Cool, Dry, Well-Ventilated Area storage_label->storage_location storage_compat Segregate from Incompatible Materials (e.g., strong oxidizers) storage_location->storage_compat

Caption: Workflow for the safe handling and storage of this compound.

Emergency Response Plan

In the event of an accidental release or exposure, a clear and immediate response is crucial.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[2]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]
Ingestion Do NOT induce vomiting. Due to the aspiration hazard, immediately seek medical attention. If the person is conscious, rinse their mouth with water.[2][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory discomfort occurs.
Spill and Disposal Procedures

Proper containment and disposal are critical to mitigate the environmental hazards of this compound.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames from the vicinity.[4]

  • Contain: Use non-combustible absorbent materials like sand or earth to contain the spill. Prevent entry into waterways and sewers.[4]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.

Disposal Plan:

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the contents.

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste in accordance with local, state, and federal regulations. Do not pour down the drain or dispose of in general trash.[5]

Emergency Decision Workflow

spill Spill or Exposure Occurs is_major Major Spill or Serious Injury? spill->is_major is_trained Are you trained to respond? is_major->is_trained No evacuate Evacuate Area Call Emergency Services is_major->evacuate Yes first_aid Administer First Aid is_trained->first_aid Yes notify_supervisor Notify Supervisor is_trained->notify_supervisor No evacuate->notify_supervisor contain_spill Contain Spill (if safe to do so) first_aid->contain_spill cleanup Follow Spill Cleanup Procedure contain_spill->cleanup dispose Dispose of as Hazardous Waste notify_supervisor->dispose cleanup->dispose

Caption: Decision-making workflow for emergency situations involving this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.